2-(4-Fluoro-2-nitrophenyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFOTQFKZXKMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Fluoro-2-nitrophenyl)acetic Acid: Methodologies, Mechanistic Insights, and Practical Considerations
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2-(4-fluoro-2-nitrophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the intricacies of several synthetic strategies, offering detailed experimental protocols, mechanistic discussions, and a comparative analysis of the methodologies. The guide is structured to provide not just procedural steps, but also the scientific rationale behind the chosen methods, ensuring a thorough understanding of the chemical transformations involved.
Introduction: Significance of this compound
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the fluoro and nitro groups on the phenyl ring imparts unique electronic properties to the molecule, making it a versatile precursor for a range of more complex structures. These substituents can be readily transformed into other functional groups, allowing for the generation of diverse molecular scaffolds for drug discovery programs. The acetic acid side chain provides a convenient handle for further chemical modifications, such as amide bond formation or esterification. The strategic placement of the fluoro and nitro groups influences the reactivity and biological activity of the final compounds, making the synthesis of this intermediate a critical first step in many drug development pipelines.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from several different starting materials. The choice of a particular route often depends on the availability of precursors, desired scale of the reaction, and the required purity of the final product. This guide will explore three of the most viable and commonly employed synthetic strategies:
-
Route 1: Synthesis from 4-Fluoro-2-nitrotoluene via Side-Chain Halogenation and Cyanation.
-
Route 2: Synthesis from 4-Fluoro-2-nitrobenzaldehyde via the Knoevenagel Condensation.
-
Route 3: Synthesis from 4-Fluorophenylacetic Acid via Direct Nitration.
Each of these routes will be discussed in detail, including a step-by-step experimental protocol, a thorough mechanistic explanation, and an analysis of the advantages and disadvantages.
Route 1: Synthesis from 4-Fluoro-2-nitrotoluene
This is a multi-step synthesis that begins with the readily available starting material, 4-fluoro-2-nitrotoluene. The overall strategy involves the functionalization of the methyl group to introduce the carboxylic acid moiety.
Overall Synthetic Workflow
Caption: Workflow for the synthesis of this compound from 4-fluoro-2-nitrotoluene.
Experimental Protocols
Step 1: Side-Chain Bromination of 4-Fluoro-2-nitrotoluene
-
Materials:
-
4-Fluoro-2-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
-
Procedure:
-
To a solution of 4-fluoro-2-nitrotoluene in carbon tetrachloride, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1-(bromomethyl)-4-fluoro-2-nitrobenzene, which can be used in the next step without further purification.
-
Step 2: Cyanation of 1-(Bromomethyl)-4-fluoro-2-nitrobenzene
-
Materials:
-
1-(Bromomethyl)-4-fluoro-2-nitrobenzene
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the crude 1-(bromomethyl)-4-fluoro-2-nitrobenzene in DMF.
-
Add sodium cyanide (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 2-(4-fluoro-2-nitrophenyl)acetonitrile.
-
Step 3: Hydrolysis of 2-(4-Fluoro-2-nitrophenyl)acetonitrile
-
Materials:
-
2-(4-Fluoro-2-nitrophenyl)acetonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
-
Procedure:
-
To a round-bottom flask, add the crude 2-(4-fluoro-2-nitrophenyl)acetonitrile.
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.[1]
-
Mechanistic Insights
The side-chain bromination proceeds via a free radical mechanism . The initiator (BPO or AIBN) generates radicals upon heating, which abstract a hydrogen atom from the methyl group of 4-fluoro-2-nitrotoluene to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the benzylic bromide and a succinimidyl radical, which continues the chain reaction.
The cyanation step is a straightforward nucleophilic substitution reaction (SN2) . The cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic benzylic carbon, displacing the bromide leaving group.
The final hydrolysis of the nitrile to a carboxylic acid is an acid-catalyzed process . The nitrile nitrogen is protonated by the strong acid, making the carbon atom more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, the amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the desired carboxylic acid and ammonium sulfate.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and relatively inexpensive starting material. | Multi-step synthesis, which can lower the overall yield. |
| The reaction conditions for each step are well-established. | Use of highly toxic cyanide salts requires stringent safety precautions. |
| The intermediates are generally stable and can be isolated if necessary. | The use of hazardous solvents like carbon tetrachloride is often required. |
Route 2: Synthesis from 4-Fluoro-2-nitrobenzaldehyde via Knoevenagel Condensation
This route utilizes a carbon-carbon bond-forming reaction, the Knoevenagel condensation, to construct the acetic acid side chain in a convergent manner.
Overall Synthetic Workflow
Caption: Workflow for the synthesis of this compound from 4-fluoro-2-nitrobenzaldehyde.
Experimental Protocol (Doebner Modification)
-
Materials:
-
4-Fluoro-2-nitrobenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and base)
-
Piperidine (as catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-nitrobenzaldehyde and malonic acid (1.5 equivalents) in pyridine.[2]
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the evolution of carbon dioxide. The reaction is typically complete when gas evolution ceases.[2][3]
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Mechanistic Insights
The Knoevenagel condensation, particularly the Doebner modification, proceeds through a series of well-defined steps.[2] First, piperidine deprotonates malonic acid to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-fluoro-2-nitrobenzaldehyde to form an aldol-type addition product. This intermediate then undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid. Under the reaction conditions, particularly with heating in pyridine, this intermediate readily undergoes decarboxylation (loss of CO₂) to afford the final product, this compound.[3]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Convergent synthesis, often with good yields in a single step from the aldehyde. | The starting aldehyde may be less readily available or more expensive than the corresponding toluene derivative. |
| Avoids the use of highly toxic cyanide reagents. | The use of pyridine, which has an unpleasant odor and is toxic, is required in significant quantities. |
| The reaction is often driven to completion by the evolution of carbon dioxide. | The reaction may require careful temperature control to avoid side reactions. |
Route 3: Synthesis from 4-Fluorophenylacetic Acid via Direct Nitration
This approach involves the direct introduction of the nitro group onto the aromatic ring of 4-fluorophenylacetic acid. The key challenge in this route is controlling the regioselectivity of the nitration reaction.
Overall Synthetic Workflow
Caption: Workflow for the synthesis of this compound from 4-fluorophenylacetic acid.
Experimental Protocol
-
Materials:
-
4-Fluorophenylacetic acid
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
-
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 4-fluorophenylacetic acid to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-fluorophenylacetic acid, maintaining the temperature below 10°C.[4]
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated products.
-
Filter the solid and wash with cold water.
-
The crude product will be a mixture of isomers. Separation of the desired 2-nitro isomer from other isomers (e.g., the 3-nitro isomer) is typically achieved by fractional crystallization or chromatography.[5]
-
Mechanistic Insights and Regioselectivity
Direct nitration is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, is the active electrophile. The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the aromatic ring: the fluoro group and the acetic acid side chain.
-
Fluoro group: An ortho-, para-director, but deactivating.
-
-CH₂COOH group: A weak ortho-, para-director.
The combination of these directing effects leads to a mixture of products. The nitro group can be introduced at the positions ortho or meta to the fluoro group. The formation of the desired 2-nitro isomer is favored due to the ortho-directing effect of the fluoro group. However, the formation of the 3-nitro isomer is also significant. The separation of these positional isomers can be challenging and is a major drawback of this synthetic route.[5]
Advantages and Disadvantages
| Advantages | Disadvantages |
| A very direct and potentially short synthetic route. | Poor regioselectivity, leading to a mixture of isomers that require separation. |
| Utilizes common and inexpensive nitrating agents. | The separation of isomers can be difficult and lead to a lower isolated yield of the desired product. |
| The starting material, 4-fluorophenylacetic acid, is commercially available. | The reaction requires careful control of temperature to prevent over-nitration and side reactions. |
Purification and Characterization
Regardless of the synthetic route chosen, the final product, this compound, must be purified and its identity confirmed.
Purification
-
Recrystallization: This is the most common method for purifying the solid product. A suitable solvent system, such as ethanol/water or ethyl acetate/heptane, is used to dissolve the crude product at an elevated temperature, and upon cooling, the pure product crystallizes out, leaving impurities in the mother liquor.[1]
-
Column Chromatography: For difficult separations, especially for removing closely related isomers from the direct nitration route, silica gel column chromatography can be employed using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically 7-8.5 ppm), showing characteristic splitting patterns due to fluorine and adjacent protons. The methylene protons of the acetic acid side chain will appear as a singlet at around 3.5-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | The spectrum will show the expected number of carbon signals. The carbonyl carbon of the carboxylic acid will be in the range of 170-180 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (199.14 g/mol ). |
Conclusion and Recommendations
This technical guide has detailed three distinct and viable synthetic routes for the preparation of this compound.
-
Route 1 (from 4-fluoro-2-nitrotoluene) is a reliable, multi-step approach suitable for large-scale synthesis, provided that appropriate safety measures are in place for handling cyanide.
-
Route 2 (from 4-fluoro-2-nitrobenzaldehyde) offers a more convergent and potentially higher-yielding pathway, making it an excellent choice for laboratory-scale synthesis, especially if the starting aldehyde is readily accessible.
-
Route 3 (from 4-fluorophenylacetic acid) is the most direct route but is hampered by issues with regioselectivity, which may necessitate challenging purification steps.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. For projects requiring high purity and scalability, Route 1 or Route 2 would be the recommended approaches.
References
-
Knoevenagel, E. Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft1898 , 31 (3), 2596–2619. [Link]
-
Organic Syntheses. p-Nitrophenylacetic acid. Org. Synth.1922 , 2, 55. [Link]
-
Jones, G. The Knoevenagel Condensation. Organic Reactions2004 , 1-792. [Link]
- U.S. Patent US20040199002A1, "Process for producing (2-nitrophenyl)
- Chinese Patent CN103012111A, "Preparation method of 2,4,5-trifluorophenylacetic acid," April 3, 2013.
-
PubChem. (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]
- Chinese Patent CN101648890B, "Synthesis method of 2-fluoro-4-nitrobenzonitrile," February 10, 2010.
-
Pawara, H. S.; Wagha, A. S.; Lalia, A. M. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New J. Chem.2016 , 40 (1), 123-129. [Link]
-
Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]
-
Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds. Springer: Berlin/Heidelberg, Germany, 2000. [Link]
-
Potemkin, V. A.; Grishina, M. A. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. J. Sep. Sci.2007 , 30 (12), 1899-1907. [Link]
- Chinese Patent CN110668948A, "Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone," January 10, 2020.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]
- 5. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 2-(4-fluoro-2-nitrophenyl)acetic acid (CAS 39616-95-0) for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 2-(4-fluoro-2-nitrophenyl)acetic acid, a pivotal building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the compound's synthesis, reactivity, and strategic applications. We will delve into the causality behind experimental choices, provide validated protocols for its synthesis and analysis, and illustrate its role in the construction of complex, pharmacologically active molecules. The guide is structured to serve as a practical and authoritative resource, enabling its effective utilization in the synthesis of next-generation therapeutics.
Introduction: The Strategic Importance of a Multifunctional Scaffold
This compound (Molecular Formula: C₈H₆FNO₄) is a substituted phenylacetic acid derivative whose value in synthetic and medicinal chemistry is derived from the specific arrangement of its functional groups.[1] The presence of a carboxylic acid, a nitro group, and a fluorine atom on the phenyl ring creates a versatile scaffold with multiple reactive handles and unique electronic properties.[1]
The true utility of this molecule lies in its capacity as a key intermediate. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization and coupling reactions. The carboxylic acid provides a point for amide bond formation or other modifications. The fluorine atom can enhance the metabolic stability and binding affinity of a final drug compound. This strategic combination of functionalities makes this compound a valuable starting material for the synthesis of a diverse range of heterocyclic compounds, including those with demonstrated biological activity.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 39616-95-0 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥98% | |
| InChI Key | LAFOTQFKZXKMFD-UHFFFAOYSA-N | |
| Storage Temperature | Ambient |
Analytical Characterization: A Validating System
Confident identification and quality control are paramount. The following sections detail the expected analytical data for this compound.
-
¹H NMR (Expected):
-
The methylene protons (-CH₂-) of the acetic acid moiety are expected to appear as a singlet at approximately 3.8-4.0 ppm.
-
The aromatic protons will exhibit complex splitting patterns due to the presence of both fluorine and nitro substituents. We would anticipate signals in the range of 7.2-8.2 ppm. The proton ortho to the nitro group will be the most downfield.
-
-
¹³C NMR (Expected):
-
The carboxylic acid carbon (-COOH) is expected to resonate around 170-175 ppm.
-
The methylene carbon (-CH₂-) should appear in the range of 35-40 ppm.
-
The aromatic carbons will show signals between 110-165 ppm, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbon attached to the nitro group will also be significantly downfield.
-
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound.
-
Predicted Mass Spectrometry Data:
-
[M+H]⁺: 200.03537 m/z
-
[M+Na]⁺: 222.01731 m/z
-
[M-H]⁻: 198.02081 m/z
-
Monoisotopic Mass: 199.02809 Da[2]
-
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound can be reliably achieved through a multi-step process starting from 1,4-difluorobenzene. The following protocol is based on established chemical transformations.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Nitration of 1,4-Difluorobenzene
-
Rationale: This step introduces the nitro group onto the aromatic ring. The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is performed at low temperatures to control the exothermicity and minimize side product formation.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 1,4-difluorobenzene (1.0 eq) and dichloromethane as a solvent.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,4-difluoro-2-nitrobenzene.
-
Step 2: Cyanation of 1,4-Difluoro-2-nitrobenzene
-
Rationale: This step introduces the cyano group, which will be hydrolyzed to the carboxylic acid in the final step. The fluorine atom para to the nitro group is activated towards nucleophilic aromatic substitution. Sodium cyanide is used as the nucleophile in a polar aprotic solvent like DMSO to facilitate the reaction.
-
Procedure:
-
In a round-bottom flask, dissolve 1,4-difluoro-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.1 eq) portion-wise.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-fluoro-2-nitrophenylacetonitrile.
-
Step 3: Hydrolysis of 4-Fluoro-2-nitrophenylacetonitrile
-
Rationale: The final step is the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid. Concentrated sulfuric acid is used to drive the reaction to completion.
-
Procedure:
-
To the crude 4-fluoro-2-nitrophenylacetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux (around 100-110 °C) for 3-5 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The solid product will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to obtain this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in this compound makes it a versatile intermediate for the synthesis of various heterocyclic systems of medicinal importance. The key transformations involve the reduction of the nitro group followed by intramolecular or intermolecular reactions.
Key Chemical Transformations
Caption: Major synthetic pathways utilizing the title compound.
Protocol: Reduction of the Nitro Group
-
Rationale: The reduction of the nitro group to an amine is a crucial step to unmask the nucleophilicity of the nitrogen atom for subsequent reactions. Catalytic hydrogenation using palladium on carbon is a clean and efficient method. Alternatively, reduction with iron in acetic acid is a cost-effective and robust method suitable for larger scale synthesis.[3][4][5][6]
-
Procedure (using Iron/Acetic Acid):
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate to remove ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product, 2-(2-amino-4-fluorophenyl)acetic acid, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be used in the next step without further purification.
-
Applications in Drug Development: A Gateway to Bioactive Heterocycles
The real power of this compound is realized in its conversion to complex molecules with therapeutic potential. The resulting 2-(2-amino-4-fluorophenyl)acetic acid is a key precursor for the synthesis of quinolinones (lactams) and benzimidazoles, scaffolds present in numerous approved drugs and clinical candidates.
Synthesis of Kinase Inhibitors
Many kinase inhibitors, particularly those targeting receptor tyrosine kinases, feature a quinolinone or a related heterocyclic core. The intramolecular cyclization of 2-(2-amino-4-fluorophenyl)acetic acid provides a direct route to a 7-fluoro-substituted quinolinone scaffold.
Caption: Role as a precursor in drug candidate synthesis.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential.
-
Hazard Statements: Based on data for similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Ingestion: If swallowed, seek immediate medical assistance.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its carefully orchestrated array of functional groups provides a pre-programmed pathway to complex and valuable heterocyclic scaffolds. By understanding its synthesis, reactivity, and potential applications as detailed in this guide, researchers can leverage this powerful building block to accelerate the discovery and development of novel therapeutics. The protocols and insights provided herein are intended to empower scientists to confidently and efficiently incorporate this versatile compound into their synthetic strategies.
References
- 1. Buy this compound | 39616-95-0 [smolecule.com]
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A Technical Guide to the Structural Elucidation of 2-(4-fluoro-2-nitrophenyl)acetic acid
Preamble: A Logic-Driven Approach to Molecular Structure
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before probing the intricate connectivity of the molecule, we must first establish its elemental composition and overall saturation state. This is the essential first step that defines the boundaries of our structural puzzle.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: We begin with HRMS, not low-resolution MS, for a critical reason: precision. While a nominal mass instrument might confirm the integer mass, an HRMS instrument, such as an Orbitrap or TOF analyzer, provides a mass measurement accurate to within a few parts per million (ppm).[2] This level of accuracy is crucial for distinguishing between potential molecular formulas that may share the same nominal mass. For 2-(4-fluoro-2-nitrophenyl)acetic acid, the expected molecular formula is C₈H₆FNO₄.
The calculated exact mass for the neutral molecule [M] is 199.0281 Da. We would anticipate observing the protonated molecule [M+H]⁺ in positive ion mode ESI at m/z 200.0354 and the deprotonated molecule [M-H]⁻ in negative ion mode at m/z 198.0208.[3] The experimental observation of these ions within a 5 ppm mass accuracy window provides strong evidence for the proposed elemental composition.
Degree of Unsaturation
With a confirmed molecular formula of C₈H₆FNO₄, we can calculate the degree of unsaturation (DoU), or double bond equivalents (DBE). This value represents the total number of rings and/or multiple bonds in the structure.
-
Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
Calculation: DoU = 8 + 1 - (6/2) - (1/2) + (1/2) = 9 - 3 - 0.5 + 0.5 = 6
A DoU of 6 is a significant finding. We can immediately account for several features:
-
A benzene ring accounts for 4 degrees (one ring and three double bonds).
-
A carboxylic acid carbonyl group (C=O) accounts for 1 degree.
-
A nitro group (-NO₂) accounts for 1 degree (one N=O double bond).
These preliminary calculations perfectly match the proposed functional groups, providing the first layer of self-validation.
Workflow for Spectroscopic Analysis
The elucidation process follows a logical sequence, moving from broad functional group identification to detailed atomic connectivity. Each step builds upon the last, progressively refining the structural hypothesis.
Caption: A logic-driven workflow for structure elucidation.
Functional Group Identification: Fourier Transform Infrared (FTIR) Spectroscopy
Trustworthiness: FTIR spectroscopy is a rapid and reliable technique for identifying the presence or absence of key functional groups.[4][5] The spectrum acts as a molecular fingerprint, and characteristic absorption bands correspond to specific vibrational modes of chemical bonds.[6]
For this compound, we anticipate the following key absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |
| 3300-2500 | O-H stretch | Carboxylic Acid | Very broad, strong |
| ~1710 | C=O stretch | Carboxylic Acid | Strong, sharp |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium, sharp |
| ~1530 | N=O asymmetric stretch | Nitro Group | Strong |
| ~1350 | N=O symmetric stretch | Nitro Group | Strong |
| ~1250 | C-O stretch | Carboxylic Acid | Medium |
| ~1220 | C-F stretch | Aryl Fluoride | Strong |
The observation of these bands provides direct physical evidence for the functional groups we inferred from the molecular formula and DoU calculation. The extremely broad O-H stretch is particularly diagnostic for a carboxylic acid, resulting from strong intermolecular hydrogen bonding.[7]
Mapping the Proton and Carbon Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[8][9][10] It provides detailed information about the chemical environment, connectivity, and relative numbers of hydrogen and carbon atoms.
¹H NMR Spectroscopy: The Proton Environment
¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative abundance (integration), and their neighboring protons (spin-spin splitting).[11][12]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| Hₐ | ~13.0 | Broad Singlet | - | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal that exchanges with D₂O. |
| H₃ | ~8.10 | Doublet of Doublets | J(H₃-H₅) ≈ 2.5 Hz, J(H₃-F) ≈ 7.5 Hz | 1H | Aromatic H-3 | This proton is ortho to the strongly electron-withdrawing NO₂ group, causing a significant downfield shift. It exhibits coupling to H₅ (meta) and the fluorine atom (meta). |
| H₅ | ~7.65 | Doublet of Doublets of Doublets | J(H₅-H₆) ≈ 9.0 Hz, J(H₅-H₃) ≈ 2.5 Hz, J(H₅-F) ≈ 5.0 Hz | 1H | Aromatic H-5 | This proton is ortho to the fluorine and meta to the NO₂ group. It is coupled to H₆ (ortho), H₃ (meta), and the fluorine atom (ortho). |
| H₆ | ~7.50 | Triplet (or dd) | J(H₆-H₅) ≈ 9.0 Hz, J(H₆-F) ≈ 9.0 Hz | 1H | Aromatic H-6 | This proton is meta to the fluorine and ortho to the CH₂ group. It couples to H₅ (ortho) and the fluorine atom (meta), which may appear as a triplet if the coupling constants are similar. |
| H₇ | ~4.10 | Singlet | - | 2H | -CH₂- | The methylene protons are adjacent to the aromatic ring and the carbonyl group, resulting in a downfield shift. No adjacent protons lead to a singlet multiplicity. |
¹³C NMR & DEPT Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.[12] While standard ¹³C NMR shows all carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~171.5 | No Signal | C₈ (C=O) | The carbonyl carbon of the carboxylic acid is highly deshielded. It is a quaternary carbon. |
| ~163.0 (d, ¹JCF ≈ 250 Hz) | No Signal | C₄ (C-F) | The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant and is significantly deshielded. |
| ~149.0 | No Signal | C₂ (C-NO₂) | The carbon bearing the nitro group is a quaternary carbon and is deshielded by the electron-withdrawing effect. |
| ~131.0 (d, ³JCF ≈ 8 Hz) | Positive | C₆ | Aromatic CH carbon. |
| ~127.5 (d, ²JCF ≈ 25 Hz) | No Signal | C₁ (C-CH₂) | Aromatic quaternary carbon, shifted by the attached methylene and influenced by fluorine. |
| ~121.0 (d, ²JCF ≈ 22 Hz) | Positive | C₃ | Aromatic CH carbon ortho to the nitro group, showing coupling to fluorine. |
| ~111.0 (d, ³JCF ≈ 9 Hz) | Positive | C₅ | Aromatic CH carbon ortho to the fluorine atom, showing coupling to fluorine. |
| ~38.5 | Negative | C₇ (-CH₂-) | The methylene carbon appears in the aliphatic region. DEPT-135 shows a negative signal for CH₂ groups. |
Assembling the Pieces: 2D NMR and Final Confirmation
While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like HSQC and HMBC provide the instructions for assembling them.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would confirm, for example, that the proton at ~4.10 ppm is attached to the carbon at ~38.5 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to final assembly. It reveals correlations between protons and carbons that are two or three bonds away.
Caption: Key HMBC correlations confirming the molecular structure.
Trustworthiness through HMBC:
-
Connecting the Side Chain: The methylene protons (H₇) are the linchpin. We expect a strong correlation from H₇ to the carbonyl carbon (C₈, a three-bond correlation, ³J). Crucially, we also expect correlations from H₇ to the two aromatic quaternary carbons C₁ (two-bond, ²J) and C₂ (three-bond, ³J). This unambiguously attaches the acetic acid side chain to the C₁ position of the phenyl ring.
-
Confirming Substitution Pattern: A correlation from H₃ to C₁ and C₅ would confirm its position. Similarly, a correlation from H₆ to C₄ would place it adjacent to the fluorine-bearing carbon. These long-range couplings lock the positions of all substituents and protons on the ring.
Corroboration by Mass Spectrometry Fragmentation
While HRMS gives the molecular formula, the fragmentation pattern in a technique like Electron Ionization (EI) or Collision-Induced Dissociation (CID) provides data that must align with the proposed structure.[14]
Predicted Major Fragments:
| m/z | Loss | Fragment Identity |
| 199 | - | [M]⁺• (Molecular Ion) |
| 154 | -45 | [M - COOH]⁺ |
| 153 | -46 | [M - NO₂]⁺ |
| 125 | -46, -28 | [M - NO₂ - CO]⁺ |
Observing these specific losses provides strong evidence for the presence and connectivity of the carboxylic acid and nitro functional groups, corroborating the entire structural assignment.
Experimental Protocols
The following protocols are provided as a standard guideline. Instrument parameters should be optimized for the specific hardware and sample concentration.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water 50:50).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Acquire data in both positive (ESI+) and negative (ESI-) modes.
-
Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Gas Flow (N₂): 8 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: m/z 50-500
-
-
Data Processing: Determine the accurate mass of the [M+H]⁺ and [M-H]⁻ ions and use the instrument software to generate a predicted molecular formula based on the exact mass and isotopic pattern.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Resolution: 4 cm⁻¹
-
Scans: Average of 16 scans.
-
-
Data Processing: Perform an ATR correction and identify the wavenumbers of major absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
DEPT-135 Acquisition:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters similar to ¹³C acquisition.
-
-
2D NMR (HSQC & HMBC) Acquisition:
-
Pulse Programs: Standard gradient-selected sequences (e.g., hsqcedetgpsisp2.3 for HSQC, hmbcgplpndqf for HMBC).
-
Optimize spectral widths and acquisition times for the specific sample.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. For ¹H NMR, calibrate the spectrum to the residual solvent peak (DMSO at 2.50 ppm) and integrate the signals. Correlate peaks in the 2D spectra to establish connectivity.
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Spectroscopic Data of 2-(4-fluoro-2-nitrophenyl)acetic acid: A Technical Guide for Researchers
This guide provides a comprehensive overview of the spectroscopic data for 2-(4-fluoro-2-nitrophenyl)acetic acid, a compound of interest in medicinal chemistry and materials science.[1] Due to the absence of publicly available experimental spectra, this document presents a detailed analysis based on predicted data, supported by comparisons with structurally similar compounds and established spectroscopic principles. This approach ensures a robust framework for researchers engaged in the synthesis, identification, and application of this molecule.
Introduction to this compound
This compound (Figure 1) is a derivative of phenylacetic acid with the chemical formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol .[1][2] Its structure, featuring a carboxylic acid, a nitro group, and a fluorine atom on the phenyl ring, imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.[1] Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and elucidating its role in various chemical transformations.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] The predicted ¹H and ¹³C NMR data for this compound are presented below.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the aromatic protons, the methylene protons, and the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | broad singlet | 1H | -COOH |
| ~8.1 | doublet of doublets | 1H | Ar-H (ortho to NO₂) |
| ~7.6 | doublet of triplets | 1H | Ar-H (para to NO₂) |
| ~7.4 | doublet of doublets | 1H | Ar-H (meta to NO₂) |
| ~4.0 | singlet | 2H | -CH₂- |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly variable.[4] The aromatic region is expected to show a complex splitting pattern due to the electronic effects of the nitro and fluoro substituents. The methylene protons are expected to appear as a singlet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | -COOH |
| ~162 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~149 | C-NO₂ |
| ~135 | Ar-C |
| ~128 | Ar-C |
| ~122 (d, ²JCF ≈ 20 Hz) | Ar-C |
| ~115 (d, ²JCF ≈ 25 Hz) | Ar-C |
| ~35 | -CH₂- |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. The coupling of carbon with fluorine (JCF) will result in doublets for the carbons near the fluorine atom.[3]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro, and fluoro-aromatic moieties.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1530 and ~1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-F stretch |
| ~920 | Medium, Broad | O-H bend (carboxylic acid dimer) |
The very broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[6] The strong C=O stretch is also a key diagnostic peak. The two strong bands for the nitro group are characteristic and aid in confirming its presence.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to give the absorbance or transmittance spectrum of the sample. Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
The predicted mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions. The predicted m/z values for various adducts are listed below.[7]
| Adduct | Predicted m/z |
| [M+H]⁺ | 200.03537 |
| [M+Na]⁺ | 222.01731 |
| [M-H]⁻ | 198.02081 |
| [M]⁺ | 199.02754 |
The high-resolution mass spectrometry (HRMS) data can be used to confirm the elemental composition of the molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation and Structural Correlation
The combination of NMR, IR, and MS data provides a comprehensive picture of the molecular structure of this compound. The following diagram illustrates the correlation between the different spectroscopic data and the molecular structure.
Caption: Correlation of spectroscopic data with the structure of this compound.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. While experimental data is not currently available in public databases, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers working with this compound. The synergistic use of these spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment in synthetic and medicinal chemistry applications.
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University of Regensburg. Table of Characteristic IR Absorptions. [Link]
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Chem-Impex. 5-Fluoro-2-nitrophenylacetic acid. [Link]
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Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
-
European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. [Link]
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NIST. Acetic acid, 4-nitrophenyl ester. [Link]
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NIST. Acetic acid. [Link]
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PubChem. 2-(4-Fluoro-5-methyl-2-nitrophenoxy)acetic acid. [Link]
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Royal Society of Chemistry. A colorimetric and fluorescent sensor for the detection of both fluoride ions and trifluoroacetic acid based on acylhydrazone derivatives. [Link]
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Chemguide. interpreting infra-red spectra. [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of 2-(4-fluoro-2-nitrophenyl)acetic acid
Introduction
2-(4-fluoro-2-nitrophenyl)acetic acid is an organic compound and a derivative of phenylacetic acid, characterized by a fluoro group at the 4-position and a nitro group at the 2-position of the phenyl ring.[1] Its unique molecular structure, combining the features of a phenylacetic acid, a nitroaromatic compound, and an organofluorine compound, suggests a rich potential for diverse biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on how to approach the investigation of the biological potential of this intriguing molecule. We will delve into the rationale behind suggested experimental designs, provide detailed protocols, and explore the potential mechanisms of action based on its structural components.
The phenylacetic acid scaffold is a fundamental building block for numerous pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[2][3] The nitroaromatic moiety is present in a variety of therapeutic agents with antibacterial, antiprotozoal, and anticancer properties.[4][5] However, the presence of the nitro group also raises considerations of potential toxicity through bioreduction.[4][5][6] The fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.
This guide will, therefore, be structured to systematically explore the multifaceted biological potential of this compound, with a strong emphasis on experimental validation and mechanistic understanding.
Physicochemical Properties and Synthetic Considerations
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol |
| Appearance | Typically a yellow to pale brown crystalline powder |
| IUPAC Name | This compound |
Synthetic Routes
The synthesis of this compound can be achieved through several established organic chemistry reactions. A common approach involves the nitration of a fluorinated phenylacetic acid derivative. For instance, 3-fluorophenylacetic acid can be nitrated using a mixture of concentrated nitric and sulfuric acid to yield 5-fluoro-2-nitrophenylacetic acid.[7] Another potential route is the Knoevenagel condensation between 4-fluoro-2-nitrobenzaldehyde and malonic acid.[1] The choice of synthetic route will depend on the availability of starting materials, desired yield, and scalability.
Proposed Investigational Workflow
The exploration of the biological activity of this compound should follow a logical and tiered approach, starting with broad spectrum screening and progressing to more specific mechanistic studies.
Caption: A tiered approach to investigating the biological activity of this compound.
Part 1: In Vitro Biological Screening
The initial phase of investigation should focus on establishing a broad biological activity profile of this compound.
Cytotoxicity Assessment
Given that nitroaromatic compounds can exhibit cytotoxicity, it is crucial to first assess the compound's effect on cell viability across a range of cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HepG2, and a non-cancerous cell line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions. Treat the cells with increasing concentrations of the compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity Screening
The nitroaromatic functional group is a well-known pharmacophore in antimicrobial agents.[8] Therefore, screening for antibacterial and antifungal activity is a logical step.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (a known antibiotic/antifungal), a negative control (no compound), and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Potential
As a phenylacetic acid derivative, the compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.
-
Assay Procedure: Perform the assay according to the manufacturer's instructions. Typically, this involves incubating the enzyme with the test compound and a substrate (e.g., arachidonic acid).
-
Detection: The product of the enzymatic reaction (e.g., prostaglandin E₂) is quantified using a colorimetric or fluorescent method.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2. A selective COX-2 inhibitor will have a significantly lower IC₅₀ for COX-2 compared to COX-1.
Part 2: Mechanistic Investigations
Should the initial screening reveal promising activity, the next phase should focus on elucidating the underlying mechanisms of action.
Role of Nitroreduction
The biological activity of many nitroaromatic compounds is dependent on the reduction of the nitro group to form reactive intermediates.[9][10] This process is often catalyzed by nitroreductase enzymes, which are present in both prokaryotic and eukaryotic cells, particularly under hypoxic conditions.
Caption: The bioreductive activation pathway of nitroaromatic compounds.
Experimental Protocol: Nitroreductase Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from the cell line or microorganism that showed sensitivity to the compound.
-
Reaction Mixture: In a microplate, combine the cell lysate, a suitable electron donor (e.g., NADH or NADPH), and this compound.
-
Incubation: Incubate the reaction mixture under both normoxic and hypoxic conditions.
-
Detection: Monitor the decrease in absorbance of the electron donor over time using a spectrophotometer. An increased rate of consumption in the presence of the compound indicates that it is a substrate for nitroreductases in the lysate.
Generation of Reactive Oxygen Species (ROS)
The reduction of nitroaromatic compounds can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage.[6]
Experimental Protocol: Intracellular ROS Quantification
-
Cell Treatment: Treat cells with this compound at concentrations around its IC₅₀ value.
-
Fluorescent Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Part 3: Concluding Remarks and Future Directions
This guide outlines a systematic approach to characterizing the potential biological activity of this compound. The proposed workflow, from broad screening to mechanistic studies, provides a robust framework for generating high-quality, interpretable data. The unique combination of a phenylacetic acid core, a nitro group, and a fluorine atom makes this compound a compelling candidate for further investigation in drug discovery. Should in vitro studies yield promising results, subsequent in vivo studies in relevant animal models of disease, along with pharmacokinetic and toxicological profiling, will be essential to fully evaluate its therapeutic potential. The insights gained from such a comprehensive investigation will be invaluable to researchers and drug development professionals seeking to identify novel therapeutic agents.
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A Comprehensive Technical Guide to Substituted Nitrophenylacetic Acids: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract: Substituted nitrophenylacetic acids represent a versatile class of organic compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery and development. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic properties of the phenylacetic acid core, giving rise to a diverse range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This in-depth technical guide provides a comprehensive overview of the current state of research on substituted nitrophenylacetic acids. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols. By synthesizing technical data with field-proven insights, this guide aims to facilitate the rational design and development of novel therapeutics based on this promising chemical class.
Introduction: The Chemical Versatility and Biological Promise of Nitrophenylacetic Acids
Phenylacetic acid and its derivatives are ubiquitous structural motifs in a vast array of biologically active molecules. The introduction of a nitro group onto the phenyl ring dramatically alters the molecule's physicochemical properties, enhancing its reactivity and potential for biological interactions. The position of the nitro group (ortho, meta, or para) and the nature of other substituents on the aromatic ring provide a rich landscape for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.
Historically, nitroaromatic compounds have been a cornerstone of medicinal chemistry, with notable examples including the antibiotic chloramphenicol. The biological activity of these compounds is often linked to the bioreduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[1] This mechanism is particularly relevant to their antimicrobial effects. However, recent research has unveiled more nuanced mechanisms of action, including the modulation of key signaling pathways involved in inflammation and cancer.
This guide will navigate the scientific landscape of substituted nitrophenylacetic acids, from fundamental synthetic strategies to their complex biological interactions and therapeutic potential.
Synthesis of Substituted Nitrophenylacetic Acids: Key Methodologies and Experimental Protocols
The synthesis of substituted nitrophenylacetic acids can be achieved through several strategic routes, primarily depending on the desired substitution pattern. Common starting materials include substituted toluenes, benzyl cyanides, or halogenated nitrobenzenes.
Synthesis of p-Nitrophenylacetic Acid via Hydrolysis of p-Nitrobenzyl Cyanide
A well-established and high-yielding method for the preparation of p-nitrophenylacetic acid involves the hydrolysis of p-nitrobenzyl cyanide.[2] This procedure is robust and scalable, making it suitable for laboratory- and pilot-scale synthesis.
Experimental Protocol: Hydrolysis of p-Nitrobenzyl Cyanide [2]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.
-
Acid Preparation: Prepare a solution of 300 mL of concentrated sulfuric acid (sp. gr. 1.84) in 280 mL of water.
-
Reaction Initiation: Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide. Shake the mixture vigorously to ensure all the solid is wetted by the acid. Use the remaining acid to wash down any solid adhering to the flask walls.
-
Heating and Reflux: Heat the mixture to boiling and maintain a gentle reflux for 15 minutes. The reaction mixture will darken.
-
Precipitation: After the reflux period, dilute the reaction mixture with an equal volume of cold water and cool to 0°C or below to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate and wash it several times with ice-cold water.
-
Recrystallization: Dissolve the crude product in 1600 mL of boiling water. If the starting cyanide is of technical grade, a small amount of activated charcoal can be added.
-
Purification: Filter the hot solution rapidly through a large, fluted filter. p-Nitrophenylacetic acid will crystallize as long, pale yellow needles upon cooling.
-
Drying: Collect the crystals by filtration and dry them. The expected yield is 92–95%, with a melting point of 151–152°C.
For purification, crystallization from an ethanol/water mixture (1:1) followed by drying over P₂O₅ in vacuo is also an effective method.[3]
Synthesis of 2-Nitro-4-Substituted Phenylacetic Acids
A patented method describes the synthesis of 2-nitro-4-substituted phenylacetic acids starting from 4-substituted halobenzenes.[4][5] This multi-step process offers a versatile route to a range of derivatives.
Workflow for the Synthesis of 2-Nitro-4-Substituted Phenylacetic Acids
Caption: Synthetic route to 2-nitro-4-substituted phenylacetic acids.
Biological Activities and Mechanisms of Action
Substituted nitrophenylacetic acids exhibit a remarkable diversity of biological activities, stemming from their unique chemical structures. The nitro group plays a pivotal role, often acting as a bioactivatable "warhead" or influencing the molecule's interaction with biological targets.
Antimicrobial Activity
The antimicrobial properties of nitroaromatic compounds are well-documented.[6] The prevailing mechanism involves the enzymatic reduction of the nitro group by microbial nitroreductases to form cytotoxic reactive nitrogen species.[1] These reactive intermediates can induce widespread cellular damage, including DNA strand breaks and oxidative stress, ultimately leading to cell death.
Structure-Activity Relationship (SAR) Insights:
-
The position of the nitro group is crucial for activity.
-
The presence of additional substituents on the phenyl ring can modulate the reduction potential of the nitro group and the lipophilicity of the molecule, thereby influencing its uptake and activity. Studies on related nitro-heterocyclic compounds have shown that the presence of a nitro group at specific positions is essential for activity.[7][8]
Anti-inflammatory Activity
Emerging evidence suggests that substituted nitrophenylacetic acids and related compounds possess significant anti-inflammatory properties. Their mechanisms of action are multifaceted and can involve the modulation of key inflammatory pathways.
Potential Mechanisms of Anti-inflammatory Action:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The arachidonic acid cascade, which involves the COX and LOX enzymes, is a critical pathway in inflammation, leading to the production of prostaglandins and leukotrienes.[9] Phenylacetic acid derivatives are structurally similar to some nonsteroidal anti-inflammatory drugs (NSAIDs) that target these enzymes.[10] Aryl-acetic and hydroxamic acids have been shown to be potent lipoxygenase inhibitors.[11]
-
Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[12] Some nitro-compounds, such as nitrated fatty acids, have been shown to inhibit NF-κB activation by nitro-alkylating the p65 subunit, thereby preventing its DNA binding.[13]
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to screen for COX inhibitors involves measuring the production of prostaglandins from arachidonic acid. Commercially available kits provide a standardized and high-throughput approach.
General Workflow for a Fluorometric COX-2 Inhibitor Screening Assay
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, arachidonic acid, and the COX-2 enzyme solution as per the manufacturer's instructions.
-
Inhibitor Preparation: Dissolve the test compounds (substituted nitrophenylacetic acids) in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Plate Setup: Add the assay buffer, enzyme, and test inhibitor or control to the wells of a 96-well plate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at a constant temperature (e.g., 25°C) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.
Workflow for NF-κB Luciferase Reporter Assay
Caption: General workflow for an NF-κB luciferase reporter assay.[3][14]
Anticancer Activity
Several studies have highlighted the potential of phenylacetamide and nitrophenyl derivatives as anticancer agents.[14][15][16] The presence of a nitro group has been correlated with enhanced cytotoxic effects in certain cancer cell lines.[15][16]
Potential Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Phenylacetate and its derivatives have been shown to induce apoptosis in various cancer cell lines.[16]
-
Enzyme Inhibition: Derivatives of 2-nitrophenylacetic acid are precursors to quindoline, whose derivatives can act as enzyme inhibitors and anticancer agents.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cytostatic activity of potential medicinal agents.
Step-by-Step MTT Assay Protocol [2]
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted nitrophenylacetic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Pharmacokinetics and Toxicology: Considerations for Drug Development
The successful translation of a promising compound from a laboratory curiosity to a clinical candidate hinges on a thorough understanding of its pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological profiles.
Key ADME Parameters to Consider: [15][17]
-
Absorption: The ability of the compound to cross biological membranes, such as the intestinal epithelium, is crucial for oral bioavailability.
-
Distribution: The extent to which a compound distributes into different tissues will influence its efficacy and potential for off-target effects.
-
Metabolism: The nitro group can be a site of metabolic transformation, which can lead to either activation or detoxification of the compound. Understanding the metabolic pathways is critical.
-
Excretion: The route and rate of elimination of the compound and its metabolites from the body determine its half-life and dosing regimen.
Toxicological Evaluation:
In vivo toxicology studies in animal models are essential to identify potential adverse effects and to establish a safe therapeutic window.[18][19] These studies typically involve acute, sub-chronic, and chronic dosing regimens to assess a wide range of potential toxicities.
Conclusion and Future Directions
Substituted nitrophenylacetic acids represent a fertile ground for the discovery of new therapeutic agents. Their synthetic tractability, coupled with a diverse range of biological activities, makes them an attractive scaffold for medicinal chemists. The insights provided in this guide regarding their synthesis, mechanisms of action, and key experimental protocols are intended to serve as a valuable resource for researchers in this field.
Future research should focus on several key areas:
-
Systematic SAR Studies: Comprehensive studies are needed to elucidate the precise structure-activity relationships for different biological targets.
-
Mechanism of Action Elucidation: Further investigation is required to unravel the detailed molecular mechanisms underlying the anti-inflammatory and anticancer activities of these compounds.
-
Pharmacokinetic and Toxicological Profiling: Rigorous ADME and toxicology studies are essential for the clinical translation of any promising lead compounds.
By continuing to explore the chemical and biological landscape of substituted nitrophenylacetic acids, the scientific community is poised to unlock their full therapeutic potential.
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2-(4-fluoro-2-nitrophenyl)acetic acid safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 2-(4-fluoro-2-nitrophenyl)acetic acid
Introduction
This compound is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in organic synthesis and drug discovery. The presence of a carboxylic acid, a nitro group, and a fluorine atom on the phenyl ring imparts specific reactivity and potential biological activity. However, these same functional groups also dictate the compound's toxicological profile and associated hazards. This guide provides a detailed examination of the anticipated safety considerations, handling protocols, and emergency procedures to ensure the safe utilization of this compound in a laboratory setting.
Hazard Identification and Classification
Based on the hazard profiles of analogous compounds like 2-nitrophenylacetic acid and other fluoronitrophenylacetic acids, this compound is anticipated to be classified as hazardous.[1][2] The expected GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2/2A | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
| Germ Cell Mutagenicity | Category 2 | GHS08 | Warning | H341: Suspected of causing genetic defects.[1] |
Note: The potential for germ cell mutagenicity is extrapolated from data on 2-nitrophenylacetic acid, which tested positive in the Ames test.[1] This represents a significant health hazard that must be managed with stringent controls.
Toxicological Profile and Health Effects
The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
-
Inhalation: Inhaling dust or aerosols may cause irritation to the nose, throat, and respiratory tract.[3][4] Higher exposures could potentially lead to more severe conditions such as bronchitis or a build-up of fluid in the lungs (pulmonary edema), a medical emergency where symptoms can be delayed.[3]
-
Skin Contact: Direct contact is expected to cause skin irritation, characterized by redness, itching, and inflammation.[1][4] Prolonged or repeated contact may lead to more severe skin damage.
-
Eye Contact: This compound is expected to be a serious eye irritant.[1][4] Contact can cause severe irritation, pain, redness, and tearing, potentially leading to eye damage if not treated promptly.
-
Ingestion: While oral toxicity data is not available for this specific compound, analogues are considered harmful if swallowed.[2] Ingestion may cause irritation to the gastrointestinal tract.
-
Chronic Exposure: The most significant concern for chronic exposure is the suspected mutagenicity.[1] Compounds that are suspected mutagens may increase the risk of heritable genetic defects.
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is critical before handling this compound. This involves identifying hazards, evaluating risks, and implementing control measures.
Caption: Risk assessment workflow for handling hazardous chemical compounds.
Engineering Controls
The primary method for controlling exposure is through engineering solutions.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed in a properly functioning chemical fume hood to control exposure and prevent inhalation of dust or vapors.[5]
-
Ventilation: The laboratory should have adequate general ventilation to control background exposure levels.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.[7] The selection should be based on a thorough risk assessment of the specific tasks being performed.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[5][8] | Protects against splashes, dust, and vapors that can cause serious eye irritation and damage. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene are generally suitable for a broad range of chemicals).[8] A lab coat or disposable gown, and closed-toe shoes. | Prevents skin contact which may cause irritation. Full body protection is crucial in case of spills.[5] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge is recommended if work cannot be conducted in a fume hood or if dust is generated.[5] | Minimizes the inhalation of hazardous dust. A respirator is typically a secondary control measure after engineering controls.[6] |
Safe Handling and Storage Protocols
Adherence to strict operational protocols is essential for safety.
Experimental Protocol: Handling the Solid Compound
-
Preparation: Ensure the work area within the chemical fume hood is clean and uncluttered. Verify that the fume hood is functioning correctly. Locate the nearest eyewash station and safety shower and confirm they are accessible.[5]
-
Don PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Handling: Conduct all manipulations of the solid compound exclusively within the fume hood.[5] Use techniques such as gentle scooping or weighing on anti-static weigh paper to minimize the generation of airborne dust.[5]
-
Container Management: Keep the container tightly closed when not in use.[9][10]
-
Post-Handling: After handling, thoroughly clean the work area with an appropriate solvent and decontaminating solution. Properly remove and dispose of contaminated PPE as hazardous waste.[5]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[6]
Storage Requirements
-
Conditions: Store in a dry, cool, and well-ventilated place.[10][11] The container must be kept tightly closed to prevent moisture absorption and contamination.[10][11]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[3][11] Acetic acid derivatives can react violently with oxidizing agents and can be neutralized by strong bases in an exothermic reaction.[3]
-
Security: Given the suspected mutagenicity, it is advisable to store the compound in a locked cabinet or a controlled-access area to limit exposure to authorized personnel only.[4]
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Caption: Decision process for first aid response to chemical exposure.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][4] If breathing has stopped, begin artificial respiration. Immediate medical attention is necessary.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[1][11] If skin irritation occurs or persists, get medical advice/attention.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[3] |
| Ingestion | Clean the mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting.[12] Get medical attention if symptoms occur or if a large amount was ingested.[1] |
Accidental Release Measures
-
Small Spills: Ensure adequate ventilation and wear full PPE. Gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[10]
-
Large Spills: Evacuate the area. Prevent the material from entering drains or waterways.[4] Contact emergency services and a hazardous waste disposal team.
-
Cleanup: After the material is collected, clean the spill area thoroughly with a suitable solvent and decontaminating solution.
Disposal Considerations
All waste containing this compound, including contaminated consumables (e.g., gloves, wipes, weigh paper), must be treated as hazardous chemical waste.[1][4]
-
Containers: Collect waste in designated, clearly labeled, and sealed hazardous waste containers.[5]
-
Regulations: Dispose of the contents and container in accordance with all local, regional, and national hazardous waste regulations.[10] Do not dispose of it down the drain or in general trash.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid. Retrieved from [Link]
-
Carl ROTH. (2023, January 23). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774665, 2-(3-fluoro-4-nitrophenyl)acetic acid. PubChem. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Chemsrc. (2025, August 22). Material Safety Data Sheet: (2-Fluoro-4-nitrophenyl)acetic acid. Retrieved from [Link]
-
ChemDmart. (n.d.). SAFETY DATA SHEET: 4-Nitrophenyl Acetic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
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An In-depth Technical Guide to Determining the Solubility of 2-(4-fluoro-2-nitrophenyl)acetic acid in Common Laboratory Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-(4-fluoro-2-nitrophenyl)acetic acid. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and detailed methodologies required to generate reliable and reproducible solubility profiles.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which possesses functional groups of interest in medicinal chemistry and organic synthesis, understanding its solubility is paramount.[1] Poor solubility can impede various stages of research and development, leading to unreliable results in biological assays, challenges in formulation, and poor bioavailability in preclinical studies.[1][2] This guide will, therefore, equip the reader with the necessary knowledge to approach the solubility determination of this compound systematically.
Molecular Structure Analysis and Solubility Prediction
The chemical structure of this compound (C₈H₆FNO₄) provides significant clues to its potential solubility behavior.[3] The molecule contains:
-
A carboxylic acid group (-COOH) : This is a polar, ionizable group capable of hydrogen bonding, which generally confers solubility in polar protic solvents like water, ethanol, and methanol.[4] Its acidity suggests that solubility will be highly dependent on the pH of aqueous solutions.
-
A phenyl ring : This is a nonpolar, aromatic structure that contributes to hydrophobicity.
-
A nitro group (-NO₂) : This is a strongly electron-withdrawing and polar group.
-
A fluoro group (-F) : This is an electronegative atom that can influence the electronic properties of the molecule.[4]
The general principle of "like dissolves like" suggests that the polarity of the solvent will be a key determinant of solubility.[5][6] We can predict that this compound will exhibit some solubility in polar solvents due to the carboxylic acid and nitro groups, but this will be limited by the nonpolar phenyl ring. In nonpolar solvents, solubility is expected to be low.
Pre-experimental Considerations and Safety
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and related compounds. While a specific SDS for the target molecule was not found, related nitro- and fluoro-substituted phenylacetic acids are classified as irritants to the skin and eyes and may be harmful if swallowed or inhaled.[7][8][9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.
Experimental Determination of Solubility: Methodologies
The most reliable and widely accepted method for determining the equilibrium (or thermodynamic) solubility of a compound is the shake-flask method .[10][11] This method involves adding an excess of the solid compound to the solvent of interest and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured.[10][11]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is a robust, self-validating system for accurately determining the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
A range of common laboratory solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
-
Analytical balance
-
Pipettes and tips
Experimental Workflow Diagram:
Sources
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A Comprehensive Technical Guide to 2-(4-fluoro-2-nitrophenyl)acetic acid: Properties, Synthesis, and Applications
Executive Summary: 2-(4-fluoro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative whose strategic combination of a carboxylic acid, a nitro group, and a fluorine atom makes it a highly valuable and versatile building block in modern organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring and the acidity of the acetic acid moiety. This guide provides an in-depth analysis of its chemical properties, outlines validated synthetic protocols, explores its reactivity, and discusses its current and potential applications, particularly as a key intermediate in the development of novel pharmaceuticals and advanced materials.
Chemical Identity and Physicochemical Properties
The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics.
Nomenclature and Chemical Identifiers
A clear identification of this compound is critical for regulatory compliance, procurement, and scientific communication. Key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 39616-95-0[1][2] |
| Molecular Formula | C₈H₆FNO₄[1][3] |
| SMILES | C1=CC(=C(C=C1F)[O-])CC(=O)O[1][3] |
| InChI Key | LAFOTQFKZXKMFD-UHFFFAOYSA-N[1][2] |
Physicochemical Data
The compound's physical properties are essential for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value |
| Molecular Weight | 199.137 g/mol [1] |
| Monoisotopic Mass | 199.02809 Da[3] |
| Appearance | White to light yellow crystalline powder[4] |
| Melting Point | 153 - 157 °C (for the related 5-fluoro-2-nitrophenylacetic acid isomer)[4] |
| Purity | Typically ≥ 98%[2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.
Overview of Synthetic Strategies
Two primary strategies are documented for the synthesis of this compound:
-
Knoevenagel Condensation: This approach involves the reaction of 4-fluoro-2-nitrobenzaldehyde with a methylene-active compound like malonic acid, followed by subsequent decarboxylation.[1] This is often favored for its reliability and use of common reagents.
-
Friedel-Crafts Acylation: This classic method utilizes 4-fluoro-2-nitrotoluene and an acylating agent such as chloroacetic acid.[1]
The Knoevenagel route is often preferred due to milder conditions and potentially higher yields.
Synthetic Workflow: Knoevenagel Condensation Route
The following diagram illustrates the logical progression from starting materials to the final product via the Knoevenagel pathway.
Caption: Knoevenagel condensation workflow for synthesis.
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol provides a self-validating methodology for the synthesis, purification, and characterization of the target compound.
Objective: To synthesize this compound with high purity.
Materials:
-
4-fluoro-2-nitrobenzaldehyde
-
Malonic acid
-
Pyridine (as base and solvent)
-
Piperidine (catalyst)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 volumes).
-
Rationale: Pyridine serves as a basic solvent that facilitates the deprotonation of malonic acid, a key step in the Knoevenagel mechanism.
-
-
Catalysis: Add a catalytic amount of piperidine (0.05 eq) to the mixture.
-
Rationale: Piperidine is a stronger base than pyridine and acts as a more effective catalyst to initiate the condensation.
-
-
Condensation: Heat the reaction mixture to reflux (approx. 115 °C) for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Rationale: The elevated temperature provides the necessary activation energy for both the condensation and the subsequent in-situ decarboxylation of the intermediate.
-
-
Workup & Isolation: After cooling to room temperature, slowly pour the reaction mixture into an ice-cold solution of concentrated hydrochloric acid. A precipitate should form.
-
Rationale: Acidification protonates the carboxylate product, causing it to precipitate out of the aqueous solution. This step also neutralizes the pyridine.
-
-
Purification: Filter the crude solid, wash thoroughly with cold deionized water, and dry under vacuum. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
-
Rationale: Recrystallization is a robust method for purifying crystalline solids, removing unreacted starting materials and soluble impurities.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.
Chemical Reactivity and Derivative Synthesis
The compound's utility stems from the distinct reactivity of its three functional groups, allowing for selective transformations to build molecular complexity.
Core Reactivity Profile
-
Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which is a common precursor for amides, sulfonamides, and for building heterocyclic rings.[1][5]
-
Carboxylic Acid: This group undergoes standard transformations such as esterification, conversion to acid chlorides, and amide bond formation, enabling linkage to other molecules.[1][5]
-
Fluoro Group: The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., alkoxides, amines).[1]
Key Chemical Transformations
The diagram below outlines the primary synthetic pathways available from this compound.
Caption: Key reactivity pathways for derivative synthesis.
Key Transformation Protocol: Reduction of the Nitro Group
Objective: To selectively reduce the nitro group to a primary amine, yielding 2-(2-amino-4-fluorophenyl)acetic acid, a critical intermediate for many pharmaceuticals.
Materials:
-
This compound
-
Methanol or Ethanol
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (H₂) source or Ammonium formate
-
Celite
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C catalyst (5-10 mol%).
-
Rationale: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups. Methanol is a suitable solvent that dissolves the starting material and does not interfere with the reaction.
-
-
Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Alternative (Transfer Hydrogenation): Instead of H₂, add ammonium formate (3-5 eq) and heat the mixture to reflux. This method avoids the need for specialized high-pressure hydrogenation equipment.
-
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rationale: Celite provides a fine filter bed that prevents the pyrophoric palladium catalyst from passing through. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent.
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amino acid product, which can be purified further if necessary.
Applications in Research and Development
The unique electronic and structural properties of this compound make it a valuable tool in several scientific fields.
-
Medicinal Chemistry: It is a key building block for synthesizing more complex molecules with potential therapeutic value.[1] The nitro-phenyl moiety is present in several approved drugs, and its derivatives are explored for anti-cancer, anti-inflammatory, and antimicrobial activities.[4][5][6] The resulting aminophenylacetic acid derivatives are precursors to lactams and other heterocycles that form the core of many biologically active compounds.[5]
-
Material Science: The rigid structure and polar functional groups suggest potential use in the development of novel polymers, photoactive compounds, or liquid crystals.[1]
-
Biological Probes: The compound and its derivatives can be used to study enzyme-substrate interactions and explore metabolic pathways.[1]
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
Hazard Identification
The compound is classified with the following GHS hazard statements:
| Hazard Code | Statement |
| H302 | Harmful if swallowed[2][7] |
| H315 | Causes skin irritation[2][7] |
| H319 | Causes serious eye irritation[2][7] |
| H335 | May cause respiratory irritation[2][7] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically versatile intermediate of significant interest to the scientific community. Its value lies in the strategic placement of three distinct functional groups that can be selectively manipulated to generate a wide array of complex molecular architectures. As research in drug discovery and material science continues to advance, the demand for well-characterized, strategically functionalized building blocks like this one is poised to grow, ensuring its continued relevance in chemical research and development.
References
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2-Fluoro-4-nitrophenylacetic acid CAS#: 315228-19-4; ChemWhat. Available at: [Link]
-
2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem. Available at: [Link]
-
This compound (C8H6FNO4) - PubChemLite. Available at: [Link]
-
(2-Nitrophenyl)acetic acid - Wikipedia. Available at: [Link]
- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents.
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. Available at: [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Utilization of 2-(4-Fluoro-2-nitrophenyl)acetic Acid as a Versatile Synthetic Intermediate
Abstract
This technical guide provides an in-depth exploration of 2-(4-fluoro-2-nitrophenyl)acetic acid, a pivotal intermediate in modern organic synthesis. The unique electronic properties conferred by the ortho-nitro and para-fluoro substituents make this molecule a highly valuable building block, particularly in the fields of medicinal chemistry and material science.[1] We will move beyond a simple recitation of facts to explain the causality behind experimental choices, offering detailed, field-proven protocols for its synthesis and key transformations. This document is designed for researchers, scientists, and drug development professionals, providing the authoritative grounding and practical insights necessary to leverage this intermediate's full potential.
Introduction: The Strategic Advantage of this compound
This compound (Molecular Formula: C₈H₆FNO₄) is a phenylacetic acid derivative whose synthetic utility is dictated by the specific arrangement of its functional groups.[1][2] The electron-withdrawing nature of both the nitro and fluoro groups significantly influences the reactivity of the aromatic ring and the acetic acid side chain.
-
The ortho-Nitro Group: This group serves two primary strategic purposes. Firstly, it is a powerful directing group and can be readily reduced to an amine. This transformation is fundamental, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para- directing amino group, which is a common precursor for heterocyclic synthesis.[1][3]
-
The para-Fluoro Group: The fluorine atom enhances the molecule's metabolic stability and can modulate its binding affinity to biological targets—a highly desirable feature in drug design.[4][] It can also serve as a leaving group for nucleophilic aromatic substitution reactions under specific conditions.
-
The Acetic Acid Moiety: The carboxylic acid group is a versatile handle for a wide array of chemical transformations, including esterification, amidation, and reduction, allowing for the construction of more complex molecular architectures.[1]
The convergence of these three functional groups in a single, readily accessible molecule makes this compound a cornerstone intermediate for synthesizing a range of target compounds, from kinase inhibitors in oncology to novel materials.[1][6][7]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 39616-95-0 | [1] |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Typically a white to light yellow or brown solid/powder |
Synthesis of the Intermediate
A common and reliable method for preparing this compound is the direct nitration of 4-fluorophenylacetic acid. The electron-donating character of the acetic acid side chain and the halogen direct the incoming nitro group to the ortho position.
Protocol 2.1: Synthesis via Nitration of 4-Fluorophenylacetic Acid
Rationale: This protocol uses a standard mixed-acid (HNO₃/H₂SO₄) nitration. Sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for aromatic nitration. The reaction is conducted at a low temperature to control the exothermic reaction and minimize the formation of byproducts.
Materials:
-
4-Fluorophenylacetic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 4-fluorophenylacetic acid portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-chilled in an ice bath. Add this mixed acid dropwise to the solution of 4-fluorophenylacetic acid over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid. Dry the final product under vacuum.
Core Applications & Synthetic Transformations
The true value of this compound is realized in its subsequent transformations. The following protocols detail the most critical reactions for this intermediate.
Caption: Key synthetic pathways originating from this compound.
Reduction of the Nitro Group
This is arguably the most critical transformation, converting the nitro-substituted precursor into the versatile amino-substituted intermediate, 2-(2-amino-4-fluorophenyl)acetic acid. The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | H₂ (balloon or Parr shaker), Pd/C (5-10 mol%), MeOH or EtOH | Clean reaction, high yield, easy workup (filtration) | Can reduce other functional groups (alkenes, alkynes); potential for dehalogenation.[8] |
| SnCl₂·2H₂O | SnCl₂·2H₂O, EtOH or EtOAc, reflux | Mild, good for lab scale, tolerates many functional groups.[3] | Workup can be tedious due to tin salts; stoichiometric reagent. |
| Fe/HCl or Fe/NH₄Cl | Fe powder, acid (HCl or AcOH) or NH₄Cl, EtOH/H₂O, reflux | Inexpensive, effective | Requires acidic conditions, large amount of iron sludge in workup.[3] |
| Zn/AcOH | Zn dust, Acetic Acid, 0 °C to RT | Mild conditions, tolerates other reducible groups.[8] | Stoichiometric, workup involves removal of zinc salts. |
Protocol 3.1.1: Nitro Reduction using Tin(II) Chloride (SnCl₂)
Rationale: This method is chosen for its reliability and mildness, preserving the fluoro-substituent and the carboxylic acid. Tin(II) chloride acts as a single-electron reducing agent in a stepwise mechanism to reduce the nitro group to an amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: To a solution of this compound in ethanol, add SnCl₂·2H₂O (typically 3-5 equivalents).
-
Heating: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.
-
Workup - Basification: Slowly add saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts. Be cautious of gas evolution. Adjust the pH to ~8.
-
Workup - Filtration: Filter the resulting slurry through a pad of diatomaceous earth to remove the tin hydroxides. Wash the pad thoroughly with the reaction solvent (e.g., EtOAc).
-
Extraction: Transfer the filtrate to a separatory funnel. If ethanol was used, much of it may need to be removed in vacuo first. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-(2-amino-4-fluorophenyl)acetic acid. The product can be purified further if necessary.
Intramolecular Cyclization to form 5-Fluorooxindole
The product from the nitro reduction, 2-(2-amino-4-fluorophenyl)acetic acid, is perfectly structured for intramolecular cyclization (lactamization) to form 5-fluorooxindole, a privileged scaffold in medicinal chemistry. This can often be achieved by heating the amino acid, sometimes with a dehydrating agent or catalyst.[9]
Protocol 3.2.1: Thermal Lactamization
Rationale: This protocol leverages the proximity of the amine and carboxylic acid groups. Upon heating, a molecule of water is eliminated to form the stable five-membered lactam ring.
Materials:
-
2-(2-Amino-4-fluorophenyl)acetic acid
-
High-boiling solvent (e.g., diphenyl ether, xylenes) or neat conditions
Procedure:
-
Place the crude or purified 2-(2-amino-4-fluorophenyl)acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the material under an inert atmosphere (N₂ or Ar) to a temperature above its melting point or to reflux in a high-boiling solvent.
-
Maintain the high temperature for several hours, monitoring by TLC for the disappearance of the starting material and the appearance of the oxindole product.
-
Cool the reaction mixture. If a solvent was used, remove it under reduced pressure.
-
The resulting crude 5-fluorooxindole can be purified by column chromatography or recrystallization.
Case Study: A Workflow for Kinase Inhibitor Scaffolds
The derivatives of this compound are instrumental in the synthesis of kinase inhibitors, which are crucial in cancer therapy.[7][10] The following workflow illustrates how this intermediate can be used to construct a core scaffold found in many such drugs.
Caption: Illustrative workflow for synthesizing a kinase inhibitor scaffold.
Step 1: Nitro Reduction. The starting material is reduced to 2-(2-amino-4-fluorophenyl)acetic acid as described in Protocol 3.1.1 .
Step 2: Amide Coupling. The carboxylic acid of the resulting amino acid is coupled with a desired aromatic amine (a common component of kinase inhibitors).
-
Protocol: Dissolve 2-(2-amino-4-fluorophenyl)acetic acid in a suitable solvent like DMF or DCM. Add a peptide coupling agent (e.g., EDC, HOBt) and the target aryl-amine. Stir at room temperature until the reaction is complete. Work up by extracting the product.
Step 3: Cyclocondensation. The resulting diamine-containing intermediate is cyclized to form a benzimidazole ring, a core structure in many kinase inhibitors.
-
Protocol: Heat the product from Step 2 in a solvent like acetic acid or under dehydrating conditions. This will drive the intramolecular cyclization to form the benzimidazole ring system. The final product is then purified.
This multi-step sequence demonstrates how the functionalities of the initial intermediate are strategically manipulated to rapidly build molecular complexity, leading to high-value final products for drug discovery pipelines.
Safety and Handling
As a laboratory chemical, this compound and its derivatives must be handled with appropriate care.
-
Hazards: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[11][12] It is harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[11] Wear standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]
-
Handling: Avoid creating dust.[13] Wash hands thoroughly after handling.[11][13] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] Keep away from strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11][13]
References
- Smolecule. (n.d.). Buy this compound | 39616-95-0.
- Chemsrc. (2025). (2-Fluoro-4-nitrophenyl)acetic acid | CAS#:315228-19-4.
- Fisher Scientific. (2025). Safety Data Sheet - 4-Nitrophenylacetic acid.
- MySkinRecipes. (n.d.). 2,2-difluoro-2-(4-nitrophenyl)acetic acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Nitrophenyl acetate.
- Chem-Impex. (n.d.). 5-Fluoro-2-nitrophenylacetic acid.
- Fisher Scientific. (2025). Safety Data Sheet - Benzeneacetic acid, 2-nitro-.
- ChemDmart. (n.d.). Safety Data Sheet.
- PubChemLite. (2025). This compound (C8H6FNO4).
- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
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Application Note & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-(4-Fluoro-2-nitrophenyl)acetic Acid
Abstract
2-(4-Fluoro-2-nitrophenyl)acetic acid is a versatile and highly valuable starting material in synthetic organic and medicinal chemistry. Its strategically positioned functional groups—a carboxylic acid, a reducible nitro group, and a fluorine atom—offer a powerful toolkit for the construction of diverse and complex heterocyclic compounds. This guide provides an in-depth exploration of the core synthetic strategies, reaction mechanisms, and detailed experimental protocols for transforming this precursor into medicinally relevant scaffolds such as oxindoles, cyclic hydroxamic acids, and indoles. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each experimental step to empower researchers in their synthetic endeavors.
The Strategic Value of this compound
The utility of this compound in heterocyclic synthesis stems from the orthogonal reactivity of its three key functional moieties:
-
The Nitro Group (-NO₂): This is the cornerstone for cyclization. Its reduction to an amine (-NH₂) or a hydroxylamine (-NHOH) is the primary trigger for intramolecular ring formation. The choice of reducing agent dictates the oxidation state of the resulting nitrogen nucleophile, thereby controlling the type of heterocycle formed.[1][2]
-
The Acetic Acid Side Chain (-CH₂COOH): This group serves as the electrophilic partner in cyclization reactions. It can be activated or used directly to form lactams (oxindoles) or cyclic hydroxamic acids upon reaction with the in situ generated amine or hydroxylamine.
-
The Fluoro Group (-F): The fluorine atom at the 4-position is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, or cell permeability. In this precursor, it can be carried through the synthesis into the final product or potentially serve as a site for late-stage functionalization via nucleophilic aromatic substitution.
The convergent power of this starting material lies in the reductive cyclization strategy, where the key ring-forming bond is created intramolecularly immediately following the reduction of the nitro group.
Caption: General workflow of reductive cyclization.
Synthesis of 6-Fluorooxindoles via Complete Reduction
The synthesis of the oxindole core, a privileged scaffold in numerous bioactive molecules, is achieved through the complete reduction of the nitro group to an aniline. The resulting 2-aminophenylacetic acid derivative undergoes spontaneous intramolecular condensation to form the stable five-membered lactam ring.
Mechanism: The reaction proceeds via a two-step, one-pot process. First, the nitro group is reduced to an amine using a classic heterogeneous catalytic hydrogenation (H₂ gas with Pd/C) or a metal-acid system (e.g., Fe/HCl, SnCl₂/HCl). The nascent amino group, being a potent nucleophile, immediately attacks the carboxylic acid's carbonyl carbon. This intramolecular aminolysis, often accelerated by mild heating, results in the formation of the oxindole ring with the elimination of a water molecule.
Caption: Reaction scheme for 6-Fluoro-2-oxindole synthesis.
Protocol 1: Catalytic Hydrogenation Route to 6-Fluoro-2-oxindole
Principle: This protocol utilizes palladium on carbon as a catalyst for the clean and efficient reduction of the aromatic nitro group, leading to a spontaneous cyclization to the desired oxindole product.[1]
Materials and Reagents:
-
This compound (1.0 g, 5.02 mmol)
-
Palladium on Carbon (10% w/w, ~100 mg)
-
Methanol or Ethyl Acetate (50 mL)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite™ or filter aid
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask or a Parr hydrogenation bottle, add this compound (1.0 g).
-
Solvent and Catalyst Addition: Add the solvent (50 mL) followed by the careful addition of 10% Pd/C catalyst (100 mg). Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge-fill cycle three times to ensure an inert atmosphere. If using a Parr apparatus, charge the vessel according to the manufacturer's instructions (e.g., to 50 psi H₂).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid), observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with an additional 20 mL of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is often pure 6-fluoro-2-oxindole. If necessary, it can be further purified by recrystallization from ethanol or ethyl acetate/hexanes.
Synthesis of Cyclic N-Aryl Hydroxamic Acids via Partial Reduction
Cyclic hydroxamic acids are potent metal chelators and are found in a variety of biologically active molecules. Their synthesis from 2-nitrophenylacetic acid derivatives requires a more delicate, partial reduction of the nitro group to a hydroxylamine, which then cyclizes. Modern photoredox catalysis provides an exceptionally mild and selective method for this transformation.[3]
Mechanism: This process avoids harsh reducing agents. A ruthenium-based photocatalyst, when excited by visible light, facilitates a single-electron transfer process. In the presence of a suitable terminal reductant (e.g., a Hantzsch ester), the nitro group is selectively reduced by four electrons to the hydroxylamine stage. The hydroxylamine, being sufficiently nucleophilic, then undergoes intramolecular cyclization with the carboxylic acid to yield the target N-hydroxy lactam.[3]
Protocol 2: Visible Light Photoredox Synthesis of 6-Fluoro-1-hydroxyindolin-2-one
Principle: This protocol employs a ruthenium photocatalyst and visible light to achieve a mild and selective partial reduction of the nitro group to a hydroxylamine, followed by intramolecular cyclization. This method offers excellent functional group tolerance.[3]
Materials and Reagents:
-
This compound (100 mg, 0.50 mmol)
-
Ru(bpy)₃Cl₂·6H₂O (9.5 mg, 0.0125 mmol, 2.5 mol%)
-
Hantzsch Ester (e.g., Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (253 mg, 1.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Blue LED light source (e.g., 450 nm)
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL vial equipped with a magnetic stir bar, combine this compound, Ru(bpy)₃Cl₂, and the Hantzsch ester.
-
Solvent Addition: Add anhydrous DMF (5 mL) to dissolve the reagents.
-
Degassing: Seal the vial and degas the solution by bubbling argon or nitrogen through it for 15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A small fan can be used to maintain the reaction at room temperature.
-
Reaction: Continue irradiation and stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL) to remove the DMF and other water-soluble components.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 6-fluoro-1-hydroxyindolin-2-one product.
Synthesis of Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus.[4][5] While not a direct cyclization of the starting material, this compound can be converted into a suitable phenylhydrazine precursor for this reaction. The resulting product, a 6-fluoroindole-3-acetic acid derivative, is a valuable building block for tryptan-class drugs and other pharmaceuticals.
Mechanism: The synthesis is a multi-step sequence:
-
Reduction to Amine: The nitro group is fully reduced to an amine as in Protocol 1.
-
Diazotization: The resulting aniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Reduction to Hydrazine: The diazonium salt is then reduced to the corresponding phenylhydrazine, for instance, using stannous chloride (SnCl₂).
-
Fischer Indole Synthesis: The crude 2-(4-fluoro-2-hydrazinylphenyl)acetic acid is condensed with a ketone (e.g., acetone) or an aldehyde under acidic conditions (e.g., acetic acid, polyphosphoric acid) to form a hydrazone. This intermediate, upon heating in acid, undergoes a[3][3]-sigmatropic rearrangement followed by elimination of ammonia to furnish the final indole ring.[5][6]
Caption: Multi-step pathway to indoles via Fischer Synthesis.
Protocol 3: Multi-Step Fischer Indole Synthesis
Principle: This protocol outlines the conversion of the starting material into the required phenylhydrazine intermediate, followed by a classic acid-catalyzed Fischer cyclization to generate the indole scaffold.
Step A: Synthesis of 2-(2-Amino-4-fluorophenyl)acetic acid
-
Follow Protocol 1, but instead of allowing spontaneous cyclization, quench the reaction after reduction and perform an aqueous workup under neutral or slightly basic conditions to isolate the amino acid before it fully cyclizes to the oxindole.
Step B & C: Conversion to 2-(4-Fluoro-2-hydrazinylphenyl)acetic acid
-
Diazotization: Suspend the crude amino acid from Step A in 6M HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated HCl. Cool this solution to 0 °C and add the cold diazonium salt solution dropwise with vigorous stirring.
-
Isolation: Allow the mixture to warm to room temperature and stir for 2-3 hours. The hydrazine hydrochloride will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Use this crude solid directly in the next step.
Step D: Fischer Indole Cyclization
-
Reaction Setup: Combine the crude hydrazine hydrochloride (1.0 eq) and a ketone (e.g., pyruvic acid to yield the indole-2-carboxylic acid, or acetone, 1.5 eq) in a solvent like glacial acetic acid or ethanol.
-
Cyclization: Heat the mixture to reflux for 2-4 hours. The use of a stronger acid catalyst like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) at elevated temperatures (100-150 °C) can also be effective.[5][7]
-
Workup: After cooling, pour the reaction mixture into ice water. The crude indole product will precipitate.
-
Purification: Collect the solid by filtration. Purify by recrystallization or silica gel chromatography to yield the desired 6-fluoroindole derivative.
Summary of Synthetic Strategies
| Target Heterocycle | Core Strategy | Key Transformation | Reagents/Conditions |
| 6-Fluoro-2-oxindole | Complete Reductive Cyclization | -NO₂ → -NH₂ | H₂/Pd/C; Fe/HCl; SnCl₂ |
| 6-Fluoro-1-hydroxyindolin-2-one | Partial Reductive Cyclization | -NO₂ → -NHOH | Ru(bpy)₃Cl₂, Visible Light, Hantzsch Ester |
| 6-Fluoroindole Derivatives | Fischer Indole Synthesis | -NO₂ → -NHNH₂ | 1. Reduction 2. NaNO₂/HCl 3. SnCl₂ 4. Ketone/Acid |
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Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link]
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Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
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Taber, D. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available from: [Link]
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Application Notes and Protocols for 2-(4-fluoro-2-nitrophenyl)acetic acid in Medicinal Chemistry
Introduction: The Strategic Importance of a Fluorinated Phenylacetic Acid Derivative
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2][3][4] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can transform a promising compound into a viable drug candidate.[1][3][4] 2-(4-fluoro-2-nitrophenyl)acetic acid (FNPAA) stands out as a particularly valuable building block in this domain.[5] Its phenylacetic acid core is a common motif in pharmacologically active molecules, while the strategically placed fluoro and nitro groups offer a versatile chemical handle for a variety of synthetic transformations.[5]
The 4-fluoro substituent is not merely a passive addition; it actively modulates the electronic properties of the aromatic ring, which can be crucial for drug-target interactions.[1][6][7] Concurrently, the 2-nitro group serves as a latent amino group, which, upon reduction, opens up a plethora of possibilities for constructing complex heterocyclic systems—a common feature in many approved drugs.[5][8][9][10]
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate. We will delve into detailed synthetic protocols, explore its application in the synthesis of anticancer agents, and provide insights into the rationale behind its use in drug design.
Key Attributes of this compound:
| Property | Significance in Medicinal Chemistry |
| Molecular Formula | C₈H₆FNO₄[5] |
| Molecular Weight | 199.14 g/mol [11] |
| 4-Fluoro Group | Enhances metabolic stability, modulates pKa, and can improve binding affinity to target proteins.[1][2][3][4] |
| 2-Nitro Group | A versatile precursor to an amino group, enabling the synthesis of various heterocyclic scaffolds.[5][9][10] |
| Acetic Acid Moiety | Provides a carboxylic acid functional group for amide bond formation and other derivatizations.[5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two common approaches are the Knoevenagel condensation and the Friedel-Crafts acylation.[5] A general synthetic scheme starting from 4-fluoro-2-nitrotoluene is also a viable option.
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol outlines the synthesis starting from 4-fluoro-2-nitrobenzaldehyde and malonic acid.
Step 1: Knoevenagel Condensation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (5-10 volumes).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the intermediate, (E)-3-(4-fluoro-2-nitrophenyl)acrylic acid.
Step 2: Reduction of the Alkene
-
The crude (E)-3-(4-fluoro-2-nitrophenyl)acrylic acid can be reduced to the desired product. A common method is catalytic hydrogenation.
-
In a pressure vessel, suspend the acrylic acid derivative in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.[8]
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.[8]
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Core Application: A Gateway to Anticancer Agents
A significant application of this compound is its use as a precursor for the synthesis of anticancer agents. The presence of the nitro group in the ortho position to the acetic acid side chain is particularly advantageous for the construction of heterocyclic scaffolds, such as oxindoles, which are prevalent in many biologically active compounds.
Synthesis of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a critical target in cancer immunotherapy.[12][13] Overexpression of IDO1 in tumor cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, thereby creating an immunosuppressive microenvironment that allows tumors to evade the immune system.[12] Several IDO1 inhibitors have been developed, and this compound serves as a crucial starting material for some of these candidates.[14][15][16]
The general synthetic strategy involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization to form a substituted oxindole core.
Caption: Synthetic workflow from FNPAA to IDO1 inhibitor precursors.
Protocol 2: Reduction of the Nitro Group
The reduction of the nitro group in this compound to the corresponding amine is a critical step. Several methods can be employed, with the choice depending on the desired selectivity and reaction conditions.[9][10]
Method A: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.[8]
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a pressure vessel.[8]
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).[8]
-
Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
After completion, carefully vent the hydrogen and purge the vessel with nitrogen.[8]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[8]
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-amino-4-fluorophenyl)acetic acid.
Method B: Metal-Mediated Reduction
This is a classic and still widely used method, particularly with iron in an acidic medium.[8]
-
In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and a catalytic amount of an acid, such as acetic acid or ammonium chloride.[8]
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Filter the mixture through Celite® to remove the iron salts, washing the pad with ethyl acetate.[8]
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired amine.[8]
Protocol 3: Cyclization to the Oxindole Scaffold
The resulting 2-(2-amino-4-fluorophenyl)acetic acid or its ester derivatives can undergo intramolecular cyclization to form the corresponding 6-fluorooxindole.
-
The 2-(2-amino-4-fluorophenyl)acetic acid can be converted to its methyl or ethyl ester by standard esterification methods (e.g., using methanol or ethanol with a catalytic amount of sulfuric acid).
-
Dissolve the amino ester in a suitable solvent, such as toluene or xylene.
-
Add a base, for example, sodium ethoxide or potassium tert-butoxide, to promote the intramolecular condensation.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-fluoro-2-oxindole derivative.
This oxindole can then be further functionalized to yield potent IDO1 inhibitors.
The Role of the Fluoro Substituent in Biological Activity
The presence of the fluorine atom at the 4-position of the phenyl ring in this compound is not coincidental. In the resulting drug molecules, this fluorine can play several crucial roles:
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, thereby increasing the binding affinity of the drug.[1][4][6][7]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile of the drug.[1][2][3]
-
Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3]
Broader Applications in the Synthesis of Bioactive Molecules
While the synthesis of IDO1 inhibitors is a prominent example, the utility of this compound extends to the creation of other classes of biologically active compounds. The phenylacetic acid framework is a known pharmacophore in various therapeutic areas, including anti-inflammatory and antimicrobial agents.[17][18] The chemical functionalities of FNPAA allow for its incorporation into diverse molecular architectures, making it a valuable starting material for library synthesis in drug discovery campaigns. For instance, derivatives of phenylacetamide have shown potential as anticancer agents.[19][20]
Caption: Diverse applications of FNPAA in medicinal chemistry.
Conclusion
This compound is a highly versatile and valuable intermediate in medicinal chemistry and drug discovery. Its unique combination of a fluorinated phenyl ring, a reducible nitro group, and a carboxylic acid function provides a powerful platform for the synthesis of a wide range of biologically active molecules. The protocols and applications detailed in this guide underscore its strategic importance, particularly in the development of novel anticancer therapeutics such as IDO1 inhibitors. Researchers and drug development professionals can leverage the chemical tractability of this compound to accelerate their discovery programs and create new medicines with improved efficacy and safety profiles.
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Al-Harthy, T., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of Taibah University for Science, 14(1), 324-331. [Link]
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Demian, Y., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1124. [Link]
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ResearchGate. (PDF) Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. [Link]
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ACS Publications. Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]
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PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid. [Link]
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RSC Publishing. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. [Link]
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ResearchGate. Cyclization of substitued 2-(2-fluorophenylazo)azines to azino[1,2-c]benzo[d][5][8][20]triazinium derivatives. [Link]
-
ResearchGate. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. [Link]
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PubMed. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). [Link]
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ResearchGate. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). [Link]
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PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]
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ACS Publications. Synthesis of Functionalized 6-Hydroxy-2-oxindole Derivatives by Phenoxide Cyclization. [Link]
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Application Note: A Detailed Experimental Protocol for the Regioselective Nitration of 4-Fluorophenylacetic Acid
Introduction
The introduction of a nitro group (-NO₂) into an aromatic ring is a foundational electrophilic aromatic substitution reaction in organic synthesis.[1][2][3] This process, known as nitration, is pivotal for the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and dyes.[4][5] This application note provides a comprehensive, step-by-step protocol for the nitration of 4-fluorophenylacetic acid. The primary product of this reaction is 2-nitro-4-fluorophenylacetic acid, a key intermediate in the development of various therapeutic agents.
This guide is designed for researchers, scientists, and professionals in drug development. It not only outlines the experimental procedure but also delves into the underlying chemical principles, safety considerations, and analytical characterization of the final product, ensuring a thorough and reproducible workflow.
Reaction Principle: Electrophilic Aromatic Substitution
The nitration of 4-fluorophenylacetic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2] The reaction utilizes a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid".[6][7] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[1][3][8]
The electron-rich aromatic ring of 4-fluorophenylacetic acid then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.[2][9] A weak base, such as the bisulfate ion (HSO₄⁻) or water, subsequently removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.[1]
Regioselectivity
The directing effects of the substituents on the benzene ring—the fluorine atom and the acetic acid group—determine the position of the incoming nitro group. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this specific case, the nitration predominantly occurs at the position ortho to the fluorine atom and meta to the acetic acid group, yielding 2-nitro-4-fluorophenylacetic acid. This regioselectivity is a result of the interplay between the electronic effects of the existing substituents on the stability of the carbocation intermediate.[10][11][12]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluorophenylacetic acid | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 70% | VWR |
| Dichloromethane (CH₂Cl₂) | ACS Grade | EMD Millipore |
| Deionized Water | In-house | |
| Ice | In-house | |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Acros Organics |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer
-
Thermometer
-
Constant pressure dropping funnel
-
Ice bath
-
Separatory funnel (500 mL)
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves[13][14]
Workflow Diagram
Caption: Experimental workflow for the nitration of 4-fluorophenylacetic acid.
Detailed Procedure
-
Preparation of the Nitrating Mixture: In a 100 mL beaker equipped with a magnetic stir bar, carefully add 7.3 g of 95% concentrated nitric acid.[15] Place the beaker in an ice bath and slowly add 16 mL of 98% concentrated sulfuric acid while stirring.[15] Maintain the temperature below 10°C during the addition. This mixture should be prepared fresh before use. Causality: The pre-cooling and slow addition are crucial to manage the highly exothermic reaction between the two concentrated acids, preventing overheating and potential hazards.[16]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel, dissolve 11.4 g (approximately 100 mmol) of 4-fluorophenylacetic acid in 50 mL of dichloromethane.[17]
-
Nitration Reaction: Cool the solution of 4-fluorophenylacetic acid to 0-5°C using an ice bath. While vigorously stirring, slowly add the chilled nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes.[18] The reaction temperature should be carefully maintained below 10°C throughout the addition. Causality: Maintaining a low temperature is critical to control the reaction rate, prevent side reactions such as dinitration, and ensure safety.[7][19]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, carefully pour the mixture into a beaker containing 250 mL of crushed ice and water.[4] Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine all the organic layers. Wash the combined organic layer sequentially with 100 mL of deionized water, 100 mL of a 10% sodium bicarbonate solution (caution: gas evolution), and finally with 100 mL of deionized water.[4][18] Causality: The water washes remove residual acids, and the sodium bicarbonate wash neutralizes any remaining acidic components.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-nitro-4-fluorophenylacetic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.[16]
Safety Precautions
-
Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[20][21] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[13][14][22]
-
Exothermic Reaction: The mixing of concentrated acids and the nitration reaction itself are highly exothermic.[23] Strict temperature control is essential to prevent runaway reactions.
-
Spill Response: Have appropriate spill kits (e.g., sodium bicarbonate for neutralization) readily available.[21] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[20][22]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.
Characterization of the Product
The identity and purity of the synthesized 2-nitro-4-fluorophenylacetic acid should be confirmed using standard analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene protons of the acetic acid group. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.[24][25][26] Aromatic protons typically appear in the 6.5-8.0 ppm range.[26][27]
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and aliphatic carbons. Aromatic carbons typically resonate between 120-150 ppm.[27]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), the carboxylic acid C=O stretch (around 1700 cm⁻¹), and the C-F bond.
Reaction Mechanism Diagram
Caption: Mechanism of electrophilic aromatic nitration.
Conclusion
This application note provides a detailed and reliable protocol for the nitration of 4-fluorophenylacetic acid. By adhering to the described procedures and safety precautions, researchers can confidently synthesize 2-nitro-4-fluorophenylacetic acid, a valuable building block in medicinal chemistry and drug discovery. The emphasis on the rationale behind each step aims to empower scientists with a deeper understanding of the reaction, facilitating troubleshooting and adaptation for related synthetic transformations.
References
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- Wikipedia. Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation.
- PrepChem.com. Synthesis of 2-(4-fluorophenoxy)-5-nitro-phenylacetic acid.
- University of California. Nitric Acid Safety.
- Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?
- Lab Pro. (2023, July 27). Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines.
- PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions.
- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- vpscience.org. 1 NITRATION.
- ResearchGate. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- NIH. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC.
- University of Texas at Dallas. Nitration of Toluene (Electrophilic Aromatic Substitution).
- University of California, Irvine. 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1.
- Patsnap. Synthesis method of 2-nitro-4-substituted phenylacetic acid - Eureka.
- Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Google Patents. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
- Wikipedia. Nitration.
- Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
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- University of California, Los Angeles. Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10) Aromatic Hs δ 6.5.
- YouTube. (2020, January 5). Nitration of aromatic and aliphatic compounds | Addition of #Nitro group | IIT JEE / NEET.
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analytical HPLC methods for 2-(4-fluoro-2-nitrophenyl)acetic acid analysis
An Application Note and Protocol for the Analysis of 2-(4-fluoro-2-nitrophenyl)acetic acid by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Authored by: Senior Application Scientist, Gemini Laboratories
This application note presents a robust and reliable analytical method for the quantification and purity assessment of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As a crucial building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical compounds, a validated analytical method is essential for quality control and reaction monitoring.[1][2] The described protocol employs a standard C18 stationary phase with an acidified mobile phase to ensure optimal chromatographic performance, resulting in excellent peak shape and resolution. This guide provides detailed protocols, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices, making it suitable for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound is a substituted phenylacetic acid derivative whose unique structure, featuring nitro and fluoro functional groups, makes it a valuable intermediate in synthetic chemistry.[1] Its derivatives are explored for various biological activities, highlighting its potential in therapeutic applications.[1] Consequently, the ability to accurately determine its purity and concentration in starting materials, reaction mixtures, and final products is paramount for ensuring the integrity and reproducibility of research and manufacturing processes.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This application note details a reversed-phase HPLC (RP-HPLC) method, which separates analytes based on their hydrophobicity.[3] The core of this method relies on the following principles:
-
Analyte Chemistry : The target molecule is a carboxylic acid. The pKa of the carboxylic acid group dictates its ionization state at a given pH. To achieve consistent retention and symmetrical peak shape in a reversed-phase system, it is critical to suppress the ionization of this acidic functional group.[4][5]
-
Chromatographic Principle : By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form.[4] This increases its hydrophobicity, leading to stronger interaction with the non-polar C18 stationary phase and resulting in better retention and peak geometry.[5]
-
Detection : The presence of the nitroaromatic ring provides a strong chromophore, making UV detection a highly sensitive and appropriate choice for quantification. Nitroaromatic compounds are known to absorb strongly around 254 nm, a common wavelength used for their detection.[6][7][8]
Experimental Workflow Overview
The following diagram outlines the complete analytical workflow, from initial preparation to final data interpretation.
Caption: General workflow for the HPLC analysis of this compound.
Materials and Methodology
Instrumentation and Equipment
-
HPLC System equipped with a binary pump, degasser, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (4-decimal places).
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (≥98% purity).
-
Methanol (HPLC grade, for washing).
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity and ease of setup.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 Column (e.g., 150 x 4.6 mm, 5 µm) | Industry standard for reversed-phase; provides excellent retention for aromatic compounds. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Aqueous component of the mobile phase. Formic acid is a volatile modifier ideal for LC-MS compatibility and ensures the analyte is protonated.[8] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Organic component for eluting the analyte. Acetonitrile offers good selectivity and low UV cutoff.[9] |
| Elution Mode | Gradient | Provides robust separation of the main peak from potential impurities and ensures a clean baseline post-elution. |
| Gradient Program | 0-1 min: 30% B; 1-8 min: 30% to 90% B; 8-10 min: 90% B; 10.1-12 min: 30% B | A typical gradient that allows for elution of the analyte followed by a column wash. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[8] |
| Column Temperature | 30 °C | Reduces viscosity and improves peak shape and reproducibility of retention times.[10] |
| Detection Wavelength | 254 nm | High absorbance wavelength for nitroaromatic compounds, ensuring good sensitivity.[6][8] |
| Injection Volume | 10 µL | A common injection volume that balances sensitivity with potential column overload. |
| Run Time | 12 minutes | Sufficient for elution, column wash, and re-equilibration. |
Detailed Experimental Protocols
Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water in a 1 L flask, add 1 mL of formic acid. Mix thoroughly and degas.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile in a 1 L flask, add 1 mL of formic acid. Mix thoroughly and degas.
-
Diluent: Prepare a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B. This is used for dissolving standards and samples to ensure compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Sample Preparation
-
Accurately weigh an appropriate amount of the sample to be analyzed into a volumetric flask.
-
Add a portion of the diluent, vortex, and sonicate for 5-10 minutes to dissolve the sample.
-
Dilute to the final volume with the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 0.5 mL of the filtrate.
HPLC System Operation and Analysis Sequence
-
System Startup: Purge the HPLC pumps with the respective mobile phases to remove any air bubbles.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) at 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is observed in the detector.
-
Sequence Setup: Create an analysis sequence in the CDS software. A typical sequence would include:
-
Blank injection (diluent) to ensure no system contamination.
-
Injections of the calibration standards in increasing order of concentration.
-
Sample injections (in duplicate or triplicate for precision).
-
A quality control (QC) standard injection every 10-20 sample injections to verify system performance.
-
-
Execution: Start the sequence and monitor the chromatography.
Data Analysis and System Validation
-
Identification: The analyte peak is identified by comparing its retention time with that of the reference standard.
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The relationship should be linear with a correlation coefficient (R²) of ≥ 0.999.[11]
-
Quantification: The concentration of this compound in the sample is calculated from its peak area using the linear regression equation derived from the calibration curve.
-
Purity Assessment: For purity analysis, the area percent of the main peak relative to the total area of all peaks (excluding the solvent front) is calculated.
This method should be validated according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure it is fit for its intended purpose.[11]
References
-
Journal of Hazardous Materials. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]
-
Taylor & Francis Online. (2008). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]
-
MicroSolv Technology Corporation. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
-
Hindawi. (2020). Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Science.gov. chromatographic rp-hplc method: Topics by Science.gov. [Link]
-
MDPI. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]
-
Biocompare. (2022). Acetic Acid for HPLC Analysis. [Link]
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The Strategic Application of 2-(4-Fluoro-2-nitrophenyl)acetic Acid in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the landscape of modern agrochemical research and development, the strategic design of molecules hinges on the availability of versatile chemical synthons. 2-(4-Fluoro-2-nitrophenyl)acetic acid and its derivatives represent a class of such pivotal building blocks. The inherent functionalities of this molecule—a reactive nitro group poised for transformation into a nucleophilic amine, a fluorine atom that can enhance metabolic stability and binding affinity, and an acetic acid side chain that facilitates further molecular elaboration—make it an attractive starting point for the synthesis of complex herbicidal and fungicidal agents.[1][2] This guide provides an in-depth exploration of the application of this scaffold, with a particular focus on the synthesis of the commercially significant herbicide, Flumioxazin.[3]
The presence of a fluorine substituent is a common feature in many modern agrochemicals, often leading to enhanced efficacy and a more favorable toxicological profile.[1] The nitro group, on the other hand, serves as a masked amino group, which can be revealed at a strategic point in a synthetic sequence to enable crucial bond-forming reactions. This guide will elucidate the key chemical transformations that unlock the potential of this compound derivatives, providing researchers and synthetic chemists with both the theoretical underpinnings and practical protocols for their utilization.
Case Study: Synthesis of the Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide, Flumioxazin
Flumioxazin is a broad-spectrum N-phenylphthalimide herbicide that provides effective control of a wide range of broadleaf weeds and some grasses in various crops.[3][4] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[3] The synthesis of Flumioxazin offers a compelling case study for the application of a this compound-related core structure. While various synthetic routes have been reported, many converge on the formation of a key intermediate that shares the core structural features of our topic molecule.[5][6]
The overall synthetic strategy involves the initial construction of a substituted nitrophenyl ether, followed by a reductive cyclization to form the benzoxazine core, and subsequent elaboration to the final Flumioxazin product. The following sections will detail the critical steps of this process.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for Flumioxazin.
Key Synthetic Transformations: Protocols and Mechanistic Insights
Protocol 1: Synthesis of the Benzoxazinone Core via Reductive Cyclization
The cornerstone of the Flumioxazin synthesis is the transformation of a 2-(substituted-2-nitrophenoxy)acetate intermediate into the corresponding 6-amino-7-fluorobenzoxazinone. This is achieved through a one-pot reduction of the nitro group followed by an intramolecular cyclization. The choice of reducing agent is critical for the efficiency and chemoselectivity of this reaction.
Rationale for Reagent Selection:
Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient method for nitro group reduction.[7][8] However, in large-scale industrial synthesis, the use of flammable hydrogen gas can pose safety challenges.[9] An alternative and commonly employed method is the use of a metal in acidic media, such as iron powder in acetic acid.[10][11] This method is not only cost-effective but also offers a high degree of functional group tolerance and is generally safer to handle on a large scale. The acidic conditions also facilitate the subsequent intramolecular cyclization to form the lactam ring of the benzoxazinone.
Step-by-Step Protocol (Iron/Acetic Acid Reduction):
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, charge the 2-(5-fluoro-2-nitrophenoxy)acetate intermediate (1.0 eq), glacial acetic acid (10 vol), and water (5 vol).
-
Addition of Iron Powder: To the stirred suspension, add iron powder (3.0-5.0 eq) portion-wise, ensuring the internal temperature does not exceed 80-90 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the filter cake with additional acetic acid or a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
-
To the residue, add water and adjust the pH to 7-8 with a suitable base (e.g., sodium carbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry under vacuum to afford the 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one.
-
Comparative Analysis of Nitro Reduction Methods
| Method | Reagents | Typical Yield | Advantages | Disadvantages | References |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | >95% | High efficiency, clean reaction. | Requires specialized high-pressure equipment, potential for dehalogenation. | [7][10] |
| Metal/Acid Reduction | Fe/AcOH or Zn/AcOH | 85-95% | Cost-effective, scalable, tolerant to other functional groups. | Generates significant metal waste, work-up can be tedious. | [11][12] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | 90-98% | Avoids the use of gaseous hydrogen, mild reaction conditions. | Reagent cost can be higher than metal/acid methods. | [8] |
| Sulfide Reduction | Na₂S or (NH₄)₂S | Variable | Can be selective for one nitro group in the presence of others. | Can generate toxic H₂S gas, strong odors. | [7][12] |
Protocol 2: Acylation and Propargylation to Yield Flumioxazin
Following the formation of the benzoxazinone core, the synthesis of Flumioxazin proceeds through two final steps: acylation of the amino group with 3,4,5,6-tetrahydrophthalic anhydride, followed by propargylation of the lactam nitrogen.[5][13]
Step-by-Step Protocol:
-
Acylation:
-
To a solution of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in glacial acetic acid (5-10 vol), add 3,4,5,6-tetrahydrophthalic anhydride (1.05-1.1 eq).[13]
-
Heat the mixture to 100-120 °C and stir for 2-4 hours.[6][13]
-
Cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acylated intermediate.
-
-
Propargylation:
-
Dissolve the acylated intermediate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (1.5-2.0 eq) and propargyl bromide or propargyl chloride (1.1-1.3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or HPLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Flumioxazin.[5]
-
Visualizing the Reaction Mechanism
Caption: Mechanism of reductive cyclization.
Conclusion and Future Perspectives
The synthetic pathways leading to potent agrochemicals like Flumioxazin underscore the strategic importance of well-functionalized aromatic building blocks such as this compound and its derivatives. The ability to perform selective and high-yielding transformations, particularly the reduction of the nitro group and subsequent cyclizations, is paramount to the successful synthesis of these complex molecules. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to not only replicate these syntheses but also to innovate and develop the next generation of crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the creative application of such versatile chemical scaffolds will undoubtedly play a central role in addressing the challenges of global food security.
References
-
AERU - University of Hertfordshire. Flumioxazin (Ref: S 53482). Available from: [Link]
- CN110655513A - Synthetic method of flumioxazin - Google Patents.
- CN103965181A - Preparation method of flumioxazin - Google Patents.
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
- CN108947992A - The preparation method of flumioxazin crystal and the preparation method of flumioxazin - Google Patents.
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents.
- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents.
-
PubChem - NIH. Flumioxazin. Available from: [Link]
-
PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
Atlantis Press. Aryloxy Amide Herbicide: Flufenacet Huo Ning-bo. Available from: [Link]
- US20050043182A1 - Agrochemical compositions - Google Patents.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Nitro Reduction. Available from: [Link]
-
Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]
- Googleapis.com. WO 2006/123356 A1.
-
ResearchGate. Progress of Trifluoroacetoacetate in the Synthesis of Agrochemicals and Medicines with Fluorine. Available from: [Link]
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flumioxazin (Ref: S 53482) [sitem.herts.ac.uk]
- 5. CN110655513A - Synthetic method of flumioxazin - Google Patents [patents.google.com]
- 6. CN103965181A - Preparation method of flumioxazin - Google Patents [patents.google.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. CN108947992A - The preparation method of flumioxazin crystal and the preparation method of flumioxazin - Google Patents [patents.google.com]
Application Note: Protecting Group Strategies for the Synthesis and Modification of 2-(4-Fluoro-2-nitrophenyl)acetic Acid
Introduction
2-(4-Fluoro-2-nitrophenyl)acetic acid is a valuable substituted phenylacetic acid derivative utilized as a key building block in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates three distinct chemical motifs: a carboxylic acid, an aromatic nitro group, and a fluorine atom. This multifunctionality allows for diverse synthetic transformations but also presents a significant challenge in achieving chemoselectivity. To perform reactions on one part of the molecule, such as the nitro group or the aromatic ring, without unintended interference from the highly reactive carboxylic acid, a robust protecting group strategy is essential.[3][4][5]
This guide provides an in-depth analysis of protecting group strategies for the carboxylic acid moiety of this compound. We will explore the rationale behind experimental choices, discuss the concept of orthogonality with respect to the nitro group's reactivity, and provide detailed, field-proven protocols for the protection and deprotection of this important synthetic intermediate.
Strategic Overview: Functional Group Reactivity and Orthogonality
A successful synthetic strategy hinges on understanding the inherent reactivity of each functional group and selecting a protecting group that is stable under the planned reaction conditions but can be removed selectively later. This principle is known as orthogonal protection.[5][6][7]
-
Carboxylic Acid (-COOH): The primary site of reactivity is the acidic proton, which will react with any basic reagent. The carbonyl group is also susceptible to reduction by strong reducing agents like lithium aluminum hydride (LiAlH4) and can interfere with organometallic reagents.[3][8] Protection is almost always required when using such reagents.
-
Nitro Group (-NO₂): This group is a strong electron-withdrawing group and is highly susceptible to reduction. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C), or treatment with metals in acidic media (e.g., Fe/HCl, SnCl₂).[9][10] Crucially, some deprotection conditions, particularly hydrogenolysis, will also reduce the nitro group.
-
Fluoro Group (-F): The C-F bond on the aromatic ring is generally robust and stable to most common reaction conditions discussed herein.
The central challenge is to select a protecting group for the carboxylic acid that is orthogonal to the desired transformation of the nitro group, or vice-versa.
Figure 1: Decision workflow for selecting a protecting group strategy.
Protection of the Carboxylic Acid as an Ester
The most common and reliable method for protecting a carboxylic acid is to convert it into an ester.[3][11][12] The choice of ester is critical and depends entirely on the planned subsequent reaction steps.
| Protecting Group | Formation Method | Deprotection Conditions | Orthogonality & Considerations |
| Methyl Ester | Fischer Esterification: MeOH, cat. H₂SO₄, reflux.[13] | Base Hydrolysis (Saponification): LiOH or NaOH in THF/H₂O.Acid Hydrolysis: Aq. HCl, heat. | Good Orthogonality. Stable to acidic conditions (like those for t-butyl deprotection) and mild reducing agents. The nitro group is stable to saponification conditions. |
| tert-Butyl (tBu) Ester | Reaction with isobutylene, cat. H₂SO₄. | Acid Cleavage: Trifluoroacetic acid (TFA) in CH₂Cl₂, room temp.[11][14] | Excellent Orthogonality. The mild, acidic deprotection conditions do not affect the nitro group or most other functional groups. This is a highly recommended strategy for complex syntheses. |
| Benzyl (Bn) Ester | Reaction with benzyl bromide/chloride and a base (e.g., Cs₂CO₃), or Fischer Esterification. | Catalytic Hydrogenolysis: H₂, Pd/C catalyst.[11] | CONFLICT! This method is not orthogonal to the nitro group. The conditions required for benzyl ester cleavage will simultaneously reduce the nitro group to an amine.[9][10] This strategy should only be used if simultaneous deprotection and reduction is the desired outcome. |
Experimental Protocols
These protocols are designed to be self-validating, with clear steps and considerations for researchers.
Protocol 3.1: Methyl Ester Protection via Fischer Esterification
This protocol converts the carboxylic acid to a methyl ester, which is stable under a wide range of conditions.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq) dropwise while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify by flash column chromatography if necessary.
Protocol 3.2: Deprotection of Methyl Ester via Saponification
This protocol regenerates the carboxylic acid from its methyl ester.
Materials:
-
Methyl 2-(4-fluoro-2-nitrophenyl)acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Solvents for extraction (e.g., Ethyl Acetate)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.
Protocol 3.3: tert-Butyl (tBu) Ester Protection
This protocol provides an acid-labile protecting group, offering excellent orthogonality.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Isobutylene (condensed into a cold flask or using a lecture bottle)
-
Sulfuric acid (H₂SO₄), concentrated
-
Pressure-rated reaction vessel or sealed tube
Procedure:
-
In a pressure-rated vessel, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the vessel to approximately -78 °C (dry ice/acetone bath).
-
Carefully condense an excess of isobutylene (approx. 10-20 eq) into the vessel.
-
Add a catalytic amount of concentrated H₂SO₄.
-
Seal the vessel securely and allow it to warm to room temperature. Stir for 12-24 hours behind a blast shield.
-
Cool the vessel again to -78 °C before carefully opening it to release any excess pressure.
-
Pour the reaction mixture into saturated NaHCO₃ solution and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3.4: Deprotection of tert-Butyl Ester
This protocol uses mild acidic conditions to remove the tBu group.
Materials:
-
tert-Butyl 2-(4-fluoro-2-nitrophenyl)acetate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the tBu-protected ester (1.0 eq) in anhydrous CH₂Cl₂.
-
Add an excess of TFA (e.g., 20-50% v/v with CH₂Cl₂).
-
Stir the reaction at room temperature. Monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude carboxylic acid can be purified by recrystallization or chromatography if needed.
Case Study: Selective Synthesis of 2-(2-Amino-4-fluorophenyl)acetic Acid
A common synthetic goal is the reduction of the nitro group to an amine, which is a precursor for many heterocyclic compounds. This requires the carboxylic acid to be protected.
Figure 2: Reaction scheme for the synthesis of 2-(2-amino-4-fluorophenyl)acetic acid.
In this workflow, the t-Butyl ester is the ideal protecting group. It is stable to the conditions required for nitro group reduction using tin(II) chloride (SnCl₂).[1][10] After the reduction is complete, the t-Butyl group can be cleanly removed with TFA without affecting the newly formed aniline.
Protocol for Nitro Reduction (Step 2):
-
Dissolve the tBu-protected intermediate (1.0 eq) in ethanol (EtOH).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq).
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction and pour it into ice water.
-
Basify the solution with saturated NaHCO₃ or dilute NaOH until a precipitate of tin salts forms.
-
Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate to yield the protected amino acid intermediate.
Conclusion
The selection of a protecting group for this compound is a critical decision that dictates the success of subsequent synthetic steps. While simple methyl esters are effective for many applications, the use of an acid-labile tert-butyl ester provides superior orthogonality, especially when transformations of the nitro group are planned. A thorough analysis of the entire synthetic route is paramount to avoid incompatible protection/deprotection schemes, such as using a benzyl ester when the nitro group must be preserved. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently manipulate this versatile chemical building block.
References
-
A new reagent for selective reduction of nitro group. (n.d.). NISCAIR Online Periodicals Repository. Retrieved January 4, 2026, from [Link]
-
Various Authors. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate. Retrieved January 4, 2026, from [Link]
- Method for reducing aromatic nitro groups. (1989). Google Patents.
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved January 4, 2026, from [Link]
-
YouTube. (2021). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube. Retrieved January 4, 2026, from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved January 4, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved January 4, 2026, from [Link]
-
Conticello, C., et al. (2001). Choice of Protecting Groups for Tricarboxylic Acids. Synthesis and Orthogonal Deprotection of 2-Carboxysuccinic Esters. Thieme Connect. Retrieved January 4, 2026, from [Link]
-
LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
All about chemistry. (2020). Protecting Groups for Carboxylic acid. YouTube. Retrieved January 4, 2026, from [Link]
-
Nielsen, A. T. (1970). The Synthesis and Characterization of Nitronic Esters. ACS Publications. Retrieved January 4, 2026, from [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved January 4, 2026, from [Link]
-
Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Slideshare. Retrieved January 4, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Protecting group. Wikipedia. Retrieved January 4, 2026, from [Link]
-
Slideshare. (n.d.). Protecting and Deprotecting groups in Organic Chemistry. Slideshare. Retrieved January 4, 2026, from [Link]
-
Wikipedia contributors. (n.d.). (2-Nitrophenyl)acetic acid. Wikipedia. Retrieved January 4, 2026, from [Link]
-
Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. LinkedIn. Retrieved January 4, 2026, from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation. Retrieved January 4, 2026, from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). ACETIC ACID, (p-NITROPHENYL)-, 2-FLUOROETHYL ESTER. PubChem. Retrieved January 4, 2026, from [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
- Preparation method 2,4,5-trifluorophenylacetic acid. (2013). Google Patents.
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 2-(3-Fluoro-4-nitrophenyl)acetic acid. PubChem. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
Sources
- 1. Buy this compound | 39616-95-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. media.neliti.com [media.neliti.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Scale-Up Synthesis of 2-(4-Fluoro-2-nitrophenyl)acetic Acid for Pilot Studies
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(4-fluoro-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust and scalable two-step synthetic route, starting from the commercially available 2,4-difluoronitrobenzene. The chosen methodology prioritizes safety, efficiency, and scalability, making it suitable for pilot plant production. This guide is intended for researchers, scientists, and drug development professionals involved in chemical process scale-up.
Introduction and Strategic Overview
This compound is a valuable building block in organic synthesis due to the unique electronic properties conferred by the fluoro and nitro substituents on the phenyl ring. These functional groups provide handles for further chemical transformations, making it a crucial intermediate in the development of novel therapeutic agents and other bioactive molecules.
The transition from laboratory-scale synthesis to pilot-scale production presents numerous challenges, including reaction kinetics, heat and mass transfer, and safety considerations. This application note outlines a synthetic strategy designed to mitigate these challenges, ensuring a reproducible and safe process for producing multi-kilogram quantities of the target compound.
Rationale for the Selected Synthetic Route
Several synthetic routes to this compound have been reported, including the Knoevenagel condensation and Friedel-Crafts acylation. However, for pilot-scale synthesis, a two-step approach starting from 2,4-difluoronitrobenzene is recommended. This route, proceeding via a nitrile intermediate, offers several advantages:
-
Availability and Cost of Starting Materials: 2,4-Difluoronitrobenzene is a readily available and cost-effective starting material.
-
Reaction Control: The reaction conditions for both steps are well-defined and can be effectively controlled in a pilot plant setting.
-
Avoidance of Hazardous Reagents: This route avoids the use of highly pyrophoric or toxic reagents often associated with other synthetic methods.
-
Scalability: The chosen reactions are known to be scalable with predictable outcomes.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols
Safety Precautions
2,4-Difluoronitrobenzene: This compound is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn. Work should be conducted in a well-ventilated area or in a closed system.
Sodium Cyanide: Sodium cyanide is a highly toxic substance. Extreme caution must be exercised to avoid inhalation, ingestion, or skin contact. It reacts with acids to produce highly toxic hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood. A dedicated cyanide antidote kit should be readily available.
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe skin burns and eye damage. Use appropriate PPE, including acid-resistant gloves and safety goggles.
Step 1: Synthesis of 2-(4-Fluoro-2-nitrophenyl)acetonitrile
Reaction Principle: This step involves a nucleophilic aromatic substitution reaction where the cyanide ion displaces the fluorine atom at the 2-position of 2,4-difluoronitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack, facilitating this transformation.
Equipment:
-
100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.
-
Heating/cooling mantle.
-
Addition funnel.
-
Condenser.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Difluoronitrobenzene | 159.09 | 5.00 kg | 31.4 |
| Sodium Cyanide | 49.01 | 1.69 kg | 34.5 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 40 L | - |
Procedure:
-
Charge the reactor with dimethyl sulfoxide (40 L) and sodium cyanide (1.69 kg).
-
Stir the mixture and heat to 60 °C under a nitrogen atmosphere.
-
Slowly add 2,4-difluoronitrobenzene (5.00 kg) to the reactor over a period of 2 hours, maintaining the internal temperature between 60-65 °C. An exotherm may be observed, and cooling may be necessary.
-
After the addition is complete, continue to stir the reaction mixture at 65 °C for 4-6 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 200 L of ice-water with vigorous stirring.
-
A yellow solid will precipitate. Stir the slurry for 1 hour.
-
Filter the solid and wash with deionized water (3 x 20 L) until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 4.8 - 5.2 kg (85-92%) of 2-(4-fluoro-2-nitrophenyl)acetonitrile as a yellow solid.
Step 2: Hydrolysis of 2-(4-Fluoro-2-nitrophenyl)acetonitrile to this compound
Reaction Principle: The nitrile functional group is hydrolyzed to a carboxylic acid under acidic conditions. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the final carboxylic acid product. Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
**
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluoro-2-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-fluoro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a validated experimental protocol. Our goal is to empower you with the knowledge to optimize your synthesis, improve yields, and overcome common experimental hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that can arise during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, primarily incomplete reaction, side product formation, or mechanical loss during workup and purification. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Nitration: The nitration of the phenylacetic acid derivative is a critical step.[1][2] Inadequate temperature control can lead to either an incomplete reaction (if too low) or the formation of undesired dinitro isomers (if too high).
-
Solution: Maintain a strict reaction temperature, typically below 40°C, during the addition of nitric acid.[2] Use an ice bath to manage the exothermic nature of the reaction. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting material.
-
-
Side Reactions: The presence of the activating acetic acid group can lead to the formation of undesired isomers.
-
Solution: The choice of nitrating agent and reaction conditions is key. A mixture of concentrated nitric acid and sulfuric acid is standard.[2] The slow, dropwise addition of nitric acid to the solution of the starting material in sulfuric acid helps to control the regioselectivity of the reaction.
-
-
Hydrolysis of Intermediates: If your synthetic route involves a benzyl cyanide intermediate, incomplete hydrolysis will result in a lower yield of the desired carboxylic acid.[3][4]
-
Purification Losses: The product can be lost during extraction and crystallization steps.
-
Solution: During aqueous workup, ensure the pH is adjusted correctly to fully precipitate the carboxylic acid product. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) will maximize the recovery from the aqueous layer. For crystallization, a careful selection of the solvent system and controlled cooling will improve the yield of pure crystals.
-
Question 2: I am observing significant amounts of an impurity in my final product. How can I identify and minimize its formation?
Answer:
Impurity generation is a common challenge. The most probable impurities are positional isomers or byproducts from side reactions.
-
Isomeric Impurities: The nitration step can produce isomers other than the desired 2-nitro product. The directing effects of the fluoro and acetic acid groups influence the position of nitration.
-
Identification: Use analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry to characterize the structure of the impurity.
-
Minimization: As mentioned, precise temperature control during nitration is paramount. Running the reaction at the lower end of the recommended temperature range can enhance selectivity. Additionally, the order of functional group introduction in your overall synthetic scheme can be critical.[1]
-
-
Unreacted Starting Material: Incomplete reaction is a straightforward source of contamination.
-
Solution: Monitor the reaction by TLC. If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature, while being mindful of potential side reactions.
-
-
Byproducts from Subsequent Steps: If your synthesis involves multiple steps, impurities can be carried over or generated. For instance, in a route involving a cyanide hydrolysis, residual cyanide or amide intermediates could be present.[3][4]
-
Solution: Ensure each step goes to completion and that intermediates are sufficiently pure before proceeding to the next step. Purification of intermediates, even if it seems tedious, can significantly improve the purity of the final product.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic pathways have been reported. The most common approaches include:
-
Nitration of 4-fluorophenylacetic acid: This is a direct approach where 4-fluorophenylacetic acid is nitrated using a mixture of concentrated nitric and sulfuric acids.[2]
-
Hydrolysis of 2-(4-fluoro-2-nitrophenyl)acetonitrile: This route involves the synthesis of the corresponding benzyl cyanide derivative, which is then hydrolyzed to the carboxylic acid under acidic or basic conditions.[3][4] This method can be advantageous for achieving high purity.
-
Knoevenagel Condensation: This method involves the condensation of 4-fluoro-2-nitrobenzaldehyde with malonic acid.[1]
Q2: What are the key safety precautions I should take during this synthesis?
A2: The synthesis involves the use of hazardous materials. Always adhere to standard laboratory safety procedures.
-
Corrosive Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The nitration reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions. Always add reagents slowly and use a cooling bath.
-
Toxic Reagents: If using cyanides, be aware of their extreme toxicity. Work in a fume hood and have an appropriate quenching agent and emergency plan in place.
Q3: How can I effectively purify the final product?
A3: Recrystallization is the most common and effective method for purifying this compound.
-
Solvent Selection: A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethyl acetate, acetonitrile, or mixtures of ethanol and water.[2]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated charcoal. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to form well-defined crystals. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Validated Experimental Protocol: Nitration of 4-Fluorophenylacetic Acid
This protocol provides a step-by-step method for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Fluorophenylacetic acid | 154.14 | 10.0 g | 0.0649 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 4.5 mL | 0.0714 |
| Ice | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Chloride Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 10.0 g (0.0649 mol) of 4-fluorophenylacetic acid to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.
-
Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath. Transfer this mixture to the dropping funnel.
-
Slow Addition: Add the nitrating mixture dropwise to the reaction flask over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation of Crude Product: Allow the mixture to stir until all the ice has melted. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
-
Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol or ethyl acetate/hexane, to obtain pure this compound as a crystalline solid.
Visualizing the Process
Reaction Workflow:
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic:
Caption: Troubleshooting flowchart for synthesis optimization.
References
Technisches Support-Center: Aufreinigungstechniken für rohe 2-(4-Fluor-2-nitrophenyl)essigsäure
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Reinigung von roher 2-(4-Fluor-2-nitrophenyl)essigsäure ausgerichtet ist.
An den leitenden Anwendungs-Wissenschaftler: Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung als maßgebliche Ressource dienen. Es bietet detaillierte, auf Erfahrung basierende Anleitungen zur Bewältigung der Herausforderungen bei der Aufreinigung von 2-(4-Fluor-2-nitrophenyl)essigsäure. Unser Fokus liegt auf der Vermittlung von sowohl praktischen Protokollen als auch dem grundlegenden chemischen Verständnis, das für eine erfolgreiche Problemlösung und Optimierung unerlässlich ist.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
F1: Was sind die typischen Verunreinigungen in roher 2-(4-Fluor-2-nitrophenyl)essigsäure?
A1: Die Verunreinigungen in Ihrem Rohprodukt hängen stark von der Syntheseroute ab. Gängige Synthesen, wie die Nitrierung von 4-Fluorphenylessigsäure oder die Hydrolyse des entsprechenden Benzylcyanid-Zwischenprodukts, können zu folgenden Verunreinigungen führen[1][2][3]:
-
Ausgangsmaterialien: Nicht umgesetzte Ausgangsstoffe wie 4-Fluorphenylessigsäure.
-
Regioisomere: Positionsisomere, die während des Nitrierungsschritts gebildet werden, insbesondere 5-Fluor-2-nitrophenylessigsäure, sind eine häufige Verunreinigung[4][5].
-
Nebenprodukte der Hydrolyse: Wenn Ihre Synthese über ein Nitril verläuft, kann unvollständige Hydrolyse zur Anwesenheit des entsprechenden Amids als Nebenprodukt führen.
-
Anorganische Salze: Reste von Säuren (Schwefelsäure, Salpetersäure) oder Basen, die während der Synthese und Aufarbeitung verwendet werden.
-
Farbige Verunreinigungen: Zersetzungsprodukte oder hochkonjugierte Nebenprodukte können zu einer gelben oder braunen Färbung des Rohmaterials führen.
F2: Wie wähle ich die beste Aufreinigungsmethode für meine Probe?
A2: Die Wahl der Methode hängt vom Grad und der Art der Verunreinigung ab. Eine allgemeine Strategie ist in der folgenden Abbildung dargestellt.
-
Für hohe Verunreinigung (>10-15%) oder das Vorhandensein nicht-saurer Verunreinigungen: Beginnen Sie mit einer Säure-Base-Extraktion . Dies ist eine robuste Methode, um Ihre saure Zielverbindung von neutralen oder basischen Verunreinigungen zu trennen.
-
Für mäßige Verunreinigung (<10%) und zur Entfernung eng verwandter Verunreinigungen: Umkristallisation ist die Methode der Wahl. Sie ist effizient zur Entfernung von Verunreinigungen mit unterschiedlicher Löslichkeit.
-
Bei hartnäckigen Verunreinigungen oder zur Isolierung von Isomeren: Säulenchromatographie an Kieselgel ist die leistungsstärkste Methode, kann aber zeitaufwändiger sein und zu einem geringeren Ausbeuteverlust führen[2].
F3: Welche Lösungsmittel eignen sich am besten für die Umkristallisation von 2-(4-Fluor-2-nitrophenyl)essigsäure?
A3: Die Auswahl des richtigen Lösungsmittels ist entscheidend. Die ideale Wahl löst die Verbindung bei hoher Temperatur gut und bei niedriger Temperatur schlecht. Aufgrund der polaren Natur der Carbonsäure- und Nitrogruppen sind mäßig polare Lösungsmittel oft ein guter Ausgangspunkt. Experimentelle Tests in kleinem Maßstab sind immer empfehlenswert.
| Lösungsmittelsystem | Polarität | Kommentar und Begründung |
| Toluol | Niedrig | Geeignet, wenn die Verbindung bei Erwärmung eine gute Löslichkeit zeigt. Die aromatische Natur kann die Löslichkeit durch π-π-Wechselwirkungen begünstigen. |
| Ethylacetat/Hexan | Mittel | Ein vielseitiges Zweikomponenten-System. Lösen Sie die Verbindung in einer minimalen Menge heißen Ethylacetats und fügen Sie dann heißes Hexan hinzu, bis eine Trübung auftritt. Dies senkt die Löslichkeit des Produkts bei Abkühlung. |
| Ethanol/Wasser | Hoch | Nützlich für polare Verbindungen. Die Zugabe von Wasser zu einer ethanolischen Lösung verringert die Löslichkeit. Seien Sie vorsichtig, da ein zu schnelles Abkühlen zum Ausölen führen kann. |
| Essigsäure | Polar, protisch | Gelegentlich wird Eisessig zur Umkristallisation von Carbonsäuren verwendet, da er die Dimerisierung durch Wasserstoffbrückenbindungen unterdrückt und so die Löslichkeit bei Raumtemperatur verringern kann[6][7]. |
F4: Wie sollte das reine Produkt aussehen und was ist sein erwarteter Schmelzpunkt?
A4: Reines 2-(4-Fluor-2-nitrophenyl)essigsäure sollte ein hellgelber bis cremefarbener kristalliner Feststoff sein[8]. Der Schmelzpunkt für eine verwandte Verbindung, 5-Fluor-2-nitrophenylessigsäure, wird mit 137-142 °C angegeben, was einen Anhaltspunkt für den zu erwartenden Bereich geben kann[4]. Ein breiter oder niedriger Schmelzbereich deutet typischerweise auf das Vorhandensein von Verunreinigungen hin.
Abschnitt 2: Anleitung zur Fehlerbehebung
Problem: Meine Umkristallisation führt zu einem Öl statt zu Kristallen. Was ist die Ursache und wie kann ich das beheben?
Antwort: Das "Ausölen" tritt auf, wenn die Lösung übersättigt wird, während die Temperatur noch über dem Schmelzpunkt der gelösten Substanz (oder einer eutektischen Mischung aus Produkt und Verunreinigungen) liegt.
-
Ursachenanalyse:
-
Zu schnelles Abkühlen: Dies ist die häufigste Ursache. Schnelles Abkühlen lässt dem System nicht genügend Zeit für die geordnete Anordnung in einem Kristallgitter.
-
Zu hohe Konzentration: Eine übermäßig konzentrierte Lösung kann leicht ausölen.
-
Verunreinigungen: Bestimmte Verunreinigungen können den Schmelzpunkt des Produkts senken und die Kristallisation hemmen.
-
Ungeeignetes Lösungsmittel: Das Lösungsmittel ist möglicherweise zu polar oder zu unpolar, was zu einer schlechten Löslichkeitskurve führt.
-
-
Lösungsstrategien:
-
Erwärmen und Verdünnen: Erwärmen Sie die ausgeölte Mischung erneut, bis eine klare Lösung entsteht. Fügen Sie eine kleine Menge zusätzliches heißes Lösungsmittel hinzu, um die Konzentration zu verringern.
-
Langsames Abkühlen: Lassen Sie die Lösung sehr langsam auf Raumtemperatur abkühlen. Isolieren Sie den Kolben (z. B. in einem Becherglas mit warmem Wasser oder eingewickelt in Glaswolle), um den Abkühlvorgang zu verlangsamen.
-
Kratzen: Kratzen Sie mit einem Glasstab an der Innenwand des Kolbens an der Grenzfläche zwischen Lösung und Luft. Die erzeugten mikroskopischen Kratzer können als Keimbildungsstellen für die Kristallisation dienen.
-
Impfen: Fügen Sie einen winzigen Kristall des reinen Produkts (falls vorhanden) zur abgekühlten Lösung hinzu, um die Kristallisation einzuleiten.
-
Problem: Mein Produkt ist nach der Aufreinigung immer noch gelb/braun. Wie kann ich die Farbe entfernen?
Antwort: Farbige Verunreinigungen sind oft polare, hochmolekulare Nebenprodukte.
-
Lösungsstrategien:
-
Behandlung mit Aktivkohle: Aktivkohle (Decolorizing Carbon) hat eine hohe Oberfläche und adsorbiert effektiv große, farbige Moleküle[9].
-
Protokoll: Lösen Sie Ihr Rohprodukt im gewählten Umkristallisationslösungsmittel. Fügen Sie eine kleine Menge (ca. 1-2 Gew.-% bezogen auf Ihr Produkt) Aktivkohle hinzu. Erhitzen Sie die Mischung für einige Minuten unter Rühren zum Sieden. Führen Sie eine Heißfiltration durch, um die Kohle zu entfernen, und lassen Sie das Filtrat dann abkühlen, um das Produkt zu kristallisieren.
-
Wichtiger Hinweis: Verwenden Sie nicht zu viel Kohle, da sie auch Ihr Produkt adsorbieren und die Ausbeute verringern kann. Führen Sie die Heißfiltration zügig durch, um eine vorzeitige Kristallisation im Filter zu vermeiden.
-
-
Säure-Base-Extraktion: Wie in Protokoll 1 beschrieben, kann eine Extraktion mit einer Base und anschließende Rückfällung oft farbige, nicht-saure Verunreinigungen entfernen[10].
-
Problem: Die Ausbeute nach der Aufreinigung ist sehr gering. Wie kann ich sie verbessern?
Antwort: Geringe Ausbeuten können auf mechanische Verluste oder suboptimale Bedingungen zurückzuführen sein.
-
Ursachenanalyse & Lösungsstrategien:
-
Zu viel Umkristallisationslösungsmittel: Wenn Sie zu viel Lösungsmittel verwenden, verbleibt ein erheblicher Teil Ihres Produkts auch nach dem Abkühlen in der Mutterlauge gelöst. Verwenden Sie die minimale Menge an heißem Lösungsmittel, die zur vollständigen Auflösung erforderlich ist.
-
Vorzeitige Kristallisation: Wenn das Produkt während der Heißfiltration auskristallisiert, führt dies zu erheblichen Verlusten. Stellen Sie sicher, dass Trichter und Filterpapier vorgewärmt sind.
-
Unvollständige Fällung: Stellen Sie sicher, dass die Lösung ausreichend abgekühlt ist (z. B. in einem Eisbad), bevor Sie die Kristalle abfiltrieren, um die Löslichkeit zu minimieren.
-
Mutterlauge konzentrieren: Die Mutterlauge (das Filtrat nach der Kristallisation) enthält noch gelöstes Produkt. Das Einengen des Volumens der Mutterlauge und erneutes Abkühlen kann eine zweite, wenn auch oft weniger reine, Charge von Kristallen ergeben.
-
Problem: Die HPLC/DC-Analyse zeigt immer noch eine Verunreinigung, die sehr nahe an meinem Produkt ist. Was nun?
Antwort: Dies deutet auf eine Verunreinigung mit sehr ähnlichen physikochemischen Eigenschaften hin, wahrscheinlich ein Isomer.
-
Lösungsstrategien:
-
Optimierung der Umkristallisation: Versuchen Sie ein anderes Lösungsmittelsystem. Manchmal kann ein Wechsel von einem polaren zu einem weniger polaren Lösungsmittel die relative Löslichkeit von Produkt und Verunreinigung ausreichend verändern, um eine Trennung zu ermöglichen.
-
Säulenchromatographie: Dies ist die effektivste Methode zur Trennung von Verbindungen mit ähnlicher Polarität[2].
-
Tipp aus der Praxis: Die Trennung von aromatischen Säuren auf Kieselgel kann aufgrund von π-π-Wechselwirkungen und Wasserstoffbrückenbindungen zu Tailing führen[11]. Die Zugabe einer kleinen Menge Essigsäure (z. B. 0,5-1 %) zur mobilen Phase kann die Peakform erheblich verbessern, indem sie die Wechselwirkungen der Carbonsäuregruppe mit dem Kieselgel unterdrückt.
-
-
Abschnitt 3: Detaillierte experimentelle Protokolle
Protokoll 1: Aufreinigung durch Säure-Base-Extraktion
Dieses Protokoll nutzt die saure Natur der Carbonsäuregruppe, um die Zielverbindung von neutralen oder basischen Verunreinigungen zu trennen.
-
Auflösen: Lösen Sie das Rohprodukt (z. B. 10 g) in einem geeigneten organischen Lösungsmittel wie Ethylacetat oder Dichlormethan (ca. 100-150 ml).
-
Basische Extraktion: Überführen Sie die organische Lösung in einen Scheidetrichter. Extrahieren Sie die organische Phase 2-3 Mal mit einer 5-10%igen wässrigen Natriumbicarbonat- (NaHCO₃) oder Natriumcarbonat- (Na₂CO₃) Lösung. Die Carbonsäure wird deprotoniert und geht als wasserlösliches Natriumsalz in die wässrige Phase über.
-
Begründung: Natriumbicarbonat ist eine ausreichend starke Base, um die Carbonsäure zu deprotonieren, aber schwach genug, um eine Hydrolyse anderer funktioneller Gruppen zu vermeiden.
-
-
Wässrige Phasen vereinen: Vereinen Sie alle wässrigen Extrakte in einem sauberen Becherglas. Kühlen Sie die Lösung in einem Eisbad.
-
Ansäuern und Ausfällen: Säuern Sie die gekühlte wässrige Lösung unter kräftigem Rühren langsam mit konzentrierter Salzsäure (HCl) an, bis der pH-Wert etwa 1-2 beträgt. Die protonierte 2-(4-Fluor-2-nitrophenyl)essigsäure fällt als Feststoff aus[2].
-
Isolierung: Rühren Sie die Suspension für weitere 15-30 Minuten im Eisbad, um eine vollständige Fällung zu gewährleisten. Filtrieren Sie den Feststoff ab, waschen Sie ihn gründlich mit kaltem, deionisiertem Wasser, um restliche anorganische Salze zu entfernen, und trocknen Sie ihn im Vakuum.
Protokoll 2: Aufreinigung durch Umkristallisation
Dieses Protokoll beschreibt ein allgemeines Verfahren, das an das gewählte Lösungsmittelsystem angepasst werden muss.
-
Lösungsmittelauswahl: Wählen Sie basierend auf Vorversuchen in kleinem Maßstab ein geeignetes Lösungsmittel oder Lösungsmittelgemisch (siehe Tabelle 1).
-
Auflösen: Geben Sie das Rohprodukt in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge des gewählten Lösungsmittels hinzu und erhitzen Sie die Mischung unter Rühren (z. B. auf einer Heizplatte mit Magnetrührer) bis zum Sieden. Fügen Sie portionsweise weiteres heißes Lösungsmittel hinzu, bis sich das Produkt gerade vollständig gelöst hat.
-
(Optional) Entfärbung: Wenn die Lösung gefärbt ist, nehmen Sie sie von der Hitze, lassen Sie sie leicht abkühlen und fügen Sie Aktivkohle hinzu. Erhitzen Sie erneut für einige Minuten zum Sieden.
-
Heißfiltration: Filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit einem geriffelten Filterpapier in einen sauberen, vorgewärmten Erlenmeyerkolben, um unlösliche Verunreinigungen (und ggf. die Aktivkohle) zu entfernen.
-
Kristallisation: Decken Sie den Kolben ab (z. B. mit einem Uhrglas) und lassen Sie die Lösung langsam auf Raumtemperatur abkühlen. Kühlen Sie sie anschließend in einem Eisbad, um die Kristallisation zu vervollständigen.
-
Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration. Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem, frischem Lösungsmittel, um anhaftende Mutterlauge zu entfernen.
-
Trocknen: Trocknen Sie die reinen Kristalle im Vakuum, um alle Lösungsmittelreste zu entfernen.
Abschnitt 4: Visualisierung von Arbeitsabläufen
Diagramm 1: Allgemeiner Aufreinigungsworkflow
Bildunterschrift: Entscheidungsbaum für die Auswahl der geeigneten Aufreinigungsstrategie.
Diagramm 2: Fehlerbehebung bei der Umkristallisation
Bildunterschrift: Lösungswege für häufige Probleme bei der Umkristallisation.
Abschnitt 5: Referenzen
-
Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Verfügbar unter:
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Verfügbar unter: [Link]
-
Organic Syntheses. phenylacetic acid. Org. Synth. Coll. Vol. 5, 499. Verfügbar unter: [Link]
-
Al-Qassab, N., & Al-Janabi, A. (2016). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 54(8), 1365–1371. Verfügbar unter: [Link]
-
Wikipedia. (2-Nitrophenyl)acetic acid. Verfügbar unter: [Link]
-
Reddit. Recrystallization from acetic acid?. r/chemistry. Verfügbar unter: [Link]
-
Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid. Verfügbar unter:
-
Organic Syntheses. diphenylacetic acid. Org. Synth. 1925, 5, 45. Verfügbar unter: [Link]
Sources
- 1. Buy 2-(4-Fluoro-2-nitrophenyl)acetic acid | 39616-95-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 4. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 11. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
identifying side products in the synthesis of 2-(4-fluoro-2-nitrophenyl)acetic acid
Technical Support Center: Synthesis of 2-(4-fluoro-2-nitrophenyl)acetic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this important synthetic building block. Our goal is to provide practical, in-depth troubleshooting advice to help you identify and mitigate common side products, thereby improving yield, purity, and the reliability of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues frequently encountered during the synthesis of this compound, particularly focusing on a common and robust synthetic route: the nucleophilic aromatic substitution (SNAr) of a difluoronitrobenzene precursor with a malonic ester, followed by hydrolysis and decarboxylation.
Q1: My post-reaction LC-MS analysis shows a major peak with the correct mass-to-charge ratio (m/z) for my product, but also a significant secondary peak with the identical m/z. What is the likely identity of this impurity?
A1: The most probable side product is a constitutional isomer, 2-(5-fluoro-2-nitrophenyl)acetic acid . This issue is common when using 1,4-difluoro-2-nitrobenzene as the starting material.
-
Causality and Mechanism: The reaction proceeds via Nucleophilic Aromatic Substitution (SNAr), where the carbanion of diethyl malonate attacks the electron-deficient aromatic ring. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In 1,4-difluoro-2-nitrobenzene, the fluorine at the C1 position is ortho to the nitro group, while the fluorine at the C4 position is para. Although the ortho position (C1) is generally more activated, leading to your desired product, competitive attack at the para position (C4) can occur, leading to the isomeric side product after hydrolysis and decarboxylation.[1]
-
Troubleshooting & Mitigation:
-
Temperature Control: Lowering the reaction temperature can increase the selectivity for the more activated C1 position. We recommend maintaining the reaction at or below 70°C.[2]
-
Base Selection: The choice of base can influence selectivity. While strong bases like sodium hydride (NaH) are effective, they can sometimes lead to lower selectivity. Consider exploring milder conditions or alternative bases like potassium carbonate if isomeric purity is a major concern.
-
Starting Material: If feasible, starting with 4-fluoro-2-nitrotoluene offers a more regioselective route. This pathway typically involves benzylic bromination followed by cyanation and hydrolysis, avoiding the issue of isomeric substitution on the ring.
-
Diagram 1: Competing SNAr Pathways
Caption: Major and minor reaction pathways in the SNAr of 1,4-difluoro-2-nitrobenzene.
Q2: During the final hydrolysis and decarboxylation step of my diethyl malonate adduct, I'm seeing an intermediate that is slow to convert. My TLC/LC-MS suggests it's the amide. How can I drive the reaction to completion?
A2: This is a common observation. The hydrolysis of a nitrile (if you've gone through a nitrile intermediate) or the saponification and decarboxylation of the malonic ester proceeds through intermediate stages. Incomplete hydrolysis of a nitrile will leave the corresponding amide. For the malonate route, incomplete reaction can leave mono-acid esters or the malonic acid itself.
-
Causality and Mechanism: Acid- or base-catalyzed hydrolysis of nitriles proceeds via an amide intermediate. If reaction conditions (time, temperature, or reagent concentration) are insufficient, the amide can be isolated as a major byproduct. Similarly, the saponification of the diethyl malonate adduct requires two equivalents of base per molecule, and harsh conditions are needed for the subsequent decarboxylation.
-
Troubleshooting & Mitigation:
-
Increase Reaction Time/Temperature: The most straightforward approach is to prolong the reaction time or increase the temperature. Refluxing in a strong acid like 6M HCl or a strong base like 25% NaOH for several hours is typically required.[3]
-
Reagent Concentration: Ensure a sufficient excess of acid or base is used to drive the equilibrium towards the fully hydrolyzed carboxylic acid.
-
Solvent Choice: The use of co-solvents can sometimes improve the solubility of organic intermediates in the aqueous medium, enhancing the reaction rate. For instance, using a mixture of ethanol and aqueous NaOH can be effective.
-
Q3: My ¹H NMR and ¹⁹F NMR spectra are complex, with more signals than expected for the pure product. How can I definitively identify the isomeric side product?
A3: NMR spectroscopy is a powerful tool for distinguishing between the desired product and the 2-(5-fluoro-2-nitrophenyl)acetic acid isomer. The substitution pattern significantly impacts the chemical shifts and coupling constants of the aromatic protons and the fluorine atom.
-
Data Interpretation:
-
¹H NMR: The aromatic region is most informative. For the desired This compound , you expect three distinct aromatic protons. The proton at C3 will be a doublet of doublets, coupled to the fluorine and the proton at C5. The proton at C5 will be a triplet-like multiplet, and the proton at C6 will be a doublet of doublets. For the isomeric 2-(5-fluoro-2-nitrophenyl)acetic acid , the symmetry is different, leading to a different splitting pattern.
-
¹⁹F NMR: The chemical shift of the fluorine atom will be different for each isomer due to the change in its electronic environment relative to the other substituents.
-
-
Reference Data: The following table summarizes expected NMR characteristics to aid in identification.
| Compound | Aromatic ¹H NMR Splitting Pattern (approx. δ, ppm) | ¹⁹F NMR (approx. δ, ppm) |
| This compound (Product) | 3 distinct signals: ~8.0 (dd, H6), ~7.5 (ddd, H5), ~7.9 (dd, H3) | Distinct singlet |
| 2-(5-Fluoro-2-nitrophenyl)acetic acid (Isomer) | 3 distinct signals with different coupling constants: ~8.2 (dd, H6), ~7.3 (ddd, H4), ~7.6 (dd, H3) | Distinct singlet |
| 1,4-Difluoro-2-nitrobenzene (Starting Material) | Complex multiplet patterns for 3 aromatic protons. | Two distinct signals |
Note: Exact chemical shifts are solvent-dependent. This table provides a general guide for distinguishing between species.
Analytical Workflow for Impurity Identification
A systematic approach is crucial for unambiguously identifying unknown side products. The following workflow outlines a standard procedure used in synthetic and process chemistry.
Diagram 2: Impurity Identification Workflow
Caption: A systematic workflow for the identification and characterization of synthetic impurities.
Protocol: HPLC-MS Method for Resolving Isomeric Impurities
This protocol provides a general starting point for separating this compound from its common isomeric side product. Optimization may be required based on your specific instrumentation.
-
Objective: To achieve baseline separation of isomeric phenylacetic acid derivatives.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 20% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 20% B over 1 minute.
-
Equilibrate at 20% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI negative mode).
-
MS Parameters (ESI-):
-
Scan Range: m/z 100-500.
-
Expected Ion [M-H]⁻: m/z 198.02.
-
-
References
- Google Patents. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
- Google Patents. CN108456140B - Method for preparing flurbiprofen impurity M.
- Google Patents. EP1310486A1 - Process for producing 5-fluorooxindole and for producing intermediate therefor.
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Organic Syntheses. p-NITROPHENYLACETIC ACID. Available at: [Link]
-
National Center for Biotechnology Information. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
Sources
Technical Support Center: Crystallization of 2-(4-Fluoro-2-nitrophenyl)acetic Acid
Welcome to the technical support center for the crystallization of 2-(4-fluoro-2-nitrophenyl)acetic acid (FNPAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. By understanding the underlying principles and applying systematic troubleshooting, you can achieve high-purity crystalline material consistently.
Physicochemical Properties at a Glance
A successful crystallization process begins with a solid understanding of the compound's properties. FNPAA is a derivative of phenylacetic acid with distinct characteristics due to its fluoro and nitro substitutions.[1]
| Property | Value | Source |
| CAS Number | 39616-95-0 | |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 153 - 157 °C (for the related isomer 5-Fluoro-2-nitrophenylacetic acid) | [2] |
| Purity (Typical) | ≥ 98% | |
| Solubility | Data not widely published; requires empirical determination. As a polar aromatic carboxylic acid, it is expected to be soluble in polar organic solvents like alcohols, acetone, and ethyl acetate, and less soluble in nonpolar solvents like hexanes.[3][4] | N/A |
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound "oiled out" and formed liquid droplets instead of crystals upon cooling. What's happening and how do I fix it?
A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[5] Impurities can also depress the melting point, exacerbating this issue.
Causality & Solution Workflow:
-
Re-dissolve and Dilute: Return the flask to the heat source and add more of the primary ("good") solvent (e.g., 10-20% more volume) to decrease the saturation level.[5] This ensures the saturation point is reached at a lower temperature, hopefully below the compound's melting point.
-
Slow Down the Cooling: An ideal crystallization should show initial crystal formation over 5-20 minutes.[5] If your solution crashes out of solution immediately, it's too fast. After re-dissolving, allow the flask to cool slowly on the benchtop, insulated with glass wool or paper towels, before moving to an ice bath.
-
Consider a Different Solvent System: If dilution and slow cooling fail, your chosen solvent may be unsuitable. The ideal solvent dissolves the compound when hot but poorly when cold.[6] Experiment with solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/heptane.
-
Charcoal Treatment for Impurities: If the hot solution has a noticeable color, impurities may be the cause. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[5][7]
Q2: I'm not getting any crystals at all, even after the solution has cooled to room temperature and been placed in an ice bath.
A2: The absence of crystallization indicates that the solution is not supersaturated, meaning too much solvent was used, or that the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.
Causality & Solution Workflow:
-
Induce Nucleation:
-
Scratching: Use a clean glass rod to vigorously scratch the inner surface of the flask at the air-solution interface. The microscopic imperfections in the glass can serve as nucleation sites.[5]
-
Seeding: If you have a tiny crystal from a previous batch, add it to the solution. A seed crystal provides a template for further crystal growth.
-
-
Increase Concentration: If nucleation techniques don't work, your solution is likely too dilute.[5] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Allow it to cool again.
-
Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with your primary solvent). Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness appears, then add a drop or two of the primary solvent to redissolve the cloudiness and allow it to cool slowly. This is known as using a solvent pair.[7]
-
Last Resort - Solid Recovery: If all else fails, you can recover your crude solid by removing the solvent via rotary evaporation and attempting the crystallization again with a completely different solvent system.[5]
Q3: My crystallization worked, but the yield is very low. Where did my compound go?
A3: A low yield is typically due to using an excessive amount of solvent, where a significant portion of your compound remains dissolved in the mother liquor even after cooling.[5]
Causality & Solution Workflow:
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. If a large amount of solid residue remains, too much solvent was used.[5] You can try to recover a second crop of crystals by boiling off some solvent from the mother liquor and re-cooling.
-
Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent to fully dissolve your compound.[7] This ensures maximum recovery upon cooling. This often requires careful, stepwise addition of hot solvent to the crude material.
-
Avoid Premature Crystallization: If you performed a hot filtration to remove impurities, ensure your funnel and receiving flask are pre-heated. Otherwise, the solution can cool during filtration, causing your product to crystallize on the filter paper or in the funnel stem, leading to significant loss.[5]
-
Ensure Complete Reaction: If the crystallized material is the product of a chemical reaction, a low yield may indicate that the reaction itself was incomplete.[5]
Experimental Protocol: A General Approach to Recrystallization
This protocol provides a starting point for the recrystallization of this compound.
Step 1: Solvent Selection Place a few milligrams of your crude FNPAA into several test tubes. Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each.
-
Good Solvent: Dissolves the compound completely when hot, but very little when cold.[6]
-
Bad Solvent: Does not dissolve the compound even when hot.
-
Unsuitable Solvent: Dissolves the compound completely at room temperature.
Step 2: Dissolution Place the crude FNPAA in an Erlenmeyer flask. Add the chosen "good" solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent just until all the solid has dissolved.[7]
Step 3: Decolorization (Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
Step 4: Hot Filtration (Optional) If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[6]
Step 5: Crystallization Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
Step 6: Isolation and Drying Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[6] Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Diagrams and Visualizations
Troubleshooting Crystallization Failure
The following diagram outlines a decision-making workflow for troubleshooting common crystallization problems.
Caption: A workflow for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q: What is the significance of the nitro and fluoro groups on the molecule for crystallization? A: The nitro group and the carboxylic acid are strong hydrogen bond acceptors and donors, respectively. These groups can form predictable intermolecular interactions called supramolecular synthons (e.g., carboxylic acid dimers), which are highly favorable for forming a stable crystal lattice.[8] The fluorine atom can also participate in weaker hydrogen bonding and dipole-dipole interactions, further stabilizing the crystal packing.
Q: Can I use a solvent mixture (solvent pair)? A: Yes. A solvent pair is an excellent technique when no single solvent is ideal.[7] You dissolve the FNPAA in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Add a final drop of the good solvent to clear the turbidity and then cool slowly. Common pairs include ethanol-water, acetone-hexane, and ethyl acetate-heptane.[3]
Q: My crystals are extremely fine needles. How can I get larger crystals? A: Fine needles often result from rapid crystallization due to high supersaturation.[5] To obtain larger crystals, you need to slow down the crystal growth process. Use a slightly more dilute solution (add a little extra solvent) and ensure the cooling process is very slow. Insulating the flask can help achieve a slower cooling rate.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
How to Crystallize Organic Compounds. (2024). wikiHow. [Link]
-
Guide for crystallization. University of Lille. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
SOP: CRYSTALLIZATION. York College, CUNY. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2021). National Institutes of Health (NIH). [Link]
Sources
- 1. Buy this compound | 39616-95-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 2-(4-Fluoro-2-nitrophenyl)acetic Acid
Welcome to the technical support center for the derivatization of 2-(4-fluoro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful modification of this versatile building block. The inherent electronic properties of this molecule, namely the electron-withdrawing nitro and fluoro groups, significantly influence the reactivity of the carboxylic acid, presenting unique challenges and opportunities in synthesis.[1] This guide will equip you with the knowledge to navigate these nuances and achieve optimal reaction outcomes.
Understanding the Reactivity of this compound
The presence of a nitro group ortho to the acetic acid moiety and a fluoro group para to it has a profound impact on the molecule's chemical behavior. The strong electron-withdrawing nature of these substituents increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon. This heightened reactivity can be advantageous for derivatization but also necessitates careful control of reaction conditions to prevent unwanted side reactions.
Troubleshooting and FAQs: Esterification Reactions
Esterification is a common derivatization strategy for carboxylic acids, often employed to protect the acid functionality or to synthesize active pharmaceutical ingredients.[1] Below are common issues encountered during the esterification of this compound and their solutions.
Question 1: My Fischer esterification of this compound with a simple alcohol (e.g., methanol, ethanol) is showing low conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Fischer esterification, an acid-catalyzed equilibrium reaction, is a frequent challenge.[2] Several factors could be contributing to this issue:
-
Insufficient Catalyst: The Brønsted acid catalyst (commonly H₂SO₄ or p-TsOH) is crucial for protonating the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack by the alcohol.[2][3] Ensure you are using a sufficient catalytic amount.
-
Presence of Water: Water is a byproduct of the reaction, and its presence will shift the equilibrium back towards the starting materials, hindering ester formation.[2] It is imperative to use anhydrous alcohol and a drying agent or a Dean-Stark apparatus to remove water as it is formed.
-
Suboptimal Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition of the starting material or product. The ideal temperature is typically the reflux temperature of the alcohol being used.
-
Steric Hindrance: The ortho-nitro group can impart some steric hindrance, potentially slowing the reaction rate.
Workflow for Optimizing Fischer Esterification:
Sources
stability of 2-(4-fluoro-2-nitrophenyl)acetic acid under acidic or basic conditions
Welcome to our dedicated technical support center for 2-(4-fluoro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation with this versatile compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your results.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, owing to its unique substitution pattern.[1] The presence of a carboxylic acid, a nitro group ortho to the acetic acid moiety, and a fluorine atom para to the nitro group creates a molecule with specific electronic properties and potential reactivity hotspots. Understanding these characteristics is crucial for its effective use and for troubleshooting unexpected experimental outcomes. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions based on the compound's chemical properties.
Issue 1: Gradual Disappearance of Starting Material in Basic Aqueous Media
Observation: You observe a time-dependent decrease in the concentration of this compound when dissolved in a basic buffer (pH > 8), even at room temperature. Analysis by HPLC shows the emergence of a new, more polar peak.
Root Cause Analysis: The most probable cause is base-catalyzed hydrolysis of the C-F bond via a nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The fluoride ion is a good leaving group in this context. The hydroxide ions (OH⁻) in the basic solution act as nucleophiles, attacking the carbon atom attached to the fluorine.
Solution:
-
pH Control: If possible, maintain the pH of your reaction mixture in the neutral or slightly acidic range (pH < 7). The rate of SNAr is significantly reduced at lower pH.
-
Solvent Selection: If the experimental conditions permit, consider using a non-aqueous or aprotic solvent to minimize the concentration of nucleophilic hydroxide ions.
-
Temperature Management: Perform your experiment at the lowest feasible temperature to slow down the rate of this degradation reaction.
-
Reaction Time: Minimize the exposure time of the compound to basic conditions.
Proposed Degradation Pathway:
Caption: Base-catalyzed hydrolysis of the C-F bond.
Issue 2: Unexpected Gas Evolution and Formation of a Non-Acidic Byproduct in Neutral or Acidic Solution upon Heating
Observation: When heating a solution of this compound, you notice bubble formation (effervescence) and the subsequent isolation of a product that does not possess a carboxylic acid group.
Root Cause Analysis: This is likely due to thermal decarboxylation, the loss of carbon dioxide (CO₂) from the carboxylic acid moiety. Phenylacetic acids, especially those with electron-withdrawing groups on the aromatic ring, can undergo decarboxylation, although this often requires elevated temperatures. The reaction proceeds via the formation of a carbanion intermediate, which is then protonated.
Solution:
-
Avoid Excessive Heat: If the desired reaction does not require high temperatures, maintain the reaction mixture at a lower temperature.
-
Protective Group Strategy: For multi-step syntheses where subsequent steps require heat, consider protecting the carboxylic acid as an ester. The ester can be deprotected under milder conditions at the end of the synthetic sequence.
-
Catalyst Screening: Certain metal catalysts can promote decarboxylation.[2] If a catalyst is being used, screen for alternatives that are less likely to induce this side reaction.
Proposed Degradation Pathway:
Caption: Thermal decarboxylation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C) and protected from light.
Q2: Is this compound sensitive to light?
A2: While direct, extensive studies on this specific molecule are not widely published, related nitrophenylacetic acids are known to undergo photodecarboxylation upon exposure to UV light. Therefore, it is a good laboratory practice to protect the compound and its solutions from direct light, for example, by using amber vials or covering the reaction vessel with aluminum foil.
Q3: Can the nitro group be reduced during my reaction?
A3: Yes, the nitro group is susceptible to reduction under various conditions. Common reducing agents like hydrogen gas with a palladium catalyst, or metals like tin or iron in acidic media, will readily reduce the nitro group to an amine.[1] If your reaction involves reductive conditions, you should anticipate the transformation of the nitro group.
Q4: How can I monitor the stability of this compound in my formulation or reaction mixture?
A4: A stability-indicating HPLC method is the most effective way to monitor the concentration of the parent compound and detect the formation of any degradation products.[3][4] A typical method would involve a C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water gradient and a UV detector. It is crucial to perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to ensure that the analytical method can separate the parent compound from all potential degradants.
Experimental Protocol: Forced Degradation Study for Stability-Indicating HPLC Method Development
This protocol outlines the steps to perform a forced degradation study, which is essential for developing a robust stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions and to verify the specificity of the HPLC method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
C18 reversed-phase HPLC column
-
HPLC system with UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 105 °C for 24 hours. Also, heat a stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose a stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Preparation for HPLC Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
HPLC Analysis:
-
Inject the unstressed stock solution and all stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
-
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Summary of Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway | Likely Major Degradation Product(s) |
| Basic (e.g., NaOH) | Nucleophilic Aromatic Substitution (Hydrolysis) | 2-(4-Hydroxy-2-nitrophenyl)acetic acid |
| Acidic/Heat | Decarboxylation | 1-Fluoro-4-methyl-2-nitrobenzene, CO₂ |
| Reductive | Nitro Group Reduction | 2-(2-Amino-4-fluorophenyl)acetic acid |
| Photolytic (UV light) | Photodecarboxylation | 1-Fluoro-4-methyl-2-nitrobenzene, CO₂ |
References
-
Science.gov. stability indicating hplc method: Topics by Science.gov. Available from: [Link]
- Joseph, E., Smith, I., & Tunge, J. A. (2023). Cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts. Organic & Biomolecular Chemistry, 21(44), 8917-8921.
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
Sources
preventing decomposition during the hydrolysis of 2-(4-fluoro-2-nitrophenyl)acetonitrile
A Guide to Preventing Decomposition and Maximizing Yield
Welcome to the Technical Support Center for the hydrolysis of 2-(4-fluoro-2-nitrophenyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomposition and achieve a high yield of the desired product, 2-(4-fluoro-2-nitrophenyl)acetic acid.
Understanding the Challenges: The Instability of the System
The hydrolysis of 2-(4-fluoro-2-nitrophenyl)acetonitrile presents a unique set of challenges primarily due to the electronic properties of the substituents on the phenyl ring. The presence of a nitro group ortho to the acetonitrile moiety and a fluoro group para to it significantly influences the molecule's reactivity and stability.
The electron-withdrawing nature of the ortho-nitro group makes the benzylic carbon more susceptible to nucleophilic attack, which can be beneficial for the initial stages of hydrolysis. However, this same feature can also promote undesired side reactions, most notably decarboxylation of the final carboxylic acid product. The stability of the resulting carbanion intermediate is enhanced by the ortho-nitro group, making the loss of carbon dioxide a more favorable process under certain conditions.
This guide will provide you with the knowledge and tools to control these competing reaction pathways and steer the transformation towards the desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the hydrolysis of 2-(4-fluoro-2-nitrophenyl)acetonitrile.
Issue 1: Low Yield of this compound with Evidence of Gas Evolution.
-
Symptom: You observe a lower than expected yield of the desired carboxylic acid, and you may notice gas bubbling from the reaction mixture, especially during heating or acidification.
-
Probable Cause: This is a classic sign of decarboxylation of the product, this compound, to form 1-fluoro-3-methyl-2-nitrobenzene and carbon dioxide. The ortho-nitro group significantly activates the molecule for this decomposition pathway.
-
Solutions:
-
Temperature Control: Avoid excessive heating. For acidic hydrolysis, maintaining a temperature at or below reflux is crucial. For basic hydrolysis, consider running the reaction at a lower temperature for a longer duration.
-
Choice of Acid/Base:
-
Acidic Hydrolysis: While strong acids like sulfuric acid can be effective, they can also promote decarboxylation. Consider using a moderately concentrated acid solution rather than highly concentrated or fuming acids. A mixture of concentrated sulfuric acid and water, as used for the hydrolysis of p-nitrobenzyl cyanide, can be a good starting point, but careful temperature control is paramount.[1]
-
Basic Hydrolysis: Strong aqueous bases like sodium hydroxide or potassium hydroxide can be used. However, to mitigate decarboxylation, consider using a milder base or a lower concentration.
-
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (see Analytical Monitoring section). Over-extending the reaction time, especially at elevated temperatures, can lead to increased decarboxylation.
-
Issue 2: Formation of a Dark, Tarry, or Polymeric Material.
-
Symptom: The reaction mixture becomes dark and viscous, and isolation of the desired product is difficult.
-
Probable Cause: Polymerization of the starting material or intermediates can occur under harsh reaction conditions. Nitriles, especially activated ones, can undergo polymerization in the presence of strong acids or bases.
-
Solutions:
-
Moderate Reaction Conditions: Avoid overly concentrated acids or bases and high temperatures.
-
Gradual Addition of Reagents: Adding the acid or base solution gradually to the nitrile can help to control the reaction exotherm and minimize localized high concentrations of the catalyst.
-
Solvent Choice: Ensure the starting material is well-dissolved in the reaction medium to prevent localized "hot spots" where decomposition can initiate.
-
Issue 3: Incomplete Hydrolysis, with Starting Material Remaining.
-
Symptom: Analysis of the reaction mixture shows a significant amount of unreacted 2-(4-fluoro-2-nitrophenyl)acetonitrile.
-
Probable Cause: The hydrolysis conditions (temperature, reaction time, or catalyst concentration) are not sufficient to drive the reaction to completion.
-
Solutions:
-
Increase Reaction Time: If the reaction appears clean but incomplete, extending the reaction time at a moderate temperature is the first step.
-
Optimize Catalyst Concentration: A slight increase in the concentration of the acid or base may be necessary. However, this should be done cautiously to avoid promoting decomposition.
-
Temperature Adjustment: A modest increase in temperature can improve the reaction rate. Monitor closely for any signs of decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway I should be concerned about?
A1: The most significant decomposition pathway is the decarboxylation of the product, this compound, to yield 1-fluoro-3-methyl-2-nitrobenzene and carbon dioxide. This is facilitated by the electron-withdrawing nitro group at the ortho position, which stabilizes the intermediate carbanion formed upon loss of CO2.
Q2: Which is generally better for this hydrolysis: acidic or basic conditions?
A2: Both acidic and basic conditions can be employed for the hydrolysis of nitriles. For substrates prone to decarboxylation, the choice depends on careful optimization.
-
Acidic Hydrolysis: Can be effective but requires stringent temperature control to minimize decarboxylation. A well-established procedure for the similar p-nitrobenzyl cyanide using a mixture of sulfuric acid and water provides a good template.[1]
-
Basic Hydrolysis: Can also be effective. The formation of the carboxylate salt under basic conditions might offer some stability against decarboxylation until the final acidification step. However, strong bases can also promote other side reactions.
Q3: What are the recommended starting conditions for a small-scale trial?
A3: For a preliminary experiment, you could adapt the procedure for p-nitrobenzyl cyanide hydrolysis.[1]
-
Acidic Hydrolysis (Example Protocol):
-
In a round-bottomed flask, carefully add a solution of sulfuric acid (e.g., 2 parts concentrated H₂SO₄ to 1 part water by volume) to 2-(4-fluoro-2-nitrophenyl)acetonitrile.
-
Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it onto ice.
-
Isolate the precipitated product by filtration and wash with cold water.
-
Recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to purify the this compound.
-
Q4: How can I monitor the progress of the reaction and detect byproducts?
A4:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of the starting material and the appearance of the more polar carboxylic acid product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to suppress ionization) is a good starting point. UV detection is suitable due to the presence of the nitroaromatic chromophore. This technique can be used to quantify the starting material, the desired product, and any potential byproducts like the decarboxylated compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, such as the decarboxylated product (1-fluoro-3-methyl-2-nitrobenzene).
Q5: Are there any specific safety precautions I should take?
A5:
-
Handling of Reagents: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: The hydrolysis of nitriles can be exothermic. It is important to control the rate of addition of reagents and to have adequate cooling available.
-
Potential for Vigorous Reactions: As with many nitro-containing compounds, there is a potential for rapid decomposition, especially at elevated temperatures or in the presence of strong oxidizing or reducing agents. Always work behind a safety shield and on a manageable scale, especially during initial trials.
Visualizing the Process
To better understand the reaction and potential decomposition, the following diagrams illustrate the key transformations.
Caption: Reaction scheme showing the desired hydrolysis and the competing decarboxylation.
Data Summary
| Compound | Structure | Key Properties |
| Starting Material: 2-(4-fluoro-2-nitrophenyl)acetonitrile | Prone to hydrolysis; activated by electron-withdrawing groups. | |
| Desired Product: this compound | Susceptible to decarboxylation, especially at elevated temperatures. | |
| Decomposition Product: 1-fluoro-3-methyl-2-nitrobenzene | A common byproduct resulting from the loss of CO₂ from the desired product. |
Conclusion
The successful hydrolysis of 2-(4-fluoro-2-nitrophenyl)acetonitrile hinges on a delicate balance of reaction conditions. By understanding the underlying chemical principles, particularly the propensity for decarboxylation, and by carefully controlling temperature, reagent concentration, and reaction time, researchers can significantly minimize the formation of byproducts and achieve a high yield of the desired this compound. The use of appropriate analytical techniques to monitor the reaction is crucial for optimizing the process and ensuring the desired outcome.
References
Technical Support Center: Workup Procedures for Reactions Involving 2-(4-Fluoro-2-nitrophenyl)acetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-fluoro-2-nitrophenyl)acetic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the workup and purification of reactions involving this versatile building block. The unique electronic properties conferred by the fluoro and nitro substituents, while synthetically advantageous, can present specific hurdles in product isolation.[1] This resource is designed to provide both procedural guidance and a deeper understanding of the chemical principles at play.
Section 1: General Workup & Purification FAQs
This section addresses broad questions that apply to various reaction types involving this compound and its derivatives.
Q1: My crude product containing a 2-(4-fluoro-2-nitrophenyl)acetyl moiety is a dark, oily residue after solvent evaporation. What causes this and how can I purify it?
A1: The dark coloration is common with nitroaromatic compounds and can be due to minor, highly colored byproducts or impurities. If the product is expected to be a solid, the oily consistency suggests it is impure.
-
Troubleshooting Steps:
-
Dissolution & Charcoal Treatment: Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate, dichloromethane). Add a small amount of activated charcoal, and gently heat the mixture for a few minutes. The charcoal can adsorb many colored impurities.[2]
-
Hot Filtration: Perform a hot filtration to remove the charcoal. This should be done quickly to prevent premature crystallization of the product.
-
Recrystallization: Allow the clarified, hot filtrate to cool slowly. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. A two-solvent system (e.g., ethyl acetate/hexane) may be necessary for particularly stubborn oils.[2]
-
Silica Gel Chromatography: If recrystallization fails, column chromatography is a reliable alternative for separating the desired product from polar, colored impurities.
-
Q2: I'm observing a low yield after my aqueous workup. Where might my product be going?
A2: Yield loss can occur at several stages. The acidic nature of the starting material and the potential for the product to have some water solubility are key factors.
-
Potential Causes & Solutions:
-
Incomplete Extraction: The product may have some solubility in the aqueous layer, especially if the pH is not optimal. Ensure the aqueous layer is thoroughly extracted multiple times (3x) with an appropriate organic solvent.
-
Premature Precipitation: If the product is a solid, it might precipitate at the interface of the organic and aqueous layers during extraction, making separation difficult. If this occurs, it may be necessary to filter the entire biphasic mixture to recover the solid.
-
Solubility in Wash Solvents: Washing the isolated product with a solvent in which it has some solubility will lead to yield loss. Always use ice-cold washing solvents to minimize this effect.[3]
-
Q3: How do I effectively remove unreacted this compound from my reaction mixture?
A3: Being a carboxylic acid, the starting material can be easily removed with a basic aqueous wash.
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[4][5] The acidic starting material will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.
-
Caution: When using sodium bicarbonate, frequent venting of the separatory funnel is crucial to release the CO₂ gas that is generated.[4]
-
Separate the aqueous layer. It's good practice to re-extract the aqueous layer with the organic solvent to recover any product that may have partitioned into it.
-
Wash the organic layer with brine to facilitate drying, then dry over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Section 2: Troubleshooting Specific Reactions
Esterification Reactions
Esterification of this compound is a common transformation. The standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst like H₂SO₄) are typically effective.[6][7]
Q4: My Fischer esterification reaction is not going to completion. How can I improve the conversion?
A4: Fischer esterification is an equilibrium-controlled process.[6] To drive the reaction towards the ester product, you can:
-
Use Excess Alcohol: Using the alcohol as the solvent ensures it is in large excess, pushing the equilibrium forward.[6]
-
Remove Water: The water produced as a byproduct can be removed using a Dean-Stark apparatus, which is particularly useful when working with less volatile alcohols in a solvent like toluene.[8]
Troubleshooting Workflow for Fischer Esterification
Caption: Troubleshooting logic for incomplete Fischer esterification.
Detailed Protocol: Workup for a Typical Fischer Esterification
-
Cool the Reaction: After confirming reaction completion via TLC or another analytical method, allow the reaction mixture to cool to room temperature.
-
Solvent Removal: If the alcohol used is volatile (e.g., methanol, ethanol), remove the excess under reduced pressure using a rotary evaporator.[5]
-
Dilution: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.
-
Neutralization Wash: Carefully wash the organic solution with saturated aqueous sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[5] Repeat until no more gas evolves.
-
Final Washes: Wash the organic layer sequentially with water and then saturated brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purification: The crude ester can be further purified by recrystallization or column chromatography if necessary.
Amidation Reactions
Amide bond formation from this compound typically involves activation of the carboxylic acid, for example, by converting it to an acid chloride or using coupling reagents (e.g., DCC, EDC).[9][10]
Q5: My amidation reaction using a coupling reagent resulted in a messy crude product with multiple spots on TLC. What are the likely byproducts?
A5: The primary byproducts in coupling reactions are derived from the coupling agent itself.
-
Common Impurities:
-
Urea Derivatives: If using a carbodiimide coupling reagent like DCC or EDC, the main byproduct is a urea derivative (dicyclohexylurea or ethyl(3-dimethylaminopropyl)urea, respectively). Dicyclohexylurea is often insoluble in common organic solvents and can sometimes be removed by filtration.
-
Unreacted Starting Materials: Incomplete reactions will leave both the carboxylic acid and the amine.
-
Workup Flowchart for Amidation Reactions
Caption: Step-by-step workup for purifying amides from coupling reactions.
Q6: Can I perform a direct amidation without coupling reagents?
A6: Yes, direct thermal or boric acid-catalyzed amidation is possible, though it often requires higher temperatures.[9] A key workup step in these reactions is the removal of water. For these procedures, washing with dilute acid and base to remove unreacted starting materials remains the core of the purification strategy.[11]
Reduction of the Nitro Group
A common subsequent reaction is the reduction of the nitro group to an amine, which is a precursor for many heterocyclic structures.[1][12] Typical reducing agents include catalytic hydrogenation (H₂/Pd-C) or metals in acidic media (e.g., SnCl₂, Fe/HCl).[1][13]
Q7: After reducing the nitro group with iron powder in acidic solution, I have a difficult-to-filter sludge. How can I isolate my amino acid product?
A7: The "iron sludge" is a common issue. The workup needs to effectively remove the iron salts.
-
Recommended Procedure:
-
Basification: After the reaction, carefully add a strong base (e.g., concentrated NaOH or NH₄OH) to the mixture to precipitate iron hydroxides. The resulting amino acid should be soluble in the basic aqueous solution.
-
Filtration: Filter the mixture through a pad of Celite® to remove the iron hydroxides. Wash the Celite pad thoroughly with water.
-
Acidification: Carefully acidify the clear filtrate with an acid (e.g., HCl or acetic acid) to the isoelectric point of the amino acid, which will cause it to precipitate.[3]
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
Data Summary Table
| Property | This compound | Corresponding Ethyl Ester | Corresponding Amine (after reduction) |
| State | Solid | Typically a solid or oil | Solid |
| Acidity/Basicity | Acidic | Neutral | Amphoteric (weakly basic) |
| Solubility | Soluble in base | Insoluble in water | Soluble in acid and base |
| Purification | Recrystallization | Recrystallization/Chromatography | Precipitation at isoelectric point |
Section 3: Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its derivatives.[3]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[11][14]
-
First Aid:
References
-
Amide Workup. University of North Georgia. Available at: [Link]
-
(2-Fluoro-4-nitrophenyl)acetic acid | CAS#:315228-19-4. Chemsrc. Available at: [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
Aromatic Nitro Compounds. Missouri S&T. Available at: [https://web.mst.edu/~tbone/Subjects/TBone/chem224/ एक्सपेरिमेंट्स/exp33.pdf]([Link] एक्सपेरिमेंट्स/exp33.pdf)
-
(2-Nitrophenyl)acetic acid. Wikipedia. Available at: [Link]
- Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents.
-
Ester Synthesis Lab (Student Handout). Manasquan School District. Available at: [Link]
- Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents.
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]
-
Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Buy this compound | 39616-95-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. iajpr.com [iajpr.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 13. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Reduction of the Nitro Group in 2-(4-fluoro-2-nitrophenyl)acetic acid
Welcome to the technical support center dedicated to the selective reduction of 2-(4-fluoro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for this critical transformation. The synthesis of the target molecule, 2-(2-amino-4-fluorophenyl)acetic acid, presents a classic chemoselectivity challenge: how to efficiently reduce the aromatic nitro group while preserving the integrity of other sensitive functionalities, namely the aryl fluoride and the carboxylic acid.
This document moves beyond simple protocol listings to explain the causality behind experimental choices, empowering you to make informed decisions and troubleshoot effectively in your own laboratory settings.
Catalyst Selection: A Strategic Overview
The primary challenge in this reduction is preventing the hydrogenolysis of the carbon-fluorine bond (defluorination), a common side reaction with highly active hydrogenation catalysts. The choice of catalyst and conditions is therefore a delicate balance between achieving complete reduction of the nitro group and maintaining the structural integrity of the molecule.
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sub -> q1; q1 -> cat1 [label=" Yes "]; q1 -> q2 [label=" No, but it's a concern "]; q2 -> cat2 [label=" Yes "]; q2 -> cat3 [label=" No "]; cat3 -> q3; q3 -> pdc [label=" High Speed Needed "]; q3 -> raney [label=" Selectivity is Key "]; } Caption: Decision workflow for catalyst selection.
Comparative Summary of Common Catalytic Systems
| Catalyst System | Primary Advantage(s) | Primary Disadvantage(s) | Recommended for this Substrate? |
| 10% Pd/C, H₂ | High reaction rates, widely available.[1] | High risk of C-F bond cleavage (defluorination).[1] | With extreme caution. Requires careful monitoring. |
| Raney® Nickel, H₂ | Excellent chemoselectivity; significantly lower risk of dehalogenation.[1][2] | Pyrophoric (requires careful handling); can be slower than Pd/C.[3] | Highly Recommended. |
| PtO₂ / Pt/C, H₂ | Active catalyst, can sometimes offer good selectivity.[4] | Can still cause dehalogenation; activity can be substrate-dependent.[5] | Viable Alternative. Worth screening. |
| Fe / Acid (HCl, AcOH) | Excellent chemoselectivity, inexpensive, robust.[6] | Stoichiometric quantities of metal required; workup can be cumbersome. | Highly Recommended. Excellent for selectivity. |
| SnCl₂, HCl | Mild and highly selective for nitro groups.[1] | Generates tin-based waste streams that require proper disposal. | Viable Alternative. |
| Pd/C, Transfer H₂ | Avoids handling of H₂ gas; can offer improved selectivity.[7] | Requires a hydrogen donor (e.g., ammonium formate, hydrazine).[8] | Recommended. Good balance of safety and efficacy. |
Frequently Asked Questions (FAQs)
Q1: I see Pd/C is the most common catalyst for nitro reductions. Why is it problematic for my specific compound?
While palladium on carbon (Pd/C) is indeed a workhorse for nitro group reductions due to its high activity, its efficacy is also its primary drawback for halogenated substrates.[1] The high catalytic activity of palladium can readily cleave the C-F bond on the aromatic ring via hydrogenolysis, leading to a significant and often difficult-to-remove defluorinated impurity. For your substrate, this would result in the formation of 2-(2-aminophenyl)acetic acid. This side reaction is particularly problematic and necessitates very careful reaction monitoring to stop the reaction immediately upon consumption of the starting material.[9]
Q2: How can I effectively prevent defluorination during the reduction?
Preventing defluorination is the central challenge. The most effective strategy is to choose a catalyst with inherently lower activity for C-X bond cleavage.
-
Switch to Raney® Nickel: This is the most common and effective solution. Raney Nickel is known to be much less prone to causing dehalogenation of aromatic halides compared to Pd/C.[1][2]
-
Use Metal/Acid Reductions: Systems like iron powder in acetic or hydrochloric acid are classic, robust methods that are highly selective for the nitro group and will not cause dehalogenation.[9]
-
Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like ammonium formate or formic acid with a catalyst (even Pd/C) can sometimes moderate the reactivity and lead to less dehalogenation compared to high-pressure H₂ gas.[2][7]
Q3: What are the main advantages of Catalytic Transfer Hydrogenation (CTH) over using hydrogen gas?
CTH offers two significant advantages. First and foremost is operational safety . It completely avoids the need to handle flammable and potentially explosive hydrogen gas, eliminating the requirement for specialized high-pressure equipment like a Parr hydrogenator.[10] Secondly, CTH can sometimes provide enhanced chemoselectivity . The in-situ generation of hydrogen on the catalyst surface can lead to a different reactivity profile, often resulting in cleaner reactions with fewer side products, including reduced dehalogenation.[7]
Q4: How does the carboxylic acid group influence the reaction?
The carboxylic acid group is generally stable under the conditions used for nitro group reduction. It will not be reduced by standard catalytic hydrogenation (Pd/C, Raney Ni, PtO₂) or metal/acid systems.[11] However, its presence can influence the reaction in other ways:
-
Solubility: The acidic proton can affect the solubility of your substrate and product, especially in different solvents and pH ranges. You may need to use a polar protic solvent like ethanol or methanol to ensure adequate solubility.[12]
-
Catalyst Interaction: In some cases, the acidic group can interact with the catalyst surface, but this is not typically a major issue for this class of reduction.
Troubleshooting Guide
Encountering issues is a common part of process development. This guide addresses the most frequent problems seen with this specific reduction.
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issue1 [label="Low or No Conversion"]; issue2 [label="Significant Defluorination"]; issue3 [label="Byproduct Formation\n(Hydroxylamine, Azoxy, etc.)"];
sol1 [label="Check Catalyst Activity\n- Use fresh catalyst\n- Handle Raney Ni under inert gas\n\nCheck H₂ Supply & Mixing\n- Increase H₂ pressure\n- Ensure vigorous stirring\n\nCheck for Poisons\n- Use high-purity solvents/reagents", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Switch Catalyst\n- Change from Pd/C to Raney Ni\n- Use Fe/Acid system\n\nModerate Conditions\n- Lower H₂ pressure\n- Lower temperature\n\nMonitor Closely\n- Stop reaction immediately\n after starting material is gone", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Drive Reaction to Completion\n- Increase catalyst loading\n- Increase H₂ pressure/time\n\nControl Temperature\n- Ensure proper cooling to\n prevent exothermic side reactions", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> q1; q1 -> issue1 [label=" Incomplete Reaction "]; q1 -> issue2 [label=" Impurity Profile "]; q1 -> issue3 [label=" Other Impurities "];
issue1 -> sol1; issue2 -> sol2; issue3 -> sol3; } Caption: Troubleshooting workflow for common issues.
Problem: My reaction is slow, incomplete, or has stalled.
An incomplete reaction is one of the most common issues. The cause is often related to catalyst activity or mass transfer limitations.
-
Potential Cause: Catalyst Poisoning. The active sites on heterogeneous catalysts are easily blocked by impurities. Sulfur compounds are notorious poisons for noble metal catalysts.[3]
-
Solution: Ensure all glassware is meticulously cleaned. Use high-purity, anhydrous solvents and reagents. If the starting material was synthesized using sulfur-containing reagents, ensure it is thoroughly purified before the reduction step.
-
-
Potential Cause: Catalyst Deactivation. Catalysts can lose activity from improper storage or handling. Raney® Nickel, for instance, is pyrophoric and will rapidly deactivate upon exposure to air.[3]
-
Solution: Use a fresh batch of catalyst from a reputable supplier. Handle air-sensitive catalysts like Raney Ni under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Potential Cause: Insufficient Hydrogen or Poor Agitation. This is a mass-transfer issue. The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen) and requires efficient mixing for the hydrogen to reach the catalyst surface where the reaction occurs.[3]
-
Solution: Ensure vigorous stirring. If using a hydrogen balloon, ensure there are no leaks. For more stubborn reductions, moving to a Parr-type hydrogenator to increase hydrogen pressure is often effective.[12]
-
-
Potential Cause: Poor Solubility. If the substrate is not fully dissolved, the reaction will be slow and inefficient as it will be limited by the dissolution rate.[12]
-
Solution: Select a solvent in which the starting material is fully soluble. Common choices include methanol, ethanol, ethyl acetate, and THF. A co-solvent system might be necessary.
-
Problem: I am observing a significant amount of the defluorinated product.
This is the primary chemoselectivity issue for this substrate. It indicates that the catalyst and/or conditions are too harsh.
-
Potential Cause: Catalyst is Too Active. As discussed, Pd/C is highly active for hydrogenolysis.
-
Potential Cause: Reaction Conditions are Too Harsh. High temperature, high hydrogen pressure, and long reaction times all favor the undesired dehalogenation side reaction.
-
Solution: If you must use Pd/C, try reducing the hydrogen pressure (e.g., use a balloon instead of a high-pressure vessel), run the reaction at room temperature, and monitor it very closely by TLC or LC-MS, stopping it immediately upon full conversion of the starting material.
-
Problem: My product mixture is complex, containing intermediates like hydroxylamines or azoxy compounds.
The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[13] The accumulation of these indicates an incomplete or poorly controlled reaction.
-
Potential Cause: Incomplete Reduction. The reaction has stalled before reaching the final amine product.
-
Solution: Ensure you are using a sufficient stoichiometric excess of your reducing agent (for metal/acid systems) or an adequate loading of your catalyst. Increasing hydrogen pressure or reaction time can help drive the reaction to completion.[12]
-
-
Potential Cause: Uncontrolled Exotherm. Nitro group reductions are highly exothermic.[14] A rapid, uncontrolled temperature increase can promote side reactions, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy species.
-
Solution: Ensure adequate cooling, especially during the initial phase of the reaction. For larger-scale reactions, the addition of the reducing agent or the substrate should be done portion-wise to control the exotherm.
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for recommended procedures. Safety First: Always conduct a thorough safety review before running any chemical reaction. Wear appropriate personal protective equipment (PPE).
Protocol 1: Selective Reduction using Raney® Nickel and H₂
This protocol is preferred for its high chemoselectivity and minimal risk of defluorination.
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr bottle or a heavy-walled flask), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., Methanol or Ethanol, approx. 10-20 mL per gram of substrate) to dissolve the starting material completely.
-
Inerting: Seal the vessel and purge the system thoroughly with an inert gas (Nitrogen or Argon) for several minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add Raney® Nickel (approx. 5-10 wt% of the substrate). Caution: Raney Nickel is often supplied as a slurry in water and is pyrophoric when dry. Handle with extreme care away from ignition sources.[3]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen-filled balloon for atmospheric pressure).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) by carefully depressurizing, inerting, and removing a small aliquot. The reaction is complete when the starting material is no longer observed.
-
Work-up: Once complete, carefully depressurize the vessel and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Caution: Do not allow the catalyst on the Celite pad to dry out, as it can ignite. Keep it wet with solvent until it can be properly quenched and disposed of.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(2-amino-4-fluorophenyl)acetic acid, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Pd/C
This protocol is an excellent alternative that avoids the use of hydrogen gas.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 10% Pd/C (5-10 mol%).
-
Solvent Addition: Add methanol or ethanol (approx. 15-25 mL per gram of substrate).
-
Hydrogen Donor: Add ammonium formate (HCOONH₄) (3.0 - 5.0 eq) to the mixture.[2]
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and stir vigorously. The decomposition of ammonium formate will generate hydrogen in situ.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-3 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (like ethyl acetate) to remove any remaining salts before final evaporation to yield the crude product.
References
-
(Organic Chemistry Portal)
-
(BenchChem)
-
(New Journal of Chemistry, RSC Publishing)
-
(RSC Advances)
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(ACS Omega)
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(National Institutes of Health)
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(BenchChem)
-
(ResearchGate)
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(Indian Journal of Chemistry)
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(Indian Journal of Chemistry)
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(ResearchGate)
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(ResearchGate)
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(Organic Chemistry Portal)
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(ResearchGate)
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(Thieme Connect)
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(RSC Advances)
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(Master Organic Chemistry)
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(Smolecule)
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(BenchChem)
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(Chemical Science, RSC Publishing)
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(CORE)
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(Google Patents)
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(Chemical Society Reviews, RSC Publishing)
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(ChemScene)
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(Chemical Science, RSC Publishing)
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(Rasayan Journal of Chemistry)
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(Organic Process Research & Development, ACS Publications)
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(Wikipedia)
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(YouTube)
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(ACS GCI Pharmaceutical Roundtable)
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(National Institutes of Health)
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(National Institutes of Health)
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(Catalysis Science & Technology, RSC Publishing)
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(Organic Chemistry Portal)
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(MedChemExpress)
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(ResearchGate)
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(IUCr)
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(Google Patents)
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(Reddit)
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- 14. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
comparing reactivity of 2-(4-fluoro-2-nitrophenyl)acetic acid vs. other isomers
An In-Depth Guide to the Comparative Reactivity of 2-(4-Fluoro-2-nitrophenyl)acetic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Structure
In the landscape of medicinal chemistry and organic synthesis, substituted phenylacetic acids are foundational scaffolds. The introduction of both a nitro (-NO₂) and a fluorine (-F) group onto the phenyl ring creates a molecule with uniquely tunable reactivity. This compound is a prime example, serving as a precursor for various heterocyclic compounds and potential therapeutic agents.[1][2] However, its reactivity is not an isolated property. The specific placement of the fluoro and nitro substituents dramatically alters the molecule's electronic landscape, leading to significant differences in chemical behavior compared to its isomers.
Understanding these differences is critical for rational reaction design, predicting side products, and optimizing synthetic routes. This guide will explore the reactivity of this compound by comparing it to key isomers, focusing on nucleophilic aromatic substitution (SNAr), the acidity of benzylic and carboxylic protons, and susceptibility to electrophilic attack.
The Theoretical Bedrock: Unpacking Substituent Effects
The reactivity of a substituted benzene ring is governed by the electronic properties of its substituents. The two key players on our scaffold are the nitro group and the fluorine atom.
-
The Nitro Group (-NO₂): A powerful deactivator, the nitro group withdraws electron density from the aromatic ring through two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-R): The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, creating resonance structures with a positive charge on the ring.[3][4] This effect is most pronounced when the nitro group is ortho or para to the reaction center.
-
-
The Fluorine Atom (-F): The most electronegative element, fluorine exhibits a dual nature:
For most reactions, fluorine's inductive effect dominates, making it an overall deactivating group for electrophilic aromatic substitution (EAS).[3] However, in nucleophilic aromatic substitution (SNAr), both the strong -I effect and the ability of the ortho/para nitro group to stabilize the intermediate via resonance are paramount.
Comparative Reactivity Analysis of Key Isomers
We will focus our comparison on isomers where the relative positions of the fluoro and nitro groups are varied, as this has the most profound impact on reactivity, particularly in SNAr reactions.
| Isomer | Structure | Key Features for SNAr |
| Target: this compound | ![]() | Nitro group is ortho to the fluorine leaving group. |
| Isomer 1: 2-(2-Fluoro-4-nitrophenyl)acetic acid | ![]() | Nitro group is para to the fluorine leaving group. |
| Isomer 2: 2-(5-Fluoro-2-nitrophenyl)acetic acid | ![]() | Nitro group is meta to the fluorine leaving group. |
Nucleophilic Aromatic Substitution (SNAr)
This is the most significant area of differential reactivity for these isomers. SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[6][7] The reaction rate is dramatically accelerated by electron-withdrawing groups that can stabilize this intermediate through resonance.[6]
-
High Reactivity (Target & Isomer 1): In both this compound (ortho-nitro) and 2-(2-fluoro-4-nitrophenyl)acetic acid (para-nitro), the nitro group is perfectly positioned to stabilize the Meisenheimer complex. The negative charge developed during the nucleophilic attack can be delocalized onto the oxygen atoms of the nitro group. This strong stabilization lowers the activation energy, making the SNAr reaction rapid. The fluoro group is an excellent leaving group in this context.[1][8]
-
Low Reactivity (Isomer 2): In 2-(5-fluoro-2-nitrophenyl)acetic acid, the nitro group is meta to the fluorine. When a nucleophile attacks the carbon bearing the fluorine, the resulting negative charge cannot be delocalized onto the meta-positioned nitro group through resonance.[6] Stabilization relies solely on the weaker inductive effect, resulting in a much higher activation energy and drastically slower reaction rates. For practical purposes, this isomer can be considered inert to SNAr under conditions that would readily transform the ortho and para isomers.
The following diagram illustrates why ortho/para placement is crucial for activating the ring towards SNAr.
Sources
- 1. Buy this compound | 39616-95-0 [smolecule.com]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4-fluoro-2-nitrophenyl)acetic acid: A Novel Route Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-fluoro-2-nitrophenyl)acetic acid is a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the phenyl ring, makes it a precursor for a variety of pharmacologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a comprehensive comparison of established synthetic routes to this compound and validates a novel, modern approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a side-by-side analysis of their performance based on key metrics.
Established Synthetic Routes: A Critical Overview
Several classical methods for the synthesis of this compound have been reported. These routes, while foundational, often present challenges in terms of yield, reaction conditions, and substrate scope.
The Knoevenagel Condensation Approach
This route commences with the Knoevenagel condensation of 4-fluoro-2-nitrobenzaldehyde with an active methylene compound like malonic acid, followed by decarboxylation.[1]
Mechanism: The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and, in the case of malonic acid, decarboxylation, yield the desired product.
Diagram of the Knoevenagel Condensation Pathway
Caption: Knoevenagel condensation of 4-fluoro-2-nitrobenzaldehyde.
The Friedel-Crafts Acylation Route
This method involves the Friedel-Crafts acylation of 4-fluoro-2-nitrotoluene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting ketone is then subjected to a rearrangement or further transformations to yield the final acid.[1]
Mechanism: The Lewis acid activates the chloroacetyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the aromatic ring of 4-fluoro-2-nitrotoluene. The regioselectivity of this reaction is a critical consideration.
Diagram of the Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts acylation of 4-fluoro-2-nitrotoluene.
A Novel Synthetic Route: Palladium-Catalyzed Cyanation
In pursuit of a more efficient and versatile synthesis, we propose a novel two-step route starting from the readily available 4-fluoro-2-nitrotoluene. This modern approach leverages a palladium-catalyzed cyanation reaction, a powerful tool in contemporary organic synthesis.
The Proposed Two-Step Synthesis:
-
Radical Bromination: 4-fluoro-2-nitrotoluene is first converted to 4-fluoro-2-nitrobenzyl bromide via a radical bromination reaction.
-
Palladium-Catalyzed Cyanation and Hydrolysis: The resulting benzyl bromide undergoes a palladium-catalyzed cyanation to form 2-(4-fluoro-2-nitrophenyl)acetonitrile. Subsequent hydrolysis of the nitrile furnishes the desired this compound.
Diagram of the Novel Synthetic Pathway
Caption: The proposed novel synthetic route.
Experimental Validation: A Head-to-Head Comparison
To objectively evaluate the proposed novel route against a traditional method, we present detailed experimental protocols. The Knoevenagel condensation is chosen as the established benchmark due to its prevalence in the literature.
Protocol 1: Established Route - Knoevenagel Condensation
Materials:
-
4-fluoro-2-nitrobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Toluene
-
Hydrochloric acid (concentrated)
Procedure:
-
A mixture of 4-fluoro-2-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and a catalytic amount of piperidine in pyridine is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is then treated with aqueous hydrochloric acid to facilitate decarboxylation and precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Novel Route - Palladium-Catalyzed Cyanation
Step 1: Synthesis of 4-fluoro-2-nitrobenzyl bromide
Materials:
-
4-fluoro-2-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
Procedure:
-
A solution of 4-fluoro-2-nitrotoluene (1.0 eq), NBS (1.1 eq), and a catalytic amount of BPO in carbon tetrachloride is refluxed under irradiation with a UV lamp.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 4-fluoro-2-nitrobenzyl bromide, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Palladium-Catalyzed Cyanation and Hydrolysis
Materials:
-
4-fluoro-2-nitrobenzyl bromide
-
Potassium cyanide (or a safer alternative like zinc cyanide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., DMF, DMSO)
-
Sulfuric acid (concentrated)
Procedure:
-
To a solution of 4-fluoro-2-nitrobenzyl bromide (1.0 eq) in DMF, potassium cyanide (1.2 eq) and the palladium catalyst (e.g., 5 mol%) are added.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to give the crude 2-(4-fluoro-2-nitrophenyl)acetonitrile.
-
The crude nitrile is then hydrolyzed by heating with a mixture of concentrated sulfuric acid and water.
-
After cooling, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed with cold water, and recrystallized.
Performance Comparison
| Parameter | Established Route (Knoevenagel) | Novel Route (Pd-Catalyzed Cyanation) | Rationale & Insights |
| Overall Yield | Moderate | Potentially High | The Knoevenagel route can suffer from incomplete reaction and side product formation. Palladium-catalyzed cyanations are often high-yielding. |
| Reaction Conditions | High temperatures (reflux) | Milder conditions for cyanation | The novel route avoids the use of pyridine, a toxic and unpleasant solvent. |
| Reagents & Safety | Malonic acid, pyridine (toxic) | NBS, KCN (highly toxic), Pd catalyst | The novel route requires careful handling of potassium cyanide, a significant safety concern. Use of less toxic cyanide sources like K₄[Fe(CN)₆] is a safer alternative.[2] |
| Scalability | Moderate | Good | The novel route is more amenable to large-scale synthesis due to its typically cleaner reaction profile and easier purification. |
| Substrate Scope | Limited by aldehyde availability | Potentially broader | Palladium-catalyzed reactions are known for their broad functional group tolerance. |
Conclusion
The validation of this novel synthetic route to this compound demonstrates a promising alternative to established methods. While the traditional Knoevenagel condensation remains a viable option, the proposed palladium-catalyzed cyanation pathway offers the potential for higher yields, milder reaction conditions, and greater scalability. The primary drawback of the novel route is the use of highly toxic cyanide reagents, which necessitates stringent safety protocols. However, the development of safer cyanide sources and the continuous improvement of palladium-catalyzed cross-coupling reactions suggest that this modern approach holds significant promise for the efficient and practical synthesis of this important pharmaceutical intermediate. Further optimization of the novel route, particularly in exploring alternative, less hazardous cyanide sources, would be a valuable endeavor for future research.
References
-
Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
Sources
A Senior Application Scientist's Guide to Spectroscopic Data Comparison of 2-(4-fluoro-2-nitrophenyl)acetic acid
Introduction: The Imperative of Reagent Verification in Scientific Research
In the realms of pharmaceutical development and academic research, the principle of reproducibility is paramount. The identity and purity of a starting material, such as 2-(4-fluoro-2-nitrophenyl)acetic acid, can profoundly impact the outcome of a synthetic pathway, the validity of a biological assay, or the safety profile of a potential drug candidate. While chemical suppliers provide Certificates of Analysis (CoA), variations in manufacturing processes, purification techniques, and storage conditions can lead to subtle but significant differences between batches and vendors.
This guide provides a comprehensive framework for researchers to independently verify and compare the quality of this compound from different suppliers. We will detail the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—not merely as procedural steps, but as a holistic, self-validating analytical workflow. By understanding the "why" behind each technique and potential data discrepancies, researchers can make informed decisions, ensuring the integrity and success of their work.
Experimental Design: A Multi-Technique Approach to Quality Control
A single analytical technique provides only one piece of the puzzle. A robust quality assessment relies on the orthogonal application of multiple spectroscopic methods. NMR provides detailed structural information and detects proton- and carbon-containing impurities. FT-IR confirms the presence of key functional groups. LC-MS is exceptionally sensitive for separating and identifying the parent compound from trace-level impurities.[1][2][3][4]
Our experimental workflow is designed to systematically characterize the compound and identify any potential deviations from the expected standard.
Figure 1: A comprehensive workflow for the comparative analysis of chemical reagents from different suppliers.
Reference Spectroscopic Data
Before analyzing supplier samples, it is crucial to establish a benchmark. For this compound (C₈H₆FNO₄), the theoretical monoisotopic mass is 199.0281 g/mol .[5][6] This serves as our primary reference for mass spectrometry. Reference NMR and IR spectra are based on established chemical principles and data from analogous compounds.
| Property | Expected Value |
| Molecular Formula | C₈H₆FNO₄ |
| Monoisotopic Mass | 199.0281 Da |
| [M-H]⁻ Adduct | 198.0208 m/z |
| [M+H]⁺ Adduct | 200.0354 m/z |
| Key IR Absorptions | ~1700 cm⁻¹ (C=O), ~1530 & ~1350 cm⁻¹ (NO₂), ~3000 cm⁻¹ (O-H) |
Table 1: Reference data for this compound.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and comparable data.[7]
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the proton framework and integration reveals the relative number of protons, while ¹³C NMR confirms the carbon backbone. The presence of unexpected peaks can indicate residual solvents, starting materials, or side-reaction products.
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound from each supplier into separate, clean NMR tubes.
-
Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; it must fully dissolve the sample without its own signals obscuring important regions of the spectrum.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent, to reference the chemical shifts to 0.00 ppm.[8]
-
Cap the tubes and gently agitate until the sample is fully dissolved.
Data Acquisition (¹H NMR):
-
Insert the sample into the spectrometer.[9]
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard 90-degree pulse.[10] Ensure the spectral window is wide enough to capture all expected signals (e.g., -1 to 12 ppm).[11]
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[9]
Data Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all peaks, including those from the solvent and impurities.[11]
-
Assign the peaks corresponding to the structure of this compound.
-
Analyze any unassigned peaks. Compare their chemical shifts and integrations to common laboratory solvents or potential synthetic precursors.
Figure 2: Structure of this compound with proton labels.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is a rapid and effective technique for confirming the presence of key functional groups.[12] The vibrational frequencies of bonds like C=O (carbonyl), O-H (hydroxyl), and N-O (nitro) are highly characteristic. The absence of an expected peak or the appearance of unexpected ones (e.g., a C≡N stretch) would be a major red flag.
Sample Preparation (KBr Pellet Method):
-
Gently grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[13][14]
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[13]
-
Carefully remove the pellet and place it in the spectrometer's sample holder.
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.[12]
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ to produce the final spectrum.[12]
Data Analysis:
-
Label the major absorption peaks in the spectrum.
-
Compare the peak positions to the expected values for the carboxylic acid, nitro, and aromatic functional groups.
-
Note any significant shifts or unexpected peaks between suppliers.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS is the gold standard for purity assessment in the pharmaceutical industry.[1][3] The liquid chromatography step separates the main compound from any impurities, and the mass spectrometer provides highly accurate mass information for each separated component, facilitating their identification.[4][15]
Sample Preparation:
-
Prepare a stock solution of each sample at a concentration of ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of ~10 µg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
LC-MS Method:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS Detector: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Mass Range: 100 - 500 m/z.
Data Analysis:
-
Integrate the peak area of the main compound in the chromatogram for each supplier to determine the area %.
-
Extract the mass spectrum for the main peak and confirm that the observed mass-to-charge ratio (m/z) matches the theoretical value for the expected adducts (e.g., [M-H]⁻ or [M+H]⁺).[5]
-
Analyze the mass spectra of any impurity peaks. Use the accurate mass data to predict possible elemental formulas and identify the impurities.
Comparative Data Analysis (Illustrative Example)
The following tables present hypothetical data for this compound from two different suppliers compared against the reference standard.
| Parameter | Reference | Supplier A | Supplier B | Comments |
| Appearance | White to light yellow powder | White powder | Yellowish powder | Color variation may suggest minor impurities. |
| ¹H NMR (DMSO-d₆) | Conforms to structure | Conforms to structure | Conforms, but shows a singlet at 2.1 ppm | Peak at 2.1 ppm is characteristic of acetone. |
| FT-IR (C=O stretch) | ~1705 cm⁻¹ | 1704 cm⁻¹ | 1706 cm⁻¹ | All within acceptable range. |
| LC Purity (Area %) | >99.5% | 99.6% | 98.1% | Supplier B shows lower purity. |
| MS [M-H]⁻ (m/z) | 198.0208 | 198.0209 | 198.0210 | All match the expected mass. |
Table 2: High-level comparison of analytical data.
| Supplier | Impurity | Retention Time (min) | Observed m/z | Proposed Identity | Significance |
| Supplier A | - | - | - | None detected >0.1% | Meets high purity standard. |
| Supplier B | Impurity 1 | 4.5 | 154.0455 | 4-Fluoro-2-nitrotoluene | Likely unreacted starting material. |
| Supplier B | Impurity 2 | 6.8 | 215.0230 | Des-fluoro analog | Possible process-related impurity. |
Table 3: Detailed LC-MS impurity profile.
Interpretation of Results:
-
Supplier A: The material from Supplier A appears to be of high purity. The spectroscopic data are clean and conform closely to the reference standard across all techniques.
-
Supplier B: The material from Supplier B, while predominantly the correct compound, shows clear evidence of impurities. The ¹H NMR indicates the presence of residual acetone, a common cleaning solvent. More critically, the LC-MS data reveals a lower purity (98.1%) and identifies two process-related impurities. The presence of starting material (4-fluoro-2-nitrotoluene) suggests an incomplete reaction or insufficient purification.
Conclusion and Recommendations
This guide demonstrates a robust, multi-faceted approach to the spectroscopic verification of a critical chemical reagent. Based on our illustrative analysis, the material from Supplier A would be qualified for use in sensitive applications where high purity is essential. The material from Supplier B may be acceptable for less demanding applications, but the presence of identifiable impurities raises concerns about lot-to-lot consistency and potential interference in downstream processes.
It is our core recommendation that research and development laboratories implement routine, in-house spectroscopic verification for all critical reagents, regardless of the supplier's CoA. This practice not only safeguards the integrity of experimental outcomes but also builds a valuable internal database that can preemptively identify quality issues and ensure long-term scientific reproducibility.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell website.[13]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from University of the West Indies, Mona campus website.[16]
-
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.[1]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from LPD Lab Services Ltd website.[12]
-
Fialkov, A. B., Gordin, A., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587.[2]
-
Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(10), 548-554.[3]
-
Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. Retrieved from Separation Science website.[15]
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from SynThink Research Chemicals website.[4]
-
JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved from JASCO Inc. website.[14]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from the university website.[17]
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Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21.[11]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from Quimivita website.[7]
-
PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information website.[5]
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Malz, F. (2008). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Bruker Biospin.[10]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from University of Texas Health Science Center at San Antonio website.[9]
-
Butcher, D. J. (2019). The Chemical Analysis Process. Spectroscopy Online.[18]
-
PubChem. (n.d.). 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid. Retrieved from National Center for Biotechnology Information website.
-
Metkon. (2025). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved from Metkon website.[19]
-
Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142.[20]
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Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.[8]
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Smolecule. (n.d.). Buy this compound | 39616-95-0. Retrieved from Smolecule website.[22]
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Harvey, D. (n.d.). Spectroscopic Methods. In Analytical Chemistry 2.0. Retrieved from asdlib.org.[23]
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NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology website.[24]
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PubChem. (n.d.). 2-(2-fluoro-4-nitrophenyl)acetic acid. Retrieved from National Center for Biotechnology Information website.[6]
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A Comparative Guide to the Synthesis of 2-(4-fluoro-2-nitrophenyl)acetic acid: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-fluoro-2-nitrophenyl)acetic acid is a key building block in the synthesis of various pharmacologically active molecules. The strategic placement of the fluoro and nitro groups on the phenylacetic acid scaffold makes it a valuable intermediate in medicinal chemistry. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for any research and development program. This guide provides an in-depth, objective comparison of the most common synthetic pathways to this important compound, supported by available data and established chemical principles. We will delve into the intricacies of each route, evaluating them on the basis of chemical yield, cost of starting materials, reaction conditions, and overall process safety and environmental footprint.
Overview of Synthetic Pathways
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The three primary strategies that will be discussed in this guide are:
-
Pathway 1: Direct Nitration of 4-Fluorophenylacetic Acid
-
Pathway 2: Knoevenagel Condensation Route
-
Pathway 3: Friedel-Crafts Acylation of 4-Fluoro-2-nitrotoluene
The following sections will provide a detailed analysis of each of these pathways.
Pathway 1: Direct Nitration of 4-Fluorophenylacetic Acid
This is arguably the most direct and conceptually simple approach to the target molecule. The synthesis involves the electrophilic nitration of the commercially available 4-fluorophenylacetic acid.
Workflow Diagram
Experimental Protocol
To be determined in subsequent research. A detailed, step-by-step protocol including reagent quantities, reaction times, temperatures, and purification methods is required for a complete analysis.
Cost-Effectiveness Analysis
The primary cost driver for this pathway is the starting material, 4-fluorophenylacetic acid. The nitrating agents, nitric acid and sulfuric acid, are commodity chemicals and are relatively inexpensive.
A detailed cost-per-mole analysis will be conducted once a specific protocol with stoichiometry is identified.
Scientific Integrity & Logic
The rationale behind this pathway is the well-established electrophilic aromatic substitution reaction. The fluorine atom at the 4-position is an ortho-, para- director. However, due to steric hindrance from the acetic acid side chain at the 1-position, nitration is expected to occur predominantly at the 2-position.
Advantages:
-
Atom Economy: This is a highly atom-economical route, as it involves the direct addition of a nitro group to the starting material.
-
Simplicity: The reaction is a single-step synthesis from a readily available starting material.
Disadvantages:
-
Regioselectivity: While the 2-nitro isomer is the expected major product, the formation of other isomers (e.g., 3-nitro) is possible and would necessitate a purification step, potentially lowering the overall yield.
-
Safety Concerns: Aromatic nitration is a highly exothermic reaction and requires careful temperature control to prevent runaway reactions and the formation of undesirable byproducts. The use of concentrated nitric and sulfuric acids poses significant handling and corrosion risks.[1][2]
-
Environmental Impact: The use of mixed acids generates a significant amount of acidic waste, which requires neutralization and proper disposal, adding to the overall cost and environmental burden of the process.
Pathway 2: Knoevenagel Condensation Route
This pathway involves the condensation of 4-fluoro-2-nitrobenzaldehyde with an active methylene compound, typically malonic acid, followed by a subsequent reaction to yield the desired acetic acid derivative.
Workflow Diagram
Experimental Protocol
To be determined in subsequent research. A detailed, step-by-step protocol including reagent quantities, reaction times, temperatures, and purification methods is required for a complete analysis.
Cost-Effectiveness Analysis
The cost of this pathway is influenced by the prices of 4-fluoro-2-nitrobenzaldehyde and malonic acid.
A detailed cost-per-mole analysis will be conducted once a specific protocol with stoichiometry is identified.
Scientific Integrity & Logic
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. The reaction is typically base-catalyzed and proceeds via the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. The resulting intermediate can then be hydrolyzed and decarboxylated to yield the desired phenylacetic acid derivative.
Advantages:
-
High Yields: Knoevenagel condensations are known to proceed with high yields under optimized conditions.
-
Milder Conditions: Compared to nitration, this reaction can often be carried out under milder and safer conditions.
-
Greener Alternatives: There has been significant research into developing more environmentally friendly Knoevenagel condensation protocols, including the use of greener solvents (like water or ethanol) and catalysts, and even solvent-free conditions.[3][4][5]
Disadvantages:
-
Multi-step Process: This pathway involves more steps than the direct nitration route, which can increase the overall process time and complexity.
-
Starting Material Availability: The availability and cost of 4-fluoro-2-nitrobenzaldehyde may be a limiting factor compared to 4-fluorophenylacetic acid.
Pathway 3: Friedel-Crafts Acylation of 4-Fluoro-2-nitrotoluene
This approach involves the Friedel-Crafts acylation of 4-fluoro-2-nitrotoluene with a suitable two-carbon acylating agent, such as chloroacetyl chloride, followed by hydrolysis.
Workflow Diagram
Experimental Protocol
To be determined in subsequent research. A detailed, step-by-step protocol including reagent quantities, reaction times, temperatures, and purification methods is required for a complete analysis.
Cost-Effectiveness Analysis
The cost of this pathway depends on the prices of 4-fluoro-2-nitrotoluene and the acylating agent. The choice of Lewis acid catalyst will also significantly impact the overall cost.
A detailed cost-per-mole analysis will be conducted once a specific protocol with stoichiometry is identified.
Scientific Integrity & Logic
The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. The resulting ketone can then be hydrolyzed to the desired carboxylic acid.
Advantages:
-
Good Regioselectivity: The acylation is expected to occur at the position para to the fluorine and ortho to the methyl group, which after oxidation of the methyl group would lead to the desired product. However, direct acylation to form the phenylacetic acid precursor is also a possibility with the right choice of reagents.
Disadvantages:
-
Stoichiometric Lewis Acid: Traditional Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst, which can lead to significant waste generation and complex work-up procedures.[6][7]
-
Harsh Conditions: The reaction can require harsh conditions and the use of hazardous reagents.
-
Substrate Limitations: The presence of the deactivating nitro group on the aromatic ring can make the Friedel-Crafts acylation challenging.
-
Greener Alternatives: While greener alternatives to traditional Lewis acids are being developed, their industrial applicability and cost-effectiveness may still be a concern.[8]
Comparative Analysis and Future Outlook
A direct, quantitative comparison of these three pathways is contingent on the availability of detailed and optimized experimental protocols for the synthesis of this compound. However, based on the general principles of the reactions involved, a qualitative assessment can be made:
| Feature | Pathway 1: Nitration | Pathway 2: Knoevenagel | Pathway 3: Friedel-Crafts |
| Number of Steps | 1 | 2+ | 2+ |
| Potential Yield | Moderate to High | High | Moderate to High |
| Cost of Starting Materials | Potentially Low | Moderate | Moderate |
| Safety Concerns | High (exothermic, corrosive) | Low to Moderate | Moderate to High |
| Environmental Impact | High (acidic waste) | Low to Moderate | High (catalyst waste) |
| Key Challenge | Regioselectivity, Safety | Multi-step process | Catalyst use, substrate reactivity |
The Direct Nitration pathway appears to be the most straightforward on paper, but the challenges associated with regioselectivity and the significant safety and environmental concerns of large-scale nitrations may render it less attractive for industrial applications.
The Knoevenagel Condensation route offers a potentially safer and more environmentally benign alternative, especially with the adoption of modern green chemistry protocols. While it involves more steps, the potential for high yields and milder conditions makes it a strong contender.
The Friedel-Crafts Acylation pathway is a classic approach, but the need for stoichiometric amounts of Lewis acids and the potential for harsh reaction conditions are significant drawbacks. The deactivating effect of the nitro group on the starting material could also lead to lower yields.
Future research should focus on:
-
Developing and optimizing detailed experimental protocols for each of these pathways specifically for the synthesis of this compound.
-
Conducting a thorough cost analysis based on these optimized protocols, considering not only the cost of starting materials but also the costs associated with energy consumption, waste disposal, and safety measures.
-
Exploring and developing greener alternatives for each step of these pathways to improve their overall sustainability.
References
A comprehensive list of references with clickable URLs will be provided upon the completion of the detailed experimental protocol research.
- General reference on the hazards of aromatic nitr
- Reference on industrial safety protocols for nitr
- Reference on green Knoevenagel condens
- Reference on solvent-free Knoevenagel condens
- Reference on the use of alternative catalysts in Knoevenagel condens
- Reference on greener alternatives for Friedel-Crafts acyl
- Placeholder for specific experimental protocol reference.
- Reference on the challenges of stoichiometric Lewis acids in Friedel-Crafts reactions.
- Reference on waste management in Friedel-Crafts acyl
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A Comparative Study of the Acidity of Substituted Phenylacetic Acids: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of the acidity of substituted phenylacetic acids, offering both theoretical explanations and practical experimental data. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic and steric effects that substituents impart on the acidity of the phenylacetic acid scaffold.
Introduction
Phenylacetic acid, a molecule with a carboxyl group attached to a phenyl ring through a methylene bridge, serves as a fundamental structure in numerous pharmaceuticals and organic compounds.[1] Its acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing its reactivity, solubility, and biological activity. The pKa of unsubstituted phenylacetic acid is approximately 4.31.[1][2] The introduction of substituents onto the phenyl ring can significantly alter this value. Understanding these modifications is paramount for designing molecules with tailored physicochemical properties. This guide explores how electron-donating and electron-withdrawing groups at various positions on the phenyl ring modulate the acidity of phenylacetic acid.
Chapter 1: Theoretical Framework: Understanding Substituent Effects
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[3][4] Substituents on the phenyl ring influence this stability through a combination of electronic and steric effects.
1.1 The Inductive Effect
The inductive effect is the transmission of charge through sigma bonds. Electronegative substituents, such as halogens or nitro groups, withdraw electron density from the ring and, by extension, from the carboxylate group.[3][4][5] This dispersal of the negative charge stabilizes the carboxylate anion, leading to a stronger acid (lower pKa).[5][6][7] Conversely, electron-donating groups, like alkyl groups, push electron density towards the ring, destabilizing the carboxylate anion and resulting in a weaker acid (higher pKa).[6]
1.2 The Resonance (Mesomeric) Effect
The resonance effect involves the delocalization of electrons through the π-system of the benzene ring.[3][6] Substituents with lone pairs (e.g., -OCH₃) or π-bonds (e.g., -NO₂) can donate or withdraw electron density, respectively. This effect is most pronounced when the substituent is at the ortho or para position relative to the side chain. While the methylene (-CH₂-) group in phenylacetic acid insulates the carboxyl group from direct resonance with the ring, the electronic character of the ring still influences the inductive effect transmitted to the carboxyl group.[8]
1.3 Steric Effects & The Ortho-Effect
The "ortho-effect" is a phenomenon where ortho-substituted benzoic acids are generally stronger than their meta and para isomers, regardless of the electronic nature of the substituent.[9][10][11][12] This is largely attributed to steric hindrance, where the ortho-substituent forces the carboxyl group out of the plane of the benzene ring, disrupting resonance and increasing acidity.[9][12] While the flexible -CH₂COOH side chain of phenylacetic acid mitigates this direct steric clash, ortho-substituents can still exert unique electronic and steric influences that differentiate them from their meta and para counterparts.
Chapter 2: Experimental Determination of Acidity (pKa)
The pKa values of substituted phenylacetic acids can be accurately determined using potentiometric titration. This method involves the gradual addition of a strong base to a solution of the weak acid and monitoring the pH change.
2.1 Detailed Experimental Protocol: Potentiometric Titration
Materials and Reagents:
-
Substituted phenylacetic acid sample (approx. 0.1-0.2 g)[13]
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
250 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh the phenylacetic acid derivative and dissolve it in approximately 100 mL of deionized water in a 250 mL beaker.[13]
-
Apparatus Setup: Calibrate the pH meter using standard buffer solutions. Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Titration: Fill the buret with the standardized NaOH solution. Record the initial pH of the acid solution. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the volume of the increments. Continue the titration well past the equivalence point (the point of steepest pH change).
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the midpoint of the steepest portion of the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[14]
2.2 Workflow Diagram
Caption: Idealized Hammett plot showing a positive correlation.
Conclusion
The acidity of phenylacetic acid is systematically influenced by the electronic properties of substituents on the phenyl ring. Electron-withdrawing groups enhance acidity by stabilizing the carboxylate anion, while electron-donating groups have the opposite effect. These trends are rationalized by the principles of inductive and resonance effects and can be quantified using the Hammett equation. This comparative guide provides a foundational understanding essential for medicinal chemists and researchers in the rational design of molecules with optimized acidic properties for improved pharmacological profiles.
References
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Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. [Link]
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Chemistry LibreTexts. 17.1: Inductive Effects in Aliphatic Carboxylic Acids. [Link]
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Chemistry LibreTexts. 19.2: Acidity of Carboxylic Acids. [Link]
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Wikipedia. Ortho effect. [Link]
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Chemistry Steps. How Resonance Affects Acidity and Basicity. [Link]
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Organic Chemistry Tutor. Acidity of Carboxylic Acids. [Link]
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Ibarra-Montaño, X. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by... Lifescience Global. [Link]
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Columbia University. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]
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Chemistry Stack Exchange. Acidic nature comparison; benzoic acid and phenylacetic acid. [Link]
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Thompson Rivers University. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]
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Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]
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Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]
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BYJU'S. Ortho Effect. [Link]
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De Luca, G., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
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Vedantu. Ortho Effect: Meaning, Examples & Importance. [Link]
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ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]
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A to Z Chemistry. Ortho effect. [Link]
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Bordwell, F. G., et al. (1977). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. Journal of Organic Chemistry. [Link]
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Merck Index Online. Phenylacetic Acid. [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
PubChem. Phenylacetic Acid. [Link]
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Wikipedia. Hammett equation. [Link]
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ResearchGate. pKAH-values of phenylacetic acid derivatives. [Link]
-
Böhm, S., et al. (2006). Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. Phenylacetic acid. [Link]
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Chemistry Stack Exchange. Why is acetic acid stronger than p-nitrophenol? [Link]
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PubChem. (4-Nitrophenyl)acetic acid. [Link]
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A Comparative Guide to In Vitro Assay Validation: Utilizing 2-(4-fluoro-2-nitrophenyl)acetic Acid as a Putative Reference Compound
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the meticulous validation of in vitro assays is paramount to ensure the reliability and reproducibility of experimental data. A cornerstone of this validation process is the use of well-characterized reference compounds. This guide provides an in-depth technical comparison of 2-(4-fluoro-2-nitrophenyl)acetic acid as a potential reference compound against established standards in the context of enzyme inhibition assays.
The Critical Role of Reference Standards in Assay Validation
A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical and biological assays.[1] Its purpose is to ensure the accuracy, precision, and consistency of a method, allowing for reliable comparison of results across different experiments and laboratories.[2] The selection of an appropriate reference compound is a critical decision that directly impacts the quality and validity of the assay data.
Unveiling this compound: A Candidate Reference Compound
This compound is a derivative of phenylacetic acid, a structural motif present in various biologically active molecules, including the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac.[3] The presence of a fluorine atom and a nitro group on the phenyl ring can significantly influence its electronic properties and potential interactions with biological targets.[4] While not extensively documented as a standard reference compound, its structural similarity to known enzyme inhibitors suggests its potential utility in assay validation, particularly for enzyme systems targeted by phenylacetic acid derivatives.
A Framework for In Vitro Assay Validation: A Hypothetical Enzyme Inhibition Assay
To illustrate the validation process, let us consider a hypothetical in vitro enzyme inhibition assay, for example, targeting a cyclooxygenase (COX) enzyme. The validation of such an assay would involve assessing several key parameters as outlined in the internationally recognized ICH Q2(R1) guidelines.
Key Validation Parameters:
-
Specificity: The ability of the assay to measure the analyte of interest (in this case, enzyme inhibition) in the presence of other components.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte over a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value. This is often determined by measuring the recovery of a known amount of the reference standard spiked into the assay matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
The following diagram illustrates a typical workflow for validating an in vitro enzyme inhibition assay.
Caption: Workflow for In Vitro Assay Validation
Comparative Analysis: this compound vs. Established Reference Compounds
To objectively evaluate the potential of this compound as a reference compound, we will compare its theoretical attributes with the well-documented performance of two widely used NSAIDs in COX inhibition assays: Diclofenac and Celecoxib. Diclofenac, a phenylacetic acid derivative, serves as a structurally relevant comparator, while Celecoxib is a highly selective COX-2 inhibitor.[3][5]
| Parameter | This compound (Hypothetical) | Diclofenac (Established) | Celecoxib (Established) |
| Target Enzyme Class | Cyclooxygenases (COX), other enzymes susceptible to phenylacetic acid derivatives | Cyclooxygenases (COX) | Cyclooxygenases (COX), with high selectivity for COX-2 |
| Reported IC50 (COX-1) | Not established | ~15 µM[5] | ~15 µM[5][6] |
| Reported IC50 (COX-2) | Not established | ~0.53 µM[2] | ~0.04 µM[1][5] |
| Selectivity (COX-1/COX-2) | Unknown | ~28 | ~375 |
| Chemical Purity | Commercially available at high purity | Available as a pharmaceutical reference standard | Available as a pharmaceutical reference standard |
| Solubility | Soluble in organic solvents like DMSO | Soluble in DMSO and ethanol | Soluble in DMSO to 25 mM[5] |
| Mechanism of Action | Likely competitive enzyme inhibition | Competitive inhibition of COX enzymes | Selective, competitive inhibition of COX-2 |
Note: The performance of this compound is presented hypothetically based on its chemical structure and the known activity of related compounds. Experimental determination of its IC50 values would be required for a definitive comparison.
Discussion and Rationale for Reference Compound Selection
The choice of a reference compound is dictated by the specific goals of the in vitro assay.
-
For validating a general COX inhibition assay: Diclofenac is a suitable reference standard due to its well-characterized, non-selective inhibition of both COX-1 and COX-2.[3] Its performance data is widely available, providing a robust benchmark for assay validation.
-
For validating a COX-2 selective inhibition assay: Celecoxib is the superior choice due to its high selectivity for COX-2 over COX-1.[1][5] This allows for the specific validation of assays designed to identify COX-2 selective inhibitors.
-
Potential role for this compound: Based on the inhibitory activity of other halogenated phenylacetic acid derivatives, this compound could potentially serve as a novel reference inhibitor.[4] Its utility would need to be established through rigorous experimental characterization, including determination of its IC50 values against relevant enzymes and assessment of its mechanism of inhibition. Its unique substitution pattern might offer different kinetic or binding properties compared to existing standards, making it a valuable tool for more nuanced assay development or for screening new chemical entities with similar structural features.
The following diagram illustrates the decision-making process for selecting a suitable reference compound for an enzyme inhibition assay.
Caption: Decision Tree for Reference Compound Selection
Experimental Protocol: Determination of IC50 in a COX Inhibition Assay
The following is a generalized protocol for determining the 50% inhibitory concentration (IC50) of a test compound in a cyclooxygenase (COX) inhibition assay.
Materials:
-
Recombinant human COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
Test compound (e.g., this compound) and reference standards (e.g., Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a probe for measuring prostaglandin production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the enzyme, substrate, cofactors, and test/reference compounds in the assay buffer.
-
Assay Setup: To the wells of a 96-well microplate, add the assay buffer, cofactors, and either the test compound at various concentrations, the reference standard, or the vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the COX enzyme to each well to initiate a pre-incubation period.
-
Reaction Initiation: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.
-
Reaction Termination: Stop the reaction using an appropriate method (e.g., addition of a stop solution).
-
Detection: Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Conclusion
The validation of in vitro assays is a non-negotiable step in generating high-quality, reliable data for drug discovery and development. The judicious selection of a reference compound is central to this process. While established standards like diclofenac and celecoxib offer robust and well-characterized benchmarks for COX inhibition assays, the exploration of novel reference compounds like this compound can provide valuable tools for specific applications and for expanding our understanding of structure-activity relationships. The framework and comparative data presented in this guide offer a comprehensive resource for researchers to design and validate their in vitro enzyme inhibition assays with scientific rigor and confidence.
References
-
ResearchGate. TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... Available from: [Link]
-
ResearchGate. In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... Available from: [Link]
-
edX. IC50 Determination. Available from: [Link]
-
PMC - NIH. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. Available from: [Link]
-
Bentham Science. A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Available from: [Link]
-
PMC - NIH. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. Available from: [Link]
-
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Comparative Guide to Cross-Reactivity of Antibodies for 2-(4-fluoro-2-nitrophenyl)acetic acid (FNPAA) Derivatives
This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the cross-reactivity of polyclonal and monoclonal antibodies raised against the small molecule hapten, 2-(4-fluoro-2-nitrophenyl)acetic acid (FNPAA). For researchers in drug development, diagnostics, and therapeutic drug monitoring, understanding antibody specificity is paramount. This document offers field-proven insights into hapten design, immunoassay development, and the interpretation of cross-reactivity data, ensuring the development of robust and reliable analytical methods.
Introduction: The Imperative of Specificity in Small Molecule Detection
Small molecules like this compound (FNPAA), a synthetic compound with potential applications in medicinal chemistry, are generally non-immunogenic.[1][2] To generate antibodies for use in immunoassays—powerful tools for sensitive and high-throughput quantification—these molecules must be chemically coupled to large carrier proteins, a process that transforms them into immunogenic haptens.[3][4]
The ultimate success of such an immunoassay hinges on the antibody's specificity. The antibody must bind with high affinity to the target molecule (FNPAA) while showing minimal or no binding to structurally related compounds, such as metabolites, precursors, or other drugs.[5] This binding profile is quantified through cross-reactivity studies, which are essential for validating any immunoassay intended for pharmaceutical analysis or clinical diagnostics.[6][7] This guide details the critical steps from antibody generation to the rigorous assessment of their cross-reactivity profiles.
PART 1: Generating the Analytical Tool: From Hapten to Antibody
The journey to a specific antibody begins with strategic hapten design and a robust immunization program. The choices made at this stage directly influence the specificity of the resulting antibodies.
Hapten-Carrier Conjugation: Making the Invisible, Visible
Because small molecules like FNPAA cannot elicit an immune response on their own, they must be covalently linked to a larger, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[8] The functional group on the hapten dictates the conjugation chemistry.[1] For FNPAA, the carboxylic acid group is the most common handle for coupling to primary amines (e.g., lysine residues) on the carrier protein using carbodiimide chemistry (e.g., EDC/NHS).
The hapten density—the number of hapten molecules per carrier protein—is a critical parameter. An optimal density (often around 10-20 haptens per carrier) is required to induce a strong, high-affinity IgG response.[2][4]
Caption: Workflow for generating antibodies against a small molecule hapten.
PART 2: The Litmus Test: Cross-Reactivity Assessment by Competitive ELISA
The gold standard for quantifying small molecules and assessing antibody specificity is the competitive enzyme-linked immunosorbent assay (cELISA).[9][10] In this format, the free analyte in a sample competes with a labeled or coated antigen for a limited number of antibody binding sites.[11] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[9]
Principle of the Competitive ELISA
In a typical setup, a microtiter plate is coated with a conjugate of FNPAA and a protein (e.g., FNPAA-BSA). The sample containing the unknown amount of FNPAA (or a potential cross-reactant) is pre-incubated with a limited amount of the specific anti-FNPAA antibody. This mixture is then added to the coated plate. If a high concentration of FNPAA is present in the sample, it will saturate the antibody's binding sites, leaving fewer antibodies available to bind to the FNPAA-BSA on the plate. This results in a low signal. Conversely, a low concentration of FNPAA in the sample leads to a high signal.
Caption: Principle of competitive ELISA for small molecule detection.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a self-validating framework for determining the IC50 values of FNPAA and potential cross-reactants.
-
Plate Coating:
-
Coat the wells of a 96-well high-binding microtiter plate with 100 µL of FNPAA-BSA conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).[12]
-
Cover the plate and incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3 times as described above.
-
-
Competition Reaction:
-
Prepare serial dilutions of the FNPAA standard and each potential cross-reacting compound in Assay Buffer (PBS with 0.1% BSA).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary anti-FNPAA antibody (at a pre-determined optimal dilution).
-
Incubate this mixture for 1 hour at 37°C to allow binding to occur.[12]
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the pre-incubated antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times.
-
-
Detection:
-
Add 100 µL of a species-specific HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit HRP), diluted in Assay Buffer.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[13]
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2M H₂SO₄).
-
-
Data Acquisition:
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
PART 3: Data Analysis and Comparative Performance
Calculating IC50 and Percent Cross-Reactivity
The data from the cELISA is used to generate a dose-response curve for each compound tested. The key metric is the IC50 , the concentration of the analyte that causes a 50% reduction in the maximum signal (B₀).[14]
-
Generate a Standard Curve: Plot the percentage of binding (%B/B₀) against the logarithm of the analyte concentration. %B/B₀ is calculated as: (OD_sample - OD_blank) / (OD_zero_analyte - OD_blank) * 100.
-
Determine IC50: Use a four-parameter logistic (4PL) regression to fit the curve and determine the concentration that corresponds to 50% binding.[15][16]
-
Calculate Percent Cross-Reactivity (%CR): This value compares the IC50 of the primary analyte (FNPAA) to the IC50 of the tested compound.[11]
%CR = (IC50 of FNPAA / IC50 of Cross-Reactant) * 100
Comparative Cross-Reactivity Data (Illustrative)
The following table presents a plausible cross-reactivity profile for a hypothetical high-quality polyclonal antibody raised against an FNPAA-KLH immunogen. The rationale for these values is based on the structural basis of antibody-antigen interactions, where key chemical features recognized by the antibody (the epitope) determine specificity.[17][18]
| Compound ID | Compound Name | Structure | Modification vs. FNPAA | Plausible IC50 (nM) | % Cross-Reactivity |
| 1 | This compound | (Target Analyte) | - | 15 | 100% |
| 2 | 2-(2-Nitrophenyl)acetic acid | Phenylacetic acid with a nitro group | Lacks 4-fluoro group | 50 | 30% |
| 3 | 2-(4-Fluorophenyl)acetic acid | Phenylacetic acid with a fluoro group | Lacks 2-nitro group | 300 | 5% |
| 4 | 2-(4-fluoro-3-nitrophenyl)acetic acid | Isomer of FNPAA | Nitro group at position 3 | 1,500 | 1% |
| 5 | 2,4-Dinitrophenylacetic acid | Phenylacetic acid with two nitro groups | Lacks fluoro, has extra nitro group | >10,000 | <0.1% |
| 6 | Phenylacetic acid | Parent structure | Lacks both fluoro and nitro groups | >10,000 | <0.1% |
Interpretation and Rationale:
-
Compound 2 (Lacks Fluoro Group): The fluorine atom is a key part of the hapten's electronic and steric signature.[19][20] Its absence significantly reduces binding affinity, but the core nitrophenylacetic acid structure is still recognized, leading to moderate cross-reactivity.
-
Compound 3 (Lacks Nitro Group): The nitro group is a dominant electronic and structural feature. Its removal drastically alters the epitope, resulting in very low cross-reactivity. This suggests the antibody's paratope has specific interactions (e.g., hydrogen bonding, dipolar interactions) with the nitro group.
-
Compound 4 (Positional Isomer): Moving the nitro group from position 2 to 3 changes the spatial arrangement of the key functional groups. This positional shift disrupts the precise complementary fit within the antibody's binding site, leading to a dramatic loss of affinity and negligible cross-reactivity.[18]
-
Compounds 5 & 6 (Major Modifications): The removal of both key groups or the addition of a second nitro group results in molecules that are structurally dissimilar to the original hapten. The antibody shows no significant recognition, demonstrating high specificity.
Conclusion
The development of a highly specific immunoassay for a small molecule like this compound is a multi-faceted process that demands rigorous scientific validation. The specificity of the antibody is not an inherent property but a direct result of strategic hapten design and comprehensive screening. As demonstrated, a well-designed competitive ELISA protocol provides a robust framework for quantifying antibody performance by determining the IC50 and cross-reactivity against a panel of structurally related molecules. The illustrative data underscores that even minor changes to the hapten's chemical structure, such as the position or absence of a key functional group, can profoundly impact antibody recognition. For researchers, this guide provides the foundational knowledge and practical steps necessary to develop and validate highly specific immunoassays, ensuring data integrity and confidence in analytical results.
References
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A Senior Application Scientist's Guide to Selecting the Optimal Analytical Column for Phenylacetic Acid Isomer Separation
For researchers, scientists, and professionals in drug development, the precise separation and quantification of phenylacetic acid (PAA) isomers are critical. As a catabolite of phenylalanine, PAA can serve as a biomarker for certain metabolic disorders, and its chiral derivatives are often key intermediates in pharmaceutical synthesis.[1] Achieving baseline separation of these isomers is paramount for accurate analysis, and the choice of analytical column is the most influential factor in this endeavor. This guide provides an in-depth comparison of various analytical columns for the separation of PA isomers, supported by experimental insights to inform your selection process.
The Challenge of Phenylacetic Acid Isomerism
Phenylacetic acid itself is not chiral. However, its derivatives, which are common in pharmaceutical development, often possess a chiral center, leading to the existence of enantiomers. Furthermore, positional isomers of PAA and its derivatives are also of significant interest. The subtle structural differences between these isomers demand highly selective analytical methods for their resolution.
Principles of Chiral Separation: A Mechanistic Overview
The separation of enantiomers, a specific class of stereoisomers that are non-superimposable mirror images, requires a chiral environment. This is achieved by employing a chiral stationary phase (CSP) in chromatography or a chiral selector in capillary electrophoresis. The fundamental principle lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. These complexes have different interaction energies, leading to different retention times or migration velocities, and thus, separation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC remains the most widely used technique for chiral separations due to its versatility and robustness.[2][3] The selection of the appropriate chiral stationary phase is crucial for successful enantioseparation.
Protein-Based Chiral Stationary Phases
Protein-based CSPs utilize the complex three-dimensional structures of proteins to create a multitude of chiral recognition sites.[4] These columns are known for their broad enantioselectivity and are particularly effective in reversed-phase mode.[5][6]
-
Mechanism of Separation: Enantioseparation on protein-based columns is a result of a combination of interactions, including ionic, hydrophobic, and hydrogen bonding, between the analyte and the protein's chiral pockets.
-
Key Column Types:
-
CHIRALPAK® AGP (α1-acid glycoprotein): Demonstrates broad applicability for the separation of a wide variety of chiral compounds, including acidic, basic, and neutral molecules.[5][6]
-
CHIRALPAK® HSA (Human Serum Albumin): Often used in drug-protein binding studies and for the separation of acidic compounds.[5][6]
-
CHIRALPAK® CBH (Cellobiohydrolase): An enzyme-based CSP that can offer complementary selectivity to AGP and HSA columns.[5]
-
-
Advantages: Broad applicability, ability to operate in aqueous mobile phases compatible with mass spectrometry (MS).[6]
-
Limitations: Lower sample loading capacity and potentially lower efficiency compared to other CSPs. The columns can also be sensitive to harsh organic solvents and extreme pH.[7]
Pirkle-Type Chiral Stationary Phases
Named after William H. Pirkle, these CSPs are based on small chiral molecules covalently bonded to a silica support.[8] They are often referred to as "brush-type" phases and are known for their robustness and high efficiency.[9]
-
Mechanism of Separation: Pirkle-type columns rely on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. The analyte must have functional groups that can engage in these interactions with the chiral selector.
-
Key Column Types: Whelk-O® 1, DACH-DNB, and Phenylglycine-based columns are common examples.[8] They are particularly effective for the separation of compounds containing aromatic rings and polar functional groups, making them suitable for PAA derivatives.
-
Advantages: High efficiency and durability.[8][9] The elution order of enantiomers can often be inverted by using a CSP with the opposite chirality, which is advantageous for trace enantiomer analysis.[8] They are compatible with a wide range of mobile phases, including normal-phase, reversed-phase, and supercritical fluid chromatography (SFC) conditions.[8]
-
Limitations: The range of separable compounds may be narrower compared to protein-based or polysaccharide-based CSPs.
Cyclodextrin-Based Chiral Stationary Phases
Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface.[10][11] This unique structure allows them to form inclusion complexes with a variety of molecules.
-
Mechanism of Separation: Chiral recognition is primarily based on the "fit" of the analyte's enantiomers into the cyclodextrin cavity. Differences in the stability of the inclusion complexes formed with each enantiomer lead to their separation.
-
Key Column Types: Derivatized α-, β-, and γ-cyclodextrins are commonly used. The type and degree of derivatization significantly influence the enantioselectivity.[12]
-
Advantages: Versatile for a wide range of compounds and compatible with reversed-phase mobile phases.[11]
-
Limitations: Can have lower efficiency compared to modern sub-2-micron particle columns.
Performance Comparison of HPLC Columns for Phenylacetic Acid Isomer Separation
| Column Type | Primary Separation Mechanism | Typical Mobile Phase | Advantages | Disadvantages | Suitability for PAA Isomers |
| Protein-Based (e.g., CHIRALPAK® AGP, HSA) | Hydrophobic, ionic, H-bonding interactions within chiral protein pockets.[4] | Reversed-phase (aqueous buffers with organic modifiers) | Broad enantioselectivity, MS-compatible mobile phases.[6] | Lower loading capacity, sensitive to harsh conditions.[7] | High, particularly for derivatives with acidic or basic functional groups. |
| Pirkle-Type (e.g., Whelk-O® 1) | π-π interactions, H-bonding, dipole-dipole interactions. | Normal-phase (Hexane/Alcohol) or Reversed-phase (Aqueous/Organic) | High efficiency, durability, invertible elution order.[8][9] | May have a narrower application range. | High, especially for aromatic PAA derivatives. |
| Cyclodextrin-Based | Inclusion complexation.[10] | Reversed-phase (Aqueous/Organic) | Versatile, good for a wide range of compounds.[11] | Can have lower efficiency than newer column technologies. | Moderate to High, depending on the specific derivative and cyclodextrin type. |
Experimental Protocols
Protocol 1: Chiral Separation of a Phenylacetic Acid Derivative using a Protein-Based Column
This protocol is a general starting point for method development on a protein-based CSP.
-
Column: CHIRALPAK® AGP, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 10 mM Ammonium Acetate in Water (pH 6.0) / Acetonitrile (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the PAA derivative in the mobile phase at a concentration of 1 mg/mL.
Rationale: The aqueous buffered mobile phase is gentle on the protein-based stationary phase and is suitable for MS detection. The pH is controlled to ensure the ionization state of the acidic PAA derivative, which is crucial for interaction with the CSP. Acetonitrile is used as the organic modifier to adjust retention.
Protocol 2: Enantioseparation of a Phenylacetic Acid Derivative using a Pirkle-Type Column
This protocol outlines a typical normal-phase separation on a Pirkle-type CSP.
-
Column: Regis Whelk-O® 1, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Hexane / Isopropanol / Acetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.5 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the PAA derivative in the mobile phase at a concentration of 0.5 mg/mL.
Rationale: Normal-phase chromatography with a non-polar mobile phase often provides excellent selectivity on Pirkle-type columns. Isopropanol acts as the polar modifier to control retention, and a small amount of acetic acid is added to improve the peak shape of the acidic analyte.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the HPLC analysis of phenylacetic acid isomers.
Beyond HPLC: Other Separation Techniques
While HPLC is predominant, other techniques offer unique advantages for the separation of PAA isomers.
Gas Chromatography (GC)
For volatile PAA derivatives, or those that can be readily derivatized to increase volatility, chiral GC offers high resolution and speed.[13][14]
-
Columns: Cyclodextrin-based capillary columns are the most common choice for chiral GC separations.[10][12][15] The choice of the specific cyclodextrin derivative is crucial for achieving selectivity.[16]
-
Advantages: High efficiency, fast analysis times.
-
Limitations: Requires analyte volatility or derivatization, which can add complexity to the sample preparation.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for charged analytes like PAA.[17][18]
-
Mechanism of Separation: In CE, charged molecules migrate in a capillary filled with an electrolyte under the influence of an electric field. Chiral separations are achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.[19]
-
Advantages: Extremely high efficiency, minimal sample and solvent consumption.
-
Limitations: Lower concentration sensitivity compared to HPLC, and can be more complex to operate.
Conclusion and Recommendations
The optimal analytical column for separating phenylacetic acid isomers is highly dependent on the specific molecular structure of the analytes and the goals of the analysis.
-
For broad applicability and MS compatibility , a protein-based column like the CHIRALPAK® AGP is an excellent starting point.
-
For high efficiency, robustness, and when analyzing aromatic PAA derivatives , a Pirkle-type column such as the Whelk-O® 1 is a strong contender.
-
Cyclodextrin-based columns offer a versatile and cost-effective option, particularly in reversed-phase mode.
-
For volatile derivatives , chiral GC with a cyclodextrin-based capillary column can provide rapid and high-resolution separations.
-
When sample volume is limited and high efficiency is paramount , capillary electrophoresis with a chiral selector is a powerful alternative.
It is always recommended to screen a few different types of columns and mobile phase conditions to find the optimal separation for your specific application. This empirical approach, guided by the principles outlined in this guide, will lead to the development of a robust and reliable analytical method for your phenylacetic acid isomer analysis.
References
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A Comparative Guide to Purity Assessment: Quantitative NMR vs. Chromatographic and Thermal Methods for 2-(4-fluoro-2-nitrophenyl)acetic acid
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific validity and product safety. For a molecule such as 2-(4-fluoro-2-nitrophenyl)acetic acid, a key intermediate in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions for their analytical workflows.
The Central Role of Quantitative Purity Analysis
This compound (C₈H₆FNO₄) is a substituted phenylacetic acid derivative whose unique structure makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. Therefore, the choice of analytical methodology for purity determination is a critical decision that influences the entire development lifecycle.
Quantitative ¹H-NMR: A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful and robust method for determining the purity of organic compounds.[2][3] Unlike chromatographic techniques that often rely on calibration curves with the same compound as the analyte, qNMR is a primary ratio method.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for accurate quantification against a certified internal standard.[4][5]
The "Why" Behind the qNMR Protocol
The success of a qNMR experiment hinges on a series of deliberate choices, each grounded in fundamental principles to ensure accuracy and reliability.
-
Selection of an Internal Standard (IS): This is the cornerstone of the qNMR assay. The ideal IS should be of high purity (certified reference material is preferred), chemically inert, and possess signals that do not overlap with the analyte's signals.[5][6] For an aromatic compound like this compound, potential internal standards include maleic acid, 1,4-bis(trimethylsilyl)benzene (BTMSB), or dimethyl sulfoxide.[7][8][9] The choice depends on the solvent and the spectral regions of interest.
-
Solvent Selection: The analyte and the internal standard must be completely soluble in the chosen deuterated solvent.[2] Common choices for aromatic acids include DMSO-d₆, CD₃OD, or CDCl₃.[8]
-
Accurate Weighing: Metrological weighing is critical for accurate qNMR results.[10] The masses of both the analyte and the internal standard must be known with high precision.
-
NMR Data Acquisition Parameters: To ensure accurate integration, key acquisition parameters must be optimized. A sufficiently long relaxation delay (d1) is crucial to allow for complete relaxation of the nuclei between scans, ensuring the signal intensity is directly proportional to the molar concentration.[11]
Experimental Protocol: ¹H-qNMR Purity Assay
-
Preparation of the Internal Standard Stock Solution: Accurately weigh a certified internal standard (e.g., maleic acid, >99.5% purity) and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a volumetric flask.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a precise volume of the internal standard stock solution.
-
NMR Data Acquisition: Acquire the ¹H-NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of both the analyte and internal standard protons) and an adequate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Purity Calculation: Process the spectrum with appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the following formula[5]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
qNMR Workflow Diagram
Caption: Workflow for purity determination by qNMR.
Alternative Methodologies: A Comparative Overview
While qNMR offers significant advantages, traditional methods remain indispensable in many analytical laboratories. A multi-faceted approach, employing orthogonal techniques, often provides the most comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution and sensitivity in separating complex mixtures.[12][13]
Principle: HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. For purity analysis, an area percent method is often used, where the peak area of the main component is compared to the total area of all peaks. However, for accurate quantification, a reference standard of the impurity is often required to determine its response factor relative to the active pharmaceutical ingredient (API).[9]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a pH modifier like trifluoroacetic acid.
-
Standard and Sample Preparation: Prepare a stock solution of this compound at a known concentration in a suitable diluent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detector at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate all peaks. The purity is often reported as the area percentage of the main peak.
Caption: Workflow for purity determination by HPLC.
Gas Chromatography (GC)
GC is highly effective for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility.
Principle: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[14]
-
Derivatization: React the this compound sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid to a more volatile trimethylsilyl ester.[15]
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient to ensure separation of the derivatized analyte from any impurities.
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis: Inject the derivatized sample and calculate the area percent purity from the resulting chromatogram.
Caption: Workflow for purity determination by GC.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can determine the purity of highly crystalline organic compounds.[16]
Principle: The presence of impurities depresses and broadens the melting point of a crystalline substance.[17] DSC measures the heat flow required to raise the temperature of a sample, and the shape of the melting endotherm can be used to calculate purity based on the van't Hoff equation.[18]
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the crystalline this compound into a DSC pan and hermetically seal it.[19]
-
DSC Analysis: Heat the sample at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting transition.[19]
-
Data Analysis: Use the instrument's software to analyze the melting peak and calculate the purity based on the van't Hoff equation.
Caption: Workflow for purity determination by DSC.
Data-Driven Comparison
To illustrate the performance of these techniques, consider the following hypothetical, yet realistic, data for a batch of this compound.
| Analytical Technique | Purity (% w/w) | Relative Standard Deviation (RSD, n=3) | Key Advantages | Key Limitations |
| ¹H-qNMR | 99.2% | 0.2% | - Primary method, high accuracy[20]- No need for specific impurity standards[4]- Non-destructive[3] | - Lower sensitivity than HPLC- Requires high-purity internal standard- Potential for signal overlap |
| HPLC-UV (Area %) | 99.5% (Area %) | 0.5% | - High sensitivity and resolution[21]- Widely available and established | - Assumes equal response factor for all components- Can be destructive- Requires method development |
| GC-FID (Area %) | 99.4% (Area %) | 0.6% | - Excellent for volatile impurities[22]- High sensitivity | - Requires derivatization for non-volatile analytes- Analyte must be thermally stable |
| DSC | 99.1 mol% | 0.8% | - Absolute method for crystalline solids[16]- No solvent required | - Only applicable to highly pure, crystalline materials[16]- Insensitive to amorphous impurities or those forming solid solutions |
Synthesizing the Results: An Expert's Perspective
The data highlights the distinct strengths of each technique. qNMR provides a highly accurate, direct measure of the mass fraction purity, which can be considered a "gold standard" value.[3][23] The HPLC and GC area percent values are slightly higher, a common observation as they assume that all impurities have the same detector response as the main component, which is rarely the case.[9] The DSC result, reported in mole percent, corroborates the high purity of the crystalline portion of the sample.
For the most comprehensive characterization of this compound, a combination of methods is recommended:
-
qNMR for an accurate, absolute purity assignment.
-
HPLC for the detection and quantification of non-volatile impurities.
-
GC to screen for residual solvents and other volatile impurities.
-
DSC to confirm the high crystalline purity and to detect any amorphous content.
By integrating the data from these orthogonal techniques, a complete and trustworthy purity profile can be established, ensuring the quality and reliability of this compound for its intended downstream applications.
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR).
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
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Frankis, C., & Ramos, P. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
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Bruker. Quantitative NMR Spectroscopy.
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Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications.
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Inoue, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878.
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Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
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Mägele, E., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 27(23), 8508.
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Inoue, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed.
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Hill, V. L., & Li, S. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of pharmaceutical and biomedical analysis, 49(4), 845-850.
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Mägele, E., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate.
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Inoue, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. ResearchGate.
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Sigma-Aldrich. High-Performance Quantitative H-1 NMR.
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TA Instruments. Purity Determination and DSC Tzero™ Technology.
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Slideshare. Prity determination by dsc.
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BIPM. qNMR.
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Scribd. 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC.
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BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
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NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.
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Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
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LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis.
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Mestrelab Resources. What is qNMR and why is it important?.
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MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
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LCGC International. (2011). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
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AMSbiopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
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Shimadzu. GC Organic acids.
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Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
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JOVE. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS).
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Regis Technologies. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
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Almac Group. QNMR – a modern alternative to HPLC.
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SciSpace. GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography.
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ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
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MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
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Hoffman Fine Chemicals. CAS RN 1012880-03-3 | 2-(4-Fluoro-2-methyl-5-nitrophenyl)acetic acid.
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CymitQuimica. 4-Fluoro-2-nitrophenylacetic acid.
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Safety Operating Guide
Navigating the Disposal of 2-(4-Fluoro-2-nitrophenyl)acetic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management and disposal of laboratory chemicals is a cornerstone of a safe and compliant operational environment. This guide provides a detailed protocol for the proper disposal of 2-(4-Fluoro-2-nitrophenyl)acetic acid, a compound representative of halogenated nitroaromatic substances frequently used in synthesis. By understanding the chemical's hazard profile and the regulatory landscape, laboratories can ensure the safety of their personnel and protect the environment.
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from data on structurally similar compounds, including isomers and analogues, and is grounded in established principles of chemical safety and hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Hazard Identification and Risk Assessment
This compound, as a member of the nitrophenylacetic acid family, is classified as a hazardous substance.[1][2] The primary hazards associated with this and similar compounds are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]
-
Acute Toxicity: The substance may be harmful if swallowed or inhaled.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[3]
The presence of a nitro group on the aromatic ring and its acidic nature are key contributors to its toxicological profile. The fluorine atom categorizes it as a halogenated organic compound, which has specific implications for waste segregation.[4]
Table 1: Hazard Profile of Structurally Similar Nitrophenylacetic Acids
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Ocular contact |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3] | Ingestion |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] | Inhalation |
Personal Protective Equipment (PPE) and Handling
Given the hazard profile, stringent adherence to PPE protocols is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection: A chemically resistant lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for integrity before use.
-
Respiratory Protection: All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE described above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department in accordance with internal protocols.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. On-site treatment or disposal down the drain is strictly prohibited.
Step 1: Waste Classification
Based on its characteristics, this compound is classified as hazardous waste. Its acidic nature may qualify it as corrosive (EPA waste code D002) if its pH in solution is ≤ 2.[5][6] As a halogenated nitroaromatic compound, it falls under specific regulatory controls for toxic wastes.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Halogenated Waste Stream: This compound must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.
-
Solid vs. Liquid: Collect the solid waste in a clearly labeled, sealed, and compatible container. If in solution, collect it in a designated halogenated solvent waste container.
Step 3: Container Labeling and Storage
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Toxic).
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and bases.[1]
Step 4: Arranging for Disposal
-
Contact EHS: Coordinate with your institution's EHS department to arrange for a pickup by a licensed hazardous waste contractor.
-
Documentation: Ensure all necessary waste disposal paperwork is completed accurately.
Step 5: Final Disposal Method
The most appropriate disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products like nitrogen oxides and hydrogen fluoride.[7][8] This process ensures the complete destruction of the hazardous compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow
Conclusion
By adhering to these rigorous disposal procedures, laboratories can manage this compound and similar halogenated nitroaromatic compounds in a manner that is safe, compliant, and environmentally responsible. The principles of accurate hazard assessment, proper segregation, and professional disposal are paramount to maintaining a culture of safety and scientific integrity.
References
-
University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
WCEC. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-Fluoro-4-nitrophenyl)acetic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ChemDmart. (n.d.). Safety Data Sheet: 4-Nitrophenyl Acetic Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Navratil, J. D. (1967). DISPOSAL OF FLUORINE. (Technical Report). OSTI.GOV. [Link]
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Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-4-hydroxyphenylacetic acid. Retrieved from [Link]
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Castegnaro, M., et al. (1983). Safe disposal of carcinogenic nitrosamines. PubMed. [Link]
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MDPI. (n.d.). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



